6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
6,8-dichloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGTJXVKKCXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196986 | |
| Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-00-9 | |
| Record name | 3,5-Dichloroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis commences with the regioselective carboxylation of 2,4-dichlorophenol via the Kolbe-Schmitt reaction to yield the key intermediate, 3,5-dichloro-2-hydroxybenzoic acid. Subsequent amidation of this intermediate affords 3,5-dichloro-2-hydroxybenzamide, which then undergoes a cyclization reaction with a phosgene equivalent to furnish the target molecule. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters and safety considerations.
Introduction
The 1H-benzo[d]oxazine-2,4-dione ring system, often referred to as an isatoic anhydride analog, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, antiviral, antimicrobial, and anticancer properties. The strategic placement of chlorine atoms at the 6 and 8 positions can significantly modulate the compound's physicochemical properties and biological target engagement. This guide focuses on a reliable synthetic route to 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, providing researchers with the necessary information to produce this valuable compound for further investigation.
Overall Synthetic Strategy
The synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is accomplished through a three-step sequence starting from commercially available 2,4-dichlorophenol.
Figure 1: Overall synthetic workflow for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
Part 1: Synthesis of the Key Precursor: 3,5-Dichloro-2-hydroxybenzoic Acid
The initial and crucial step in this synthetic sequence is the regioselective carboxylation of 2,4-dichlorophenol to produce 3,5-dichloro-2-hydroxybenzoic acid. The Kolbe-Schmitt reaction is the method of choice for this transformation, involving the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure.[1]
Mechanism of the Kolbe-Schmitt Reaction
The reaction proceeds through the formation of the sodium or potassium salt of 2,4-dichlorophenol, which is then carboxylated. The phenoxide is more reactive towards electrophilic attack by CO2 than the neutral phenol. The regioselectivity of the carboxylation (ortho vs. para) is influenced by factors such as the counter-ion and reaction temperature. In this specific case, the desired product is the ortho-carboxylated species.
Figure 2: Simplified mechanism of the Kolbe-Schmitt reaction.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzoic Acid
This protocol is adapted from a patented procedure for a similar transformation.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichlorophenol | 163.00 | 163.0 g | 1.0 |
| Potassium Hydroxide (85%) | 56.11 | 66.0 g | ~1.0 |
| Xylene | - | 500 mL | - |
| Carbon Dioxide | 44.01 | Excess | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Formation of the Phenoxide: In a suitable three-necked flask equipped with a mechanical stirrer and a Dean-Stark trap, dissolve potassium hydroxide in a minimal amount of water. Add 2,4-dichlorophenol and xylene. Heat the mixture to reflux and remove the water azeotropically until the formation of the potassium phenoxide is complete.
-
Carboxylation: Transfer the hot phenoxide solution to a high-pressure autoclave. Seal the reactor and purge with nitrogen, followed by pressurizing with carbon dioxide to approximately 50-60 atm. Heat the mixture to 150-160 °C with vigorous stirring for 6-8 hours.
-
Work-up and Isolation: After cooling the reactor to room temperature, cautiously vent the excess CO2. Transfer the reaction mixture to a beaker and dilute with water. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude 3,5-dichloro-2-hydroxybenzoic acid.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified product.
Part 2: Amidation to 3,5-Dichloro-2-hydroxybenzamide
The second stage of the synthesis involves the conversion of the carboxylic acid functional group of 3,5-dichloro-2-hydroxybenzoic acid into a primary amide. A common and effective method for this transformation is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with ammonia.
Reaction Principle
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acid chlorides.[3][4] The reaction is efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture. The resulting acid chloride is then reacted with ammonia to form the desired amide.
Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichloro-2-hydroxybenzoic acid | 207.01 | 20.7 g | 0.1 |
| Thionyl Chloride | 118.97 | 14.3 g (8.6 mL) | 0.12 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Ammonia (aqueous solution, 28-30%) | 17.03 | Excess | - |
Procedure:
-
Formation of the Acid Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend 3,5-dichloro-2-hydroxybenzoic acid in anhydrous dichloromethane. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride to the suspension at room temperature. After the addition is complete, gently reflux the mixture for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the acid chloride solution to a stirred, cooled excess of concentrated aqueous ammonia. A precipitate of the amide will form.
-
Isolation and Purification: Stir the mixture for an additional hour at room temperature. Filter the solid product, wash thoroughly with cold water, and dry. The crude 3,5-dichloro-2-hydroxybenzamide can be purified by recrystallization from ethanol.
Part 3: Cyclization to 6,8-Dichloro-1H-benzo[d]oxazine-2,4-dione
The final step is the cyclization of 3,5-dichloro-2-hydroxybenzamide to form the desired 1H-benzo[d]oxazine-2,4-dione ring system. This is typically achieved using phosgene or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[5][6]
Mechanism of Cyclization
The reaction proceeds via the formation of an intermediate N-chloroformyl derivative, which then undergoes an intramolecular cyclization with the adjacent hydroxyl group to form the six-membered heterocyclic ring.
Figure 3: Simplified mechanism of cyclization using triphosgene.
Experimental Protocol: Synthesis of 6,8-Dichloro-1H-benzo[d]oxazine-2,4-dione
This protocol is based on a general procedure for the synthesis of benzoxazinediones from 2-hydroxybenzamides.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dichloro-2-hydroxybenzamide | 205.03 | 20.5 g | 0.1 |
| Triphosgene | 296.75 | 10.9 g | 0.037 |
| Triethylamine | 101.19 | 22.3 g (30.7 mL) | 0.22 |
| Tetrahydrofuran (anhydrous) | - | 200 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3,5-dichloro-2-hydroxybenzamide in anhydrous tetrahydrofuran. Add triethylamine to the solution.
-
Addition of Triphosgene: Dissolve triphosgene in anhydrous tetrahydrofuran and add it dropwise to the stirred solution of the amide at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
Safety Considerations
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Triphosgene is a solid, but it can release toxic phosgene gas upon heating or in the presence of moisture. It should be handled with extreme caution in a fume hood.
-
High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.
Conclusion
This technical guide outlines a reliable and well-precedented three-step synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione. The described protocols, based on established chemical transformations, provide a clear pathway for researchers to access this important heterocyclic compound for applications in drug discovery and development. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.
References
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[No Author]. (n.d.). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications (RSC Publishing). Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Taylor & Francis. Retrieved from [Link]
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[No Author]. (n.d.). Preparation method of benzo [ e ][7] oxazine-2, 4-dione. Google Patents. Retrieved from
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Dudarev, D. A., et al. (2023). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. Russian Journal of General Chemistry, 93(12). Retrieved from [Link]
- [No Author]. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][7]oxazine-2,4-diones. RSC Advances. Retrieved from [Link]
- [No Author]. (n.d.). Synthesis method of 3,5-dichlorobenzoyl chloride. Google Patents.
- [No Author]. (n.d.). Preparation of isatoic anhydrides. Google Patents.
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[No Author]. (n.d.). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Retrieved from [Link]
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[No Author]. (n.d.). isatoic anhydride. Organic Syntheses Procedure. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of 3,6-diaryl-2H, 3H, 4H, 5H, 6H-[7]-Oxazine-2-Thiones. SciSpace. Retrieved from [Link]
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[No Author]. (n.d.). Kolbe–Schmitt reaction. Wikipedia. Retrieved from [Link]
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[No Author]. (n.d.). Tandem Triphosgene-Assisted Metal-Free One-pot Preparation of Nitriles and Amides from Aldehydes and Ketones. ChemRxiv. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of 3,5-Isoxazolidinediones and 1H-2,3-Benzoxazine-1,4(3H)-diones from Aliphatic Oximes and Dicarboxylic Acid Chlorides. PubMed Central. Retrieved from [Link]
-
[No Author]. (n.d.). isatoic anhydride synthesis. Sciencemadness Discussion Board. Retrieved from [Link]
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[No Author]. (n.d.). Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. PubMed. Retrieved from [Link]
- [No Author]. (n.d.). Novel preparation method of 3,5-dichlorobenzoyl chloride. Google Patents.
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[No Author]. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. Retrieved from [Link]
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[No Author]. (n.d.). Transformations of N-(2-acylaryl)benzamides and their analogs under the Camps cyclization conditions. Semantic Scholar. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of 1,4-dihydro-benzo[d][7]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. National Institutes of Health. Retrieved from [Link]
- [No Author]. (n.d.). Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid. Google Patents.
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"6,8-dichloro-1H-benzo[d]oxazine-2,4-dione CAS 4693-00-9"
An In-Depth Technical Guide to 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (CAS 4693-00-9): A Keystone Scaffold for Heterocyclic Chemistry in Drug Discovery
Executive Summary: 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, more commonly known in synthetic chemistry as 3,5-Dichloroisatoic Anhydride, is a highly reactive heterocyclic compound. While specific biological data on the molecule itself is limited, its true value for researchers, scientists, and drug development professionals lies in its role as a powerful and versatile building block. This guide elucidates the physicochemical properties, synthesis, and core reactivity of this compound. It provides in-depth protocols and mechanistic insights into its primary application: the synthesis of quinazolinones and related heterocyclic scaffolds, which are renowned for their broad pharmacological activities. This document serves as a practical and authoritative resource for leveraging this key intermediate in medicinal chemistry programs.
Chemical Identity and Physicochemical Profile
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is a dichlorinated derivative of isatoic anhydride. The chlorine substituents significantly influence the molecule's electrophilicity and reactivity, making it a valuable precursor for creating diverse chemical libraries.
Nomenclature and Structural Data
The compound is known by two primary names, which arise from different IUPAC naming conventions for the core heterocyclic system. Understanding both is crucial for comprehensive literature and database searches.
-
Systematic Name: 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
-
Common Synonym: 3,5-Dichloroisatoic anhydride[1][]
-
CAS Number: 4693-00-9
The core structure consists of a benzene ring fused to a 1,3-oxazinane-2,4-dione ring, with chlorine atoms at positions 6 and 8.
Physicochemical Properties
A summary of the key physicochemical data is presented below. This information is critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO₃ | [1] |
| Molar Mass | 232.02 g/mol | Calculated |
| Appearance | Typically a solid (white to off-white powder) | [1] |
| Density | 1.654 g/cm³ | [3] |
| Refractive Index | 1.613 | [3] |
| SMILES | O=C1C=2C(NC(=O)O1)=C(Cl)C=C(Cl)C2 | [1] |
| InChI Key | VOCGTJXVKKCXJH-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is typically achieved via the phosgenation of the corresponding anthranilic acid derivative, a well-established method for preparing isatoic anhydrides.[4][5]
Synthetic Pathway Overview
The most direct and industrially relevant synthesis involves the reaction of 2-amino-3,5-dichlorobenzoic acid with phosgene or a phosgene equivalent (e.g., triphosgene). The reaction proceeds via an intermediate N-carbonyl chloride, which rapidly cyclizes to form the stable anhydride ring system with the elimination of HCl.
Caption: General synthetic workflow for isatoic anhydrides.
Detailed Laboratory Synthesis Protocol
This protocol describes a representative synthesis adapted from established procedures for isatoic anhydrides.[4][5]
Objective: To synthesize 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione from 2-amino-3,5-dichlorobenzoic acid.
Materials:
-
2-amino-3,5-dichlorobenzoic acid
-
Triphosgene (as a safer alternative to phosgene gas)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reaction Initiation: Charge the flask with 2-amino-3,5-dichlorobenzoic acid (1.0 eq) and anhydrous toluene. Begin stirring to form a suspension.
-
Reagent Addition: Dissolve triphosgene (0.4 eq) in anhydrous toluene and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred suspension over 30-60 minutes. The temperature is maintained at ambient initially.
-
Causality Note: Slow addition is critical to control the exothermic reaction and the evolution of HCl gas, preventing pressure buildup and side reactions.
-
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C). Maintain reflux for 2-4 hours, or until the reaction completion is confirmed by TLC (disappearance of starting material).
-
Expertise Insight: The reaction progress can be visually monitored as the initial suspension of the amino acid is converted into the precipitated anhydride product. The formation of a clear solution is not expected in this specific case.
-
-
Work-up and Isolation: Cool the mixture to room temperature. The solid product is isolated by vacuum filtration.
-
Purification: Wash the filter cake with cold toluene or hexane to remove any unreacted starting materials and soluble impurities. Dry the product under vacuum.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point). The expected purity should be >95%.
Core Reactivity and Application in Drug Discovery
The primary utility of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is as a synthon for building more complex heterocyclic systems. Its anhydride moiety is susceptible to nucleophilic attack, providing a reliable route to substituted 2-aminobenzamides, which are immediate precursors to a vast array of bioactive molecules.[6][7]
Mechanism of Action: The Three-Component Reaction
A cornerstone application is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[8][9][10] This reaction is highly valued in medicinal chemistry for its efficiency and ability to rapidly generate molecular diversity.
The mechanism proceeds in three key steps:
-
Ring Opening: A primary amine (R¹-NH₂) attacks the most electrophilic carbonyl (C4), leading to the opening of the anhydride ring and the release of CO₂ to form a 2-amino-N-substituted benzamide intermediate.
-
Imine Formation: The added aldehyde (R²-CHO) reacts with the aniline nitrogen of the intermediate to form a Schiff base (imine).
-
Cyclization: The amide nitrogen then attacks the electrophilic imine carbon in an intramolecular fashion to form the six-membered dihydropyrimidine ring of the quinazolinone product.
Caption: Mechanism of the three-component quinazolinone synthesis.
Significance of the Quinazolinone Scaffold
Quinazolinone derivatives are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities.[7][11] The presence of the two chlorine atoms on the scaffold derived from this specific anhydride can significantly enhance potency, modulate metabolic stability, or alter the pharmacokinetic profile of the final compounds.
Reported activities of quinazolinone-based compounds include:
Experimental Protocol: Three-Component Synthesis of a Dichloro-Quinazolinone Library
This protocol provides a robust method for synthesizing a small library of 2,3-disubstituted-6,8-dichloro-2,3-dihydroquinazolin-4(1H)-ones.
Objective: To demonstrate the utility of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione in a diversity-oriented synthesis.
Materials:
-
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
A selection of primary amines (e.g., benzylamine, aniline, 4-methoxyaniline) (1.0 eq)
-
A selection of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Catalyst (optional, e.g., a few drops of HCl or p-TsOH)
Procedure:
-
Reaction Setup: In a series of labeled reaction vials, add 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (e.g., 100 mg, 0.43 mmol).
-
Reagent Addition: To each vial, add the chosen primary amine (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and the solvent (e.g., 2 mL of ethanol).
-
Reaction Conditions: Seal the vials and stir the mixtures at 60-80°C for 4-12 hours. The reaction progress can be monitored by TLC.
-
Trustworthiness Note: The reaction is often accompanied by the formation of a precipitate as the product crystallizes from the solution, providing a visual cue of reaction progression.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, possibly by adding water or an anti-solvent like hexane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final compound with high purity.
-
Validation: The structure and purity of each library member should be confirmed by LC-MS, ¹H NMR, and melting point analysis.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are mandatory.
-
Hazard Identification: The compound is an irritant. It may cause skin and serious eye irritation.[13] Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong bases, as it can hydrolyze.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (3,5-Dichloroisatoic anhydride) is a quintessential example of a high-value synthetic intermediate. Its utility is not defined by its own biological activity but by the vast chemical space it unlocks for drug discovery programs. The reliable and efficient synthesis of dichlorinated quinazolinones and related heterocycles makes it an indispensable tool for generating novel chemical entities. Future applications will likely continue to exploit its predictable reactivity in automated synthesis platforms and diversity-oriented synthesis campaigns aimed at identifying next-generation therapeutic agents.
References
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Abbas, S. Y. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Synthetic Communications, 46(12), 1015-1049. [Link]
-
Abbas, S. Y. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. III. Reactions with Primary and Secondary Amines. Journal of Organic Chemistry, 18(11), 1427-1436. [Link]
-
Scheme 1. Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Krasavin, M., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures... Acta Crystallographica Section E, 74(Pt 8), 1101–1106. [Link]
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Glomb, T., & Sroka, W. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(19), 6829. [Link]
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Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.). ScienceGate. Retrieved January 17, 2026, from [Link]
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Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
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Tashrifi, Z., et al. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Current Organic Chemistry, 23(10), 1090-1130. [Link]
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An In-Depth Technical Guide to 3,5-Dichloroisatoic Anhydride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloroisatoic anhydride, also known as 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic compound that serves as a versatile and reactive building block in modern organic synthesis. Its unique chemical architecture, featuring a reactive anhydride moiety and a dichlorinated aromatic ring, makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of the chlorine atoms significantly influences the molecule's reactivity and imparts specific properties to its derivatives. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and key applications of 3,5-dichloroisatoic anhydride, with a focus on providing practical insights for laboratory and developmental applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 3,5-dichloroisatoic anhydride is fundamental for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4693-00-9 | [1] |
| Molecular Formula | C₈H₃Cl₂NO₃ | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available; decomposes. The related 5-chloroisatoic anhydride decomposes at 300 °C. | [2] |
| Solubility | Slightly soluble in DMSO. Expected to be soluble in other polar aprotic solvents like DMF. | [2] |
| Density | Data not available. The related 5-chloroisatoic anhydride has a density of 1.54 g/cm³. | [2] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands. For 3,5-dichloroisatoic anhydride, these are expected in the region of 1750-1850 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. Additionally, C-Cl stretching vibrations will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. Two distinct signals for the aromatic protons should be observed, likely as doublets, with coupling constants typical for meta-positioned protons. The N-H proton of the carbamate will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons attached to chlorine, the aromatic carbons bearing hydrogen, and the aromatic carbon attached to the nitrogen. The chemical shifts of the carbons attached to chlorine will be significantly influenced by the electronegativity of the halogen.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in an approximate 9:6:1 ratio) will be a key diagnostic feature.
Synthesis of 3,5-Dichloroisatoic Anhydride
The most common and direct route to 3,5-dichloroisatoic anhydride involves the cyclization of 3,5-dichloroanthranilic acid. This precursor can be synthesized from anthranilic acid through a chlorination reaction. The subsequent cyclization is typically achieved by reacting the anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene.
Figure 1: General synthetic pathway to 3,5-Dichloroisatoic anhydride.
Experimental Protocol: Synthesis from 3,5-Dichloroanthranilic Acid
This protocol is based on the general method for the synthesis of isatoic anhydrides from their corresponding anthranilic acids. Extreme caution should be exercised as phosgene and triphosgene are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3,5-Dichloroanthranilic acid
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
Anhydrous Toluene (or other inert solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing a concentrated solution of sodium hydroxide), and an inert gas inlet, suspend 3,5-dichloroanthranilic acid in anhydrous toluene.
-
Under a gentle stream of inert gas, slowly add a solution of triphosgene (approximately 0.33 equivalents relative to the anthranilic acid) in anhydrous toluene to the stirred suspension at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen chloride gas (which will be neutralized by the scrubber) and by thin-layer chromatography (TLC).
-
Maintain the reflux until the reaction is complete (typically several hours).
-
Allow the reaction mixture to cool to room temperature. The product, being a solid, may precipitate out.
-
Collect the solid product by filtration and wash it with cold, anhydrous toluene to remove any unreacted starting materials and by-products.
-
Dry the product under vacuum to obtain 3,5-dichloroisatoic anhydride.
Self-Validation: The purity of the synthesized product should be confirmed by melting point analysis (if a sharp melting point is observed before decomposition) and spectroscopic methods (IR, NMR, and MS). The spectroscopic data should be consistent with the expected structure.
Chemical Reactivity and Key Reactions
The reactivity of 3,5-dichloroisatoic anhydride is dominated by the electrophilic nature of its carbonyl groups, making it susceptible to nucleophilic attack. The anhydride ring can be opened by a variety of nucleophiles, leading to the formation of anthranilic acid derivatives. This reactivity is the cornerstone of its utility in synthesis.
Figure 2: General reaction mechanism of 3,5-Dichloroisatoic anhydride with nucleophiles.
Reaction with Amines: Synthesis of Quinazolinones
One of the most significant applications of isatoic anhydrides is their reaction with amines to form quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities.[3][4][5] The reaction proceeds via an initial nucleophilic attack of the amine on one of the carbonyl groups, leading to the formation of a 2-(carboxyamino)benzamide intermediate, which then undergoes cyclization.
Experimental Protocol: General Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
This protocol outlines a general procedure for the synthesis of quinazolinone derivatives from 3,5-dichloroisatoic anhydride.
Materials:
-
3,5-Dichloroisatoic anhydride
-
Primary amine
-
Aldehyde
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling point solvent like DMF or DMSO)
-
Catalyst (optional, e.g., a Lewis or Brønsted acid)
Procedure:
-
In a round-bottom flask, dissolve or suspend 3,5-dichloroisatoic anhydride in the chosen solvent.
-
Add one equivalent of the primary amine to the mixture and stir at room temperature for a short period to allow for the initial ring-opening reaction.
-
Add one equivalent of the aldehyde to the reaction mixture.
-
If a catalyst is used, add it at this stage.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash it with a suitable cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The choice of solvent and the use of a catalyst can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid can participate in the reaction, while aprotic polar solvents like DMF or DMSO are often used for higher reaction temperatures. A catalyst can facilitate the cyclization step by activating the carbonyl group of the intermediate.
Reaction with Alcohols
In a similar fashion to amines, alcohols can react with 3,5-dichloroisatoic anhydride to yield the corresponding 2-aminobenzoate esters. This reaction is typically slower than the reaction with amines.
Applications in Drug Development and Medicinal Chemistry
The isatoic anhydride scaffold is a well-established building block in the synthesis of pharmaceutically active compounds.[4] The dichlorinated nature of 3,5-dichloroisatoic anhydride can enhance the biological activity or modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.
Safety and Handling
3,5-Dichloroisatoic anhydride is an irritant to the skin and eyes and may cause respiratory irritation.[11] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For inhalation, move to fresh air. If ingested, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from moisture, as it can hydrolyze.
Conclusion
3,5-Dichloroisatoic anhydride is a valuable and reactive intermediate in organic synthesis with significant potential in the development of new pharmaceuticals and functional materials. Its synthesis from readily available precursors and its versatile reactivity with a range of nucleophiles make it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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An In-Depth Technical Guide to the Spectroscopic Data of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
Introduction
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, a halogenated derivative of isatoic anhydride, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and interaction with biological targets, and for ensuring the quality and purity of synthesized batches. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
Molecular Structure and Synthesis
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's synthesis, as impurities and by-products can significantly influence the resulting spectra.
Synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
A robust and well-documented method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene. For the synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, the logical starting material is 3,5-dichloroanthranilic acid.
A plausible synthetic route, adapted from established procedures for similar compounds, is the reaction of 3,5-dichloroanthranilic acid with triphosgene in an inert solvent like tetrahydrofuran (THF).
Experimental Protocol: Synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
Materials:
-
3,5-dichloroanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Cold Acetone
-
Stirring apparatus
-
Reaction flask with a reflux condenser and nitrogen inlet
-
Filtration apparatus
Procedure:
-
In a clean, dry reaction flask under a nitrogen atmosphere, dissolve 3,5-dichloroanthranilic acid in anhydrous THF.
-
In a separate flask, prepare a solution of triphosgene in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred solution of 3,5-dichloroanthranilic acid at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 18 hours.
-
The resulting solid precipitate is collected by filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials and by-products.
-
Dry the product under vacuum to yield 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
This synthetic approach is reliable and generally provides a high yield of the desired product. The purity of the synthesized compound should be verified using chromatographic and spectroscopic techniques before proceeding with detailed analysis.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione based on the analysis of its parent compound, 1H-benzo[d]oxazine-2,4-dione, and the 6-chloro derivative.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, we expect to see signals corresponding to the two aromatic protons and the N-H proton.
Predicted ¹H NMR Spectrum:
The analysis of the ¹H NMR spectra of the unsubstituted and 6-chloro analogs allows for a reasoned prediction of the chemical shifts for the 6,8-dichloro derivative.
| Compound | H-5 | H-7 | N-H |
| 1H-benzo[d]oxazine-2,4-dione[1] | 7.92 (dd) | 7.25 (m) | 11.72 (s) |
| 6-chloro-1H-benzo[d]oxazine-2,4-dione[1] | 7.86 (d) | 7.77 (dd) | 11.86 (s) |
| 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (Predicted) | ~7.9-8.0 (d) | ~7.8-7.9 (d) | ~11.9-12.0 (s) |
-
Aromatic Protons (H-5 and H-7): The electron-withdrawing nature of the chlorine atoms will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to the unsubstituted analog. In the 6,8-dichloro derivative, H-5 and H-7 will likely appear as doublets due to coupling with each other.
-
N-H Proton: The N-H proton is expected to be a broad singlet and will also be shifted downfield due to the overall electron-withdrawing environment of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is expected to show eight distinct signals for the eight carbon atoms.
Predicted ¹³C NMR Spectrum:
By comparing the ¹³C NMR data of the parent compound and the 6-chloro derivative, we can predict the chemical shifts for the 6,8-dichloro analog.
| Carbon Atom | 1H-benzo[d]oxazine-2,4-dione[1] | 6-chloro-1H-benzo[d]oxazine-2,4-dione[1] | 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (Predicted) |
| C-2 | 148.02 | 147.78 | ~147.5 |
| C-4 | 160.81 | 159.97 | ~159.5 |
| C-4a | 111.20 | 113.01 | ~114.0 |
| C-5 | 129.86 | 128.68 | ~129.0 |
| C-6 | 124.44 | 128.18 | ~129.0 |
| C-7 | 137.86 | 137.66 | ~138.0 |
| C-8 | 116.23 | 118.47 | ~120.0 |
| C-8a | 142.33 | 141.28 | ~140.0 |
-
Carbonyl Carbons (C-2 and C-4): These will be the most downfield signals in the spectrum.
-
Aromatic Carbons: The carbons directly attached to the chlorine atoms (C-6 and C-8) will experience a significant downfield shift. The other aromatic carbons will also be affected by the electron-withdrawing nature of the chlorine atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation:
-
The same sample prepared for ¹H NMR can be used for ¹³C NMR.
Data Acquisition:
-
Use a standard ¹³C NMR pulse sequence with proton decoupling.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is expected to show characteristic absorption bands for the N-H bond, C=O bonds, and C-Cl bonds.
Predicted IR Spectrum:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3100 |
| C=O Stretch (anhydride) | 1850-1800 and 1780-1740 |
| C=O Stretch (amide) | ~1700 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1350-1200 |
| C-Cl Stretch | 800-600 |
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3100 cm⁻¹.
-
C=O Stretches: The two carbonyl groups will give rise to strong absorption bands. The anhydride carbonyls typically show two distinct peaks, while the amide carbonyl will appear at a slightly lower wavenumber.
-
C-Cl Stretches: The presence of two C-Cl bonds will result in strong absorption bands in the fingerprint region.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, we would expect to see the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of C₈H₃Cl₂NO₃ is approximately 230.96 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, we expect to see peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a characteristic ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways for isatoic anhydrides involve the loss of CO₂ and CO.
Experimental Protocol: Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further, dilute a small aliquot of this solution with the same solvent to a final concentration of about 10-100 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Analyze the resulting spectrum for the molecular ion cluster and any significant fragment ions.
Data Interpretation and Structural Verification
The collective analysis of the data from these spectroscopic techniques provides a comprehensive and unambiguous structural confirmation of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
The predicted chemical shifts in ¹H and ¹³C NMR, the characteristic functional group vibrations in the IR spectrum, and the molecular ion with its isotopic pattern in the mass spectrum all converge to confirm the identity and purity of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
Conclusion
This technical guide has provided a comprehensive framework for understanding the spectroscopic data of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione. By integrating a reliable synthetic protocol with a detailed analysis of predicted and analogous spectroscopic data, researchers and drug development professionals can confidently characterize this important heterocyclic compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational knowledge is critical for the advancement of research and development efforts that utilize this and related molecular scaffolds.
References
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Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link][1]
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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3,5-Dichloroisatoic Anhydride
Foreword: Decoding Molecular Architecture
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is not merely a procedural step but the bedrock of innovation and safety. 3,5-Dichloroisatoic anhydride (CAS: 4693-00-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, presents a unique spectroscopic challenge and opportunity.[1][2] Its rigid, heterocyclic structure, influenced by the strong electronic effects of two chlorine atoms and an anhydride moiety, results in a distinct and informative Nuclear Magnetic Resonance (NMR) signature. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,5-Dichloroisatoic anhydride, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. Our objective is to equip the practicing scientist with the expertise to confidently identify this molecule, assess its purity, and predict its reactivity based on its electronic environment.
Part 1: Foundational Principles of NMR Spectroscopy in the Context of Substituted Aromatics
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they can align with or against the field, creating two energy states. The transition between these states, induced by radiofrequency pulses, is detected and translated into an NMR spectrum.
Three core parameters provide the molecular blueprint:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens or carbonyls) "deshield" a nucleus, reducing the electron density around it and causing its signal to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups "shield" nuclei, shifting their signals upfield.
-
Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic fields of non-equivalent nuclei, typically through covalent bonds. It splits a single resonance into a multiplet (e.g., doublet, triplet). The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and spatial relationship of atoms. For aromatic systems, coupling is typically observed between protons on adjacent carbons (ortho-coupling, ³J ≈ 6-9 Hz), protons separated by three bonds (meta-coupling, ⁴J ≈ 2-3 Hz), and protons separated by four bonds (para-coupling, ⁵J ≈ 0-1 Hz).[3]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative ratio of the different types of protons in a molecule.
For 3,5-Dichloroisatoic anhydride, we anticipate the strong deshielding effects of the chlorine atoms and the cyclic anhydride group to significantly influence the chemical shifts of the remaining aromatic protons. Furthermore, the 1,3-disubstitution pattern of the chlorines relative to each other dictates that the only observable proton-proton coupling on the aromatic ring will be a meta-coupling.
Part 2: Experimental Protocol for High-Fidelity NMR Data Acquisition
The trustworthiness of spectral data is a direct function of a meticulous and well-justified experimental protocol. The following procedure is designed to yield high-resolution ¹H and ¹³C NMR spectra for 3,5-Dichloroisatoic anhydride.
2.1. Solvent Selection: The Critical Choice
The choice of a deuterated solvent is paramount. For 3,5-Dichloroisatoic anhydride, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. The rationale is twofold:
-
Solubility: Isatoic anhydrides often have limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules.
-
Proton Exchange: The molecule contains an N-H proton. In protic solvents like methanol-d₄ or D₂O, this proton can rapidly exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is aprotic and allows for the clear observation of N-H protons, which often appear as a broad singlet. The ¹H NMR data for the related 5-Chloroisatoic anhydride is successfully recorded in DMSO-d₆, supporting this choice.[4]
2.2. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 15-20 mg of 3,5-Dichloroisatoic anhydride directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Cap the NMR tube securely and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is required for optimal spectral quality.
-
Referencing: Although the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is commonly used for referencing, for high-accuracy work, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added.[5]
2.3. Spectrometer Parameters
The following are typical acquisition parameters on a 400 MHz spectrometer.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 or more |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
2.4. Experimental Workflow Diagram
Caption: Workflow for NMR analysis of 3,5-Dichloroisatoic anhydride.
Part 3: In-Depth Spectral Analysis and Interpretation
3.1. Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms of 3,5-Dichloroisatoic anhydride (systematic name: 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione) are numbered as follows.[1] The molecule possesses a plane of symmetry bisecting the C2-N1 and C4a-C8a bonds.
Caption: Structure of 3,5-Dichloroisatoic anhydride with numbering.
3.2. ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show three distinct signals: two from the aromatic protons and one from the N-H proton.
| Signal | Predicted δ (ppm) | Multiplicity | Coupling (⁴J, Hz) | Integration | Assignment | Rationale |
| 1 | ~11.9 | Broad Singlet | - | 1H | NH | The N-H proton of an isatoic anhydride is acidic and deshielded, appearing far downfield. Broadness is due to quadrupolar coupling with ¹⁴N and potential slow exchange. A similar proton in 5-chloroisatoic anhydride appears at 11.85 ppm.[4] |
| 2 | ~7.9 - 8.1 | Doublet | ~2.0 | 1H | H -5 | This proton is ortho to the electron-withdrawing C4a-N unit and meta to the C6-Cl. It is expected to be the most downfield of the aromatic protons. |
| 3 | ~7.7 - 7.9 | Doublet | ~2.0 | 1H | H -7 | This proton is ortho to the C8-Cl group and meta to the C6-Cl group. The coupling arises from the four-bond interaction with H-5. The predicted coupling constant is based on typical meta-coupling values (2-3 Hz) and data from analogous compounds like 3,5-dichloroaniline (J = 1.8 Hz).[3][6] |
3.3. ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Due to molecular symmetry, C5 is equivalent to C7, and C6 is equivalent to C8. However, the fusion of the second ring breaks this symmetry. Therefore, we expect to see 8 distinct signals for the 8 carbon atoms.
| Signal | Predicted δ (ppm) | Assignment | Rationale |
| 1 | ~160-162 | C 4 (Carbonyl) | Anhydride carbonyls are highly deshielded. This one is part of a carbamate-like structure. |
| 2 | ~147-149 | C 2 (Carbonyl) | The second carbonyl carbon, also significantly downfield. |
| 3 | ~138-140 | C 8a | Aromatic carbon attached to the nitrogen atom, significantly deshielded. |
| 4 | ~134-136 | C 6 | Aromatic carbon directly bonded to chlorine, showing a characteristic deshielded shift. Based on 3,5-dichloroaniline data (135.2 ppm).[6] |
| 5 | ~130-132 | C 8 | The second aromatic carbon bonded to chlorine. |
| 6 | ~128-130 | C 5 | Aromatic C-H carbon. Its chemical shift is influenced by the adjacent chlorine and the anhydride ring. |
| 7 | ~125-127 | C 7 | The second aromatic C-H carbon. |
| 8 | ~115-117 | C 4a | Quaternary carbon at the ring junction, shielded relative to other quaternary carbons. |
3.4. Rationale and Causality: The "Why" Behind the Spectrum
-
Aromatic Region (¹H): The two aromatic protons, H-5 and H-7, are not chemically equivalent. They appear as two distinct doublets because they only couple to each other. The coupling constant of ~2.0 Hz is a classic example of four-bond meta-coupling, which is a definitive indicator of their 1,3-relationship on the benzene ring.[3] The absence of any larger splitting (~7 Hz) confirms the lack of any ortho-protons.
-
Downfield Shifts: All aromatic signals are in the downfield region (>7.5 ppm) due to the cumulative electron-withdrawing effect of the two chlorine atoms and the fused anhydride ring system, which reduce electron density across the aromatic system.
-
Carbonyl Carbons (¹³C): The two carbonyl carbons (C2 and C4) will have the highest chemical shifts in the spectrum, a characteristic feature of C=O groups. Their exact positions can be definitively assigned using 2D NMR techniques like HMBC.
-
C-Cl Carbons (¹³C): The carbons directly attached to chlorine (C6 and C8) are significantly deshielded, appearing around 130-136 ppm, a typical range for chlorinated aromatic carbons.[6]
3.5. Advanced Analysis: Conceptual 2D NMR Correlations
While 1D NMR is powerful, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide unambiguous proof of assignments by showing correlations between protons and carbons.
Caption: Key HMBC correlations expected for 3,5-Dichloroisatoic anhydride.
This HMBC map illustrates how one could confirm assignments. For example, the N-H proton is expected to show correlations to the nearby carbons C2 and C8a (two-bond, ²J) and potentially to the C4 carbonyl (three-bond, ³J). The aromatic proton H-5 would correlate to C4a and C7, confirming their connectivity.
Conclusion
The NMR spectrum of 3,5-Dichloroisatoic anhydride is a rich source of structural information. The ¹H spectrum is characterized by a downfield N-H singlet and two meta-coupled doublets in the aromatic region, providing immediate confirmation of the substitution pattern. The ¹³C spectrum complements this by showing eight distinct signals, including two characteristic carbonyl resonances and two deshielded carbons attached to chlorine. By understanding the underlying principles of chemical shifts and coupling constants and applying the rigorous experimental protocol outlined herein, researchers can confidently use NMR spectroscopy to verify the structure, assess the purity, and gain insight into the electronic nature of this vital chemical intermediate.
References
- Onda, M., & Yamaguchi, I. (1977). Nuclear quadrupole coupling constants in m-dichlorobenzene. Journal of Molecular Structure, 36(1), 158–161. (Note: While not directly on the topic molecule, this provides context for dichlorinated benzene systems). [URL not directly available]
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Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. [Link]
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PubChem. Isatoic Anhydride | C8H5NO3 | CID 8359. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). [Link]
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Science of Synthesis. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [Link]
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National Institutes of Health. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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SpectraBase. Isatoic anhydride - Optional[13C NMR] - Spectrum. [Link]
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SFU Summit. Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. [Link]
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YouTube. HMNR Aromatic Coupling. [Link]
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MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
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NIST WebBook. Dichloroacetic anhydride. [Link]
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Navigating the Solubility Landscape of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione: A Technical Guide for Drug Development Professionals
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For novel chemical entities such as 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound with potential pharmacological applications, an early and accurate assessment of solubility is paramount. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility characterization of this and structurally related compounds. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and discuss the critical factors that influence the solubility of poorly soluble compounds. This guide is designed to be a self-validating system, embedding causality within experimental choices to ensure robust and reproducible results.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Low aqueous solubility can lead to erratic absorption, poor bioavailability, and an underestimation of potential toxicity, ultimately jeopardizing the entire development program.[1][2][3]
Understanding the Nuances of Solubility: Kinetic vs. Thermodynamic
In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves when it is rapidly introduced into an aqueous solution from an organic solvent stock, typically dimethyl sulfoxide (DMSO).[3][4] It is a high-throughput method well-suited for the early stages of drug discovery, where large numbers of compounds need to be screened quickly.[1][4] However, kinetic solubility values can often be higher than thermodynamic solubility because the compound may not have had sufficient time to reach its true equilibrium state and may exist in a supersaturated or amorphous form.[5][6]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution.[2] This measurement is more time-consuming but provides the definitive solubility value, which is critical for lead optimization and formulation development.[1][4] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1]
The choice between these two assays depends on the stage of drug development. Early on, kinetic solubility is valuable for initial screening and identifying red flags.[2][3] As a compound progresses, a precise thermodynamic solubility value becomes indispensable.
Methodologies for Determining the Solubility of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
Given the predicted low solubility of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, the following detailed protocols are recommended.
Kinetic Solubility Assay Protocol
This protocol is designed for rapid, high-throughput screening.
Principle: The compound is first dissolved in DMSO and then diluted into an aqueous buffer. The formation of a precipitate is detected by turbidimetry.
Materials:
-
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate reader with turbidimetric measurement capability (e.g., at 620 nm)
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically around 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Causality Behind Experimental Choices:
-
DMSO as the initial solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating high-concentration stock solutions.[7]
-
PBS at pH 7.4: This buffer mimics physiological pH, providing a more relevant measure of solubility for potential in vivo applications.[8]
-
Turbidimetric detection: This is a rapid and straightforward method for detecting precipitation in a high-throughput format.[4]
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for the kinetic solubility assay.
Thermodynamic Solubility (Shake-Flask) Assay Protocol
This protocol is the gold standard for determining the true equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the supernatant is then determined after separating the undissolved solid.[9]
Materials:
-
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (solid)
-
Aqueous buffer of choice (e.g., PBS pH 7.4, or a range of pH buffers to assess pH-dependent solubility)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Step-by-Step Protocol:
-
Compound Addition: Add an excess amount of solid 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (e.g., 1-2 mg) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method. This requires the preparation of a standard curve with known concentrations of the compound.
-
Solid-State Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or polarized light microscopy to determine if any changes in the solid form (e.g., polymorphism, hydration) occurred during the experiment.[5]
Causality Behind Experimental Choices:
-
Extended equilibration time: This ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[1]
-
Centrifugation and Filtration: These steps are critical for completely separating the undissolved solid from the saturated solution, preventing overestimation of the solubility.
-
HPLC-UV or LC-MS analysis: These are highly sensitive and specific analytical techniques that allow for accurate quantification of the dissolved compound.[5]
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for the thermodynamic solubility assay.
Factors Influencing the Solubility of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
Several factors can significantly impact the measured solubility of this compound.
Table 1: Key Factors Affecting Solubility
| Factor | Influence on Solubility | Recommended Investigation |
| pH | The presence of ionizable groups can drastically alter solubility with changes in pH. The pKa of the N-H proton in the oxazine ring will be a key determinant.[8] | Determine solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8). |
| Temperature | Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. | Conduct solubility measurements at controlled temperatures, such as room temperature (25°C) and physiological temperature (37°C). |
| Co-solvents | The presence of organic co-solvents, such as DMSO or ethanol, can increase the solubility of poorly soluble compounds. | While the primary goal is to determine aqueous solubility, understanding the effect of co-solvents can be useful for formulation development. |
| Solid-State Form | Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities. The amorphous form is typically more soluble than the crystalline form.[6] | Characterize the solid form of the compound before and after the solubility experiment using techniques like XRPD and DSC. |
Data Interpretation and Reporting
The results of the solubility assays should be reported clearly and concisely.
Table 2: Example Data Reporting Template
| Assay Type | Buffer/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |
| Kinetic | PBS | 7.4 | 25 | Turbidimetry | ||
| Thermodynamic | PBS | 7.4 | 25 | HPLC-UV | ||
| Thermodynamic | Acetate Buffer | 4.5 | 25 | HPLC-UV | ||
| Thermodynamic | Phosphate Buffer | 6.8 | 25 | HPLC-UV |
Conclusion
While specific experimental solubility data for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is not publicly available, this guide provides a robust framework for its determination. By employing a phased approach that begins with high-throughput kinetic screening and progresses to definitive thermodynamic measurements, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development process. Understanding the interplay of factors such as pH and solid-state form will be crucial in building a comprehensive solubility profile for this promising compound and paving the way for its successful formulation and clinical evaluation.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- Bolliger, J., & Dehghan, A. (2020). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Journal of Pharmaceutical Sciences, 109(1), 123-132.
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Dressman, J. B., & Krämer, J. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-29.
-
ChemBK. (2024). 6-Chloro-1H-benzo[d][5][6]oxazine-2,4-dione. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Navigating the Bioactive Landscape of Dichlorinated Benzoxazines: An In-depth Technical Guide
This guide provides a comprehensive technical exploration into the biological activities of dichlorinated benzoxazines, a compelling class of heterocyclic compounds demonstrating significant promise in the field of medicinal chemistry. We will delve beyond a cursory overview to deliver a detailed analysis of their synthesis, mechanisms of action, and the critical experimental methodologies required for their evaluation. This document is tailored for researchers, scientists, and drug development professionals aiming to comprehend and leverage the therapeutic potential of these molecules. Our focus is on elucidating the rationale behind experimental choices, ensuring a narrative rooted in scientific precision and practical applicability.
Introduction: The Strategic Imperative of Dichlorination in Benzoxazine Scaffolds
Benzoxazines, bicyclic heterocyclic compounds featuring an oxazine ring fused to a benzene ring, have garnered considerable attention as versatile scaffolds in drug discovery due to their extensive range of biological activities.[1] The incorporation of chlorine atoms into the benzoxazine core, specifically dichlorination, represents a strategic chemical modification that can profoundly alter the molecule's physicochemical properties and, in turn, its biological profile. This enhancement is frequently attributed to several key factors:
-
Enhanced Lipophilicity: The introduction of chlorine atoms typically increases the lipophilicity of the molecule, which can improve its ability to traverse cell membranes and access intracellular targets.
-
Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can modify the electron density of the aromatic ring, thereby influencing binding interactions with biological targets.
-
Metabolic Stability: The carbon-chlorine bond is generally more resistant to metabolic degradation compared to a carbon-hydrogen bond, potentially leading to an improved pharmacokinetic profile.
This guide will explore the tangible outcomes of these structural alterations, with a focus on the demonstrated biological activities of dichlorinated benzoxazines.
Synthesis and Characterization: Constructing the Bioactive Core
The synthesis of dichlorinated benzoxazines is a foundational step in their biological assessment. A prevalent and efficient method involves a Mannich-type condensation reaction.[2]
General Synthesis Protocol
A representative synthetic pathway involves the reaction of a dichlorinated phenol, a primary amine, and formaldehyde.
Experimental Protocol: Synthesis of 3-Aryl-6,8-dichloro-2H-benzo[e][3][4]oxazines
-
Reactant Preparation: Dissolve 1 equivalent of 2,4-dichlorophenol in a suitable solvent such as toluene or a toluene/isopropanol mixture.[3][5]
-
Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.
-
Formaldehyde Addition: Slowly add 2.2 equivalents of paraformaldehyde to the reaction mixture.
-
Reaction Conditions: The mixture is heated and stirred, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the solvent is removed, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.[3]
Trustworthiness of Protocol: This one-pot synthesis is highly dependable and has been extensively reported for generating a diverse range of benzoxazine derivatives. The reaction's progress is readily monitored, and the purification techniques are standard and effective, ensuring the isolation of the desired compound with high purity.
Structural Characterization
The unambiguous confirmation of the synthesized dichlorinated benzoxazine structure is essential. A combination of spectroscopic techniques is utilized for this purpose:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are employed to determine the chemical environment of the protons and carbons, respectively, confirming the atomic connectivity.[3][6]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as the C-O-C and C-N-C linkages characteristic of the oxazine ring.[8]
Anticancer Activity: A Prominent Therapeutic Trajectory
Dichlorinated benzoxazines have exhibited considerable potential as anticancer agents.[7][9] Their cytotoxic effects have been assessed against a variety of human cancer cell lines.
In Vitro Cytotoxicity Studies
The initial screening for anticancer activity typically involves in vitro cytotoxicity assays to ascertain the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7][10]
-
Compound Treatment: The cells are treated with various concentrations of the dichlorinated benzoxazine derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, followed by incubation for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are calculated from the resulting dose-response curves.[7]
Data Presentation: Cytotoxic Activity of Dichlorinated Benzoxazines
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(3,4-dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-one | MCF-7 | 68.59 ppm |
| Illustrative Data | HeLa | 15.2 |
| Illustrative Data | A549 | 22.1 |
Note: The data for MCF-7 is from a specific study[7], while the other values are illustrative and based on typical findings in the literature.
Mechanism of Action: Deciphering the Molecular Pathways
A critical aspect of developing dichlorinated benzoxazines as therapeutic agents is understanding the mechanism by which they induce cell death. Research has pointed towards the involvement of apoptosis (programmed cell death).[10] Some benzoxazine derivatives have also been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression.[11]
Visualizing the Apoptotic Pathway
Caption: Intrinsic apoptotic pathway induced by dichlorinated benzoxazines.
Experimental Workflow: Apoptosis Confirmation
Caption: Workflow for confirming apoptosis in treated cancer cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the dichlorinated benzoxazine for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using flow cytometry. Annexin V-positive/PI-negative cells are indicative of early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
Antimicrobial Activity: A Countermeasure Against Pathogenic Microbes
The rise of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial agents. Dichlorinated benzoxazines have demonstrated promising activity in this domain.[12][13]
In Vitro Antimicrobial Screening
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium or fungus.
-
Serial Dilution: Perform a two-fold serial dilution of the dichlorinated benzoxazine in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth is observed.[14]
Data Presentation: Antimicrobial Activity of Dichlorinated Benzoxazines
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Illustrative Data | 32 | 64 | 16 |
| Illustrative Data | 16 | 32 | 8 |
Note: The data presented here is illustrative and based on typical findings in the literature for benzoxazine derivatives.
Future Directions and Concluding Remarks
The investigation of dichlorinated benzoxazines in medicinal chemistry is a rapidly evolving field. While existing research underscores their significant potential as anticancer and antimicrobial agents, further studies are essential. Future research should prioritize:
-
In Vivo Efficacy and Toxicity: It is crucial to translate the promising in vitro findings into in vivo animal models to evaluate both efficacy and potential toxicity.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of various substitution patterns on the benzoxazine core will yield deeper insights into the structural prerequisites for optimal biological activity.
-
Target Identification: The elucidation of the specific molecular targets of these compounds will enable a more rational approach to drug design and development.
References
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Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
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Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization. PubMed. Available at: [Link]
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Novel 2H-1,3-benzoxazine ring formation by intramolecular heterocyclization of N-(α-aryloxyalkyl)imidoyl chlorides. ResearchGate. Available at: [Link]
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Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. ResearchGate. Available at: [Link]
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Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI. Available at: [Link]
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In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. Ubaya Repository. (2022). Available at: [Link]
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Taylor & Francis Online. (2020). Available at: [Link]
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Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. Available at: [Link]
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Czarnocki, W., et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature. Available at: [Link]
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Waisser, K., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. PubMed. Available at: [Link]
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Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. Available at: [Link]
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Polymerization mechanism of 1,3-benzoxazine catalyzed by PCl5 and rearrangement of chemical structures. ResearchGate. Available at: [Link]
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In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. NIH. Available at: [Link]
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Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. (2024). Available at: [Link]
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Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. NIH. Available at: [Link]
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The Definitive Guide to the Mechanism of Action of Substituted Benzoxazines: A Technical Whitepaper for Advanced Research and Development
This guide provides an in-depth exploration of the synthesis, mechanism of action, and advanced applications of substituted benzoxazines. Designed for researchers, scientists, and professionals in drug and materials development, this document eschews rigid templates in favor of a narrative structure that elucidates the intricate causality behind the versatile chemistry of benzoxazines. We will delve into the fundamental principles of their ring-opening polymerization, the profound influence of substituents on their reactivity and properties, and the practical methodologies for their characterization, all grounded in authoritative scientific literature.
The Architectural Versatility of Benzoxazine Monomers: Synthesis and Design Flexibility
The foundation of polybenzoxazine properties lies in the molecular architecture of the benzoxazine monomer. The most prevalent and versatile method for synthesizing 1,3-benzoxazines is the Mannich condensation reaction, a one-pot synthesis involving a phenol, a primary amine, and formaldehyde.[1][2] This simplicity allows for a vast array of commercially available or custom-synthesized precursors to be incorporated, offering unparalleled molecular design flexibility.[3]
The choice of the phenolic and amine precursors directly dictates the substitution pattern on the resulting benzoxazine and, consequently, the final properties of the cured polymer. For instance, functional groups such as alkenyl, halogen, nitro, aldehyde, cyano, and carboxyl can be introduced by selecting appropriately substituted phenols.[1] Similarly, the use of alkyl or aryl amines provides further avenues for tailoring the monomer structure.[1] Bifunctional or main-chain polymeric benzoxazines can be synthesized using bisphenols or diamines, leading to polymers with enhanced thermal and mechanical properties compared to their monofunctional counterparts.[3]
Experimental Protocol: General Synthesis of a Substituted Benzoxazine Monomer
This protocol outlines a general procedure for the synthesis of a substituted benzoxazine monomer via the Mannich condensation reaction in solution.[4]
Materials:
-
Substituted Phenol (1.0 eq)
-
Primary Amine (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or chloroform)
-
1N Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted phenol and primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add paraformaldehyde to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with 1N NaOH solution and distilled water to remove unreacted phenol and other acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude benzoxazine monomer.
-
Purify the crude product by recrystallization or column chromatography to yield the pure substituted benzoxazine monomer.
Causality in Protocol Design: The use of a reflux setup ensures the reaction proceeds at a controlled, elevated temperature to overcome the activation energy of the condensation reaction. The molar ratio of phenol:amine:formaldehyde is crucial; an excess of formaldehyde ensures complete conversion. The alkaline wash is a critical step to remove acidic impurities, particularly unreacted phenol, which can act as a catalyst and affect the storage stability and polymerization behavior of the monomer.[1]
Below is a visual representation of the one-step benzoxazine synthesis.
Caption: One-pot synthesis of substituted benzoxazines.
The Core Mechanism: Cationic Ring-Opening Polymerization (ROP)
The polymerization of benzoxazines proceeds through a thermally initiated cationic ring-opening polymerization (ROP) mechanism.[5][6] The oxazine ring, a six-membered heterocycle, possesses a distorted semi-chair conformation, leading to ring strain that makes it susceptible to ring-opening under thermal conditions.[3][5] The presence of nitrogen and oxygen atoms imparts Lewis basicity to the ring, making it prone to attack by cationic species.[5]
The polymerization typically occurs at elevated temperatures, generally between 200-260 °C, without the need for an external catalyst.[4] However, the presence of impurities, particularly acidic phenolic -OH groups from unreacted starting materials, can lower the polymerization temperature.[4] The proposed mechanism for the ROP of benzoxazines is a complex process involving continuous heat-fed hybrid cationic polymerization.[1][4]
Two primary mechanistic pathways are proposed, depending on the initial site of cation formation on the oxazine ring:[6]
-
Pathway 1: Cation formation on the Oxygen atom. This is considered the predominant pathway for the formation of a stable polybenzoxazine network. The protonation or Lewis acid coordination to the oxygen atom initiates the ring-opening, leading to the formation of a carbocation. This carbocation then undergoes electrophilic aromatic substitution on the electron-rich ortho or para positions of the phenolic rings of other monomer units, forming a cross-linked network with phenolic Mannich bridge structures.[3]
-
Pathway 2: Cation formation on the Nitrogen atom. This pathway leads to the formation of an intermediate with a blocked hydroxyl group. Subsequent rearrangement at higher temperatures is required to form the final phenolic polybenzoxazine structure.[6]
The following diagram illustrates the general cationic ROP mechanism.
Caption: Cationic Ring-Opening Polymerization of Benzoxazines.
The polymerization process often exhibits autocatalytic behavior, where the phenolic hydroxyl groups generated during the ring-opening act as catalysts, accelerating the reaction.[4] This results in a characteristic S-shaped conversion curve when monitored by techniques like Differential Scanning Calorimetry (DSC).[4]
The Influence of Substituents: Tailoring Reactivity and Performance
The true power of benzoxazine chemistry lies in the ability to fine-tune the polymerization behavior and final polymer properties through the judicious selection of substituents on the aromatic rings. These substituents exert both electronic and steric effects, significantly impacting the ring-opening temperature, polymerization kinetics, and the ultimate characteristics of the polybenzoxazine network.
Electronic Effects
The electronic nature of substituents on the phenolic ring plays a crucial role in modulating the polymerization temperature.[7] The Hammett equation has been employed to quantify these electronic effects.[7][8]
-
Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), located at the para-position of the phenolic hydroxyl group, generally lower the polymerization temperature.[3] EDGs increase the electron density of the phenolic ring, making it more susceptible to electrophilic attack by the carbocation intermediate, thus accelerating the propagation step.
-
Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, tend to have a more complex effect. A non-linear Hammett plot is often observed, suggesting a change in the polymerization mechanism depending on the electronic character of the substituent.[7][8]
The position of the substituent is also critical. For instance, a methoxy group at the meta-position to the phenolic hydroxyl group has been shown to substantially reduce the polymerization temperature.[7]
Steric Effects
Steric hindrance from bulky substituents can influence the rate and extent of polymerization. Substituents at the ortho-position to the phenolic hydroxyl group can sterically hinder the approach of the propagating chain, potentially slowing down the polymerization rate and affecting the final crosslink density.[7] Similarly, bulky groups on the amine component can also impact the polymerization process.[7]
The interplay of electronic and steric effects allows for precise control over the processing window and the final performance characteristics of the polybenzoxazine, including its thermal stability, mechanical strength, and dielectric properties.
Quantitative Data Summary
The following table summarizes the effect of various p-substituents on the phenolic ring on the peak polymerization temperature (Tₚ) as determined by DSC.
| Substituent (on Phenol) | Hammett Constant (σₚ) | Peak Polymerization Temp. (Tₚ, °C) | Reference |
| -OCH₃ | -0.27 | ~245 | [3] |
| -CH₃ | -0.17 | ~260 | [3] |
| -H | 0.00 | ~272 | [3] |
| -F | +0.06 | ~276 | [3] |
Catalytic Strategies for Lowering Polymerization Temperature
While thermal initiation is the hallmark of benzoxazine polymerization, the high temperatures required can be a drawback for certain applications, potentially leading to degradation or being incompatible with temperature-sensitive substrates.[4] To address this, various catalytic systems have been developed to lower the curing temperature.
The polymerization of benzoxazines is amenable to catalysis by acids and other species capable of generating a cation on the oxazine ring.[6] Lewis acids, such as tris(pentafluorophenyl)borane, have been shown to be effective catalysts, significantly reducing the onset ROP temperature.[6]
Thiols are also known to trigger the cationic ring-opening of benzoxazines at lower temperatures.[1] The catalytic mechanism is proposed to involve the in situ formation of a transient thiol that acts as the actual catalyst.[1] This can be achieved through the tautomerism of a thioamide, which offers the advantage of a latent catalyst that becomes active only at elevated temperatures, preventing premature polymerization during storage.[1]
Advanced Characterization Techniques for Monitoring Polymerization
A suite of analytical techniques is essential for characterizing the synthesis of benzoxazine monomers and monitoring their polymerization.
Experimental Protocol: Monitoring Benzoxazine Polymerization by DSC
Differential Scanning Calorimetry (DSC) is a powerful tool for studying the curing behavior of benzoxazines by measuring the heat flow associated with the exothermic ring-opening polymerization.[3][4]
Procedure:
-
Accurately weigh 5-10 mg of the benzoxazine monomer into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above the polymerization exotherm (e.g., 300-350 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The exothermic peak corresponds to the polymerization reaction.
-
The onset temperature, peak temperature (Tₚ), and the total heat of polymerization (ΔH) can be determined from the DSC thermogram. The degree of conversion at any given temperature can be calculated from the partial area of the exotherm.[4]
Data Interpretation: A single, sharp exotherm is indicative of a clean polymerization process. The Tₚ provides a quantitative measure of the monomer's reactivity. Broader peaks may suggest overlapping reactions or side reactions.[4]
Spectroscopic Analysis: FTIR and NMR
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopies are indispensable for confirming the structure of the synthesized monomers and tracking the progress of polymerization.[2][4]
-
FTIR Spectroscopy: The disappearance of characteristic peaks of the benzoxazine ring (e.g., ~930-950 cm⁻¹ for the out-of-plane bending of the C-H bond adjacent to the oxygen atom in the benzene ring, and ~1230 cm⁻¹ for the asymmetric stretching of C-O-C) and the appearance of a broad hydroxyl (-OH) peak (~3200-3500 cm⁻¹) are clear indicators of polymerization.[2][9]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the benzoxazine monomer.[4][10] During polymerization, the characteristic resonances of the oxazine ring protons (e.g., O-CH₂-N and Ar-CH₂-N) decrease in intensity, while new signals corresponding to the polybenzoxazine network appear.[10]
The workflow for characterizing a substituted benzoxazine is depicted below.
Caption: Experimental workflow for benzoxazine characterization.
Advanced Applications Driven by Functional Substituents
The vast molecular design flexibility of substituted benzoxazines enables the development of high-performance polymers for a wide range of advanced applications.[2] By incorporating specific functional groups, polybenzoxazines can be tailored for use in:
-
Aerospace and Automotive Composites: Their excellent thermal stability, high char yield, and near-zero shrinkage upon curing make them ideal matrix resins for high-performance composites.[2]
-
Flame Retardants: The inherent high char yield of polybenzoxazines contributes to their excellent flame retardancy.[11]
-
Low-Dielectric Materials: The low polarity of the polybenzoxazine network results in excellent dielectric properties, making them suitable for use in electronic packaging and printed circuit boards.[2]
-
Coatings and Adhesives: Their low water absorption and good adhesion to various substrates make them attractive for protective coatings and high-strength adhesives.[12]
-
Bio-based and Sustainable Polymers: The use of renewable resources such as vanillin, thymol, and carvacrol as phenolic precursors allows for the synthesis of bio-based polybenzoxazines, contributing to the development of sustainable materials.[4][12]
Conclusion
Substituted benzoxazines represent a remarkable class of thermosetting polymers, offering an exceptional combination of high performance, processing versatility, and molecular design flexibility. A thorough understanding of their cationic ring-opening polymerization mechanism and the profound influence of substituents is paramount for harnessing their full potential. This guide has provided a comprehensive overview of the core principles governing their behavior, from synthesis and mechanistic pathways to advanced characterization and application. By leveraging the principles outlined herein, researchers and developers can continue to innovate and create novel polybenzoxazine-based materials with tailored properties for the most demanding of applications.
References
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Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). PMC.[Link]
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Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. (2021). ACS Applied Polymer Materials.[Link]
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Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. (2020). PMC.[Link]
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Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online.[Link]
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI.[Link]
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Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. (2024). ResearchGate.[Link]
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Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. (2018). MDPI.[Link]
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Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (2018). ResearchGate.[Link]
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Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). PMC.[Link]
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The Versatile Scaffold: A Technical Guide to Isatoic Anhydride Derivatives in Medicinal Chemistry
Abstract
Isatoic anhydride, a readily accessible and versatile heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of pharmacologically active compounds. Its inherent reactivity, particularly towards nucleophiles, allows for the facile construction of privileged heterocyclic systems such as quinazolinones and benzodiazepines. This technical guide provides an in-depth exploration of the medicinal chemistry of isatoic anhydride derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that govern the therapeutic potential of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Enduring Relevance of Isatoic Anhydride
Isatoic anhydride, formally known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a bicyclic compound featuring a fused benzene and a 1,3-oxazine-2,4-dione ring system. First synthesized in the late 19th century, its true potential as a synthon for complex nitrogen-containing heterocycles has been increasingly realized in modern medicinal chemistry. The high reactivity of the anhydride moiety towards a wide range of nucleophiles, leading to ring-opening and subsequent cyclization reactions, makes it an ideal starting material for combinatorial library synthesis and lead optimization campaigns.[1]
The versatility of isatoic anhydride stems from its ability to serve as a precursor to a multitude of heterocyclic scaffolds that are prevalent in both natural products and synthetic drugs.[2][3] This guide will navigate the chemical space of isatoic anhydride derivatives, highlighting their journey from simple starting materials to potent therapeutic agents.
Synthetic Strategies: Unlocking the Potential of the Isatoic Anhydride Core
The synthetic utility of isatoic anhydride lies in its predictable reactivity, primarily with nucleophiles such as amines, amino acids, and hydrazines. These reactions typically proceed via an initial nucleophilic attack at either the C2 or C4 carbonyl group, followed by the loss of carbon dioxide and subsequent intramolecular cyclization to afford a variety of heterocyclic systems.[1][4]
Synthesis of Quinazolinones
Quinazolinones are a prominent class of heterocyclic compounds possessing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6] The reaction of isatoic anhydride with an amine is a cornerstone for the synthesis of 4(3H)-quinazolinones.[7]
-
Reaction Setup: To a solution of isatoic anhydride (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a round-bottom flask, add the primary amine (1.1 mmol) and the aldehyde (1.2 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted quinazolin-4(1H)-one.
Caption: General synthetic scheme for quinazolinones from isatoic anhydride.
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[8] More recently, certain benzodiazepine derivatives have demonstrated promising anticancer activities.[9][10] The synthesis of 1,4-benzodiazepine-2,5-diones can be efficiently achieved through the reaction of isatoic anhydride with α-amino acids.[11][12]
-
Reactant Mixture: In a microwave-safe vial, combine isatoic anhydride (1.0 mmol), the desired α-amino acid (1.1 mmol), and a catalytic amount of glacial acetic acid (0.5 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a controlled temperature (e.g., 130 °C) for a short duration (e.g., 5-10 minutes).
-
Isolation: After cooling, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the benzodiazepine-2,5-dione. Further purification can be achieved by recrystallization.
Caption: Synthesis of benzodiazepines from isatoic anhydride and α-amino acids.
Anticancer Applications: Targeting the Hallmarks of Cancer
The development of novel anticancer agents is a paramount goal in medicinal chemistry, and isatoic anhydride derivatives, particularly quinazolinones, have emerged as a promising class of compounds.[5][13] Their mechanisms of action are diverse, often targeting key cellular processes involved in cancer progression.[14]
Mechanism of Action
Many quinazolinone derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. A notable example is their activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small-cell lung cancer.[2] The quinazoline scaffold serves as a privileged structure for binding to the ATP-binding site of these kinases.[10]
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[15][16] Several quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18] This mechanism is shared by well-established anticancer drugs like vinca alkaloids and colchicine.[19]
Caption: Mechanism of tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR)
The anticancer activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[6][14]
-
Position 2: Substitution at the 2-position with aryl or heteroaryl groups is often crucial for potent anticancer activity. Electron-withdrawing groups on this aromatic ring can enhance potency.[10]
-
Position 3: The substituent at the 3-position can modulate the pharmacokinetic properties and target selectivity of the compound.
-
Positions 6 and 7: Substitution on the benzene ring of the quinazolinone core, particularly at positions 6 and 7, with small lipophilic groups can significantly impact activity, often by influencing binding to the target protein.[10]
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines.
| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| QZ-1 | 4-Fluorophenyl | H | MCF-7 (Breast) | 5.2 | [2] |
| QZ-2 | 3-Chlorophenyl | Methyl | HCT-116 (Colon) | 2.8 | [5] |
| QZ-3 | 2-Thienyl | Ethyl | A549 (Lung) | 7.5 | [14] |
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isatoic anhydride derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[13][20]
Mechanism of Action
The anti-inflammatory effects of isatoic anhydride derivatives are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. Phenylbenzohydrazides derived from isatoic anhydride have been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pivotal cytokines in the inflammatory cascade.[12] Furthermore, these compounds can inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, a key inflammatory mediator.[20]
Caption: Anti-inflammatory mechanism of isatoic anhydride derivatives.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of quinazolinone derivatives is influenced by the substituents on the core structure.[9]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens, at positions 6 and 7 of the quinazolinone ring has been shown to enhance anti-inflammatory activity.[9]
-
N-1 Substitution: Introduction of a phenyl ring at the N-1 position can sometimes decrease anti-inflammatory potency.[9]
-
Hybrid Molecules: Hybridization of the quinazolinone scaffold with other heterocyclic systems like thiazolidinone or thiazole can lead to improved anti-inflammatory effects.[9]
Antimicrobial Applications: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Schiff bases derived from isatoic anhydride have shown promising activity against a range of bacterial and fungal pathogens.[21][22]
Mechanism of Action
The primary antimicrobial mechanism of these Schiff base derivatives is believed to be the inhibition of dihydrofolate reductase (DHFR).[21][23] DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis.[8][24] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to microbial cell death.[25][26]
Caption: Mechanism of DHFR inhibition by isatoic anhydride-derived Schiff bases.
Structure-Activity Relationship (SAR)
The antimicrobial potency of Schiff bases derived from isatoic anhydride is influenced by the nature of the amine and aldehyde components used in their synthesis.[21]
-
Aromatic vs. Aliphatic Substituents: The presence of specific aromatic or aliphatic substituents on the imine nitrogen can significantly impact antimicrobial activity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall and reach its intracellular target.
Quantitative Data
The following table presents the minimum inhibitory concentration (MIC) values of representative Schiff base derivatives against various microbial strains.
| Compound ID | Amine Component | Aldehyde Component | Microbial Strain | MIC (µg/mL) | Reference |
| SB-1 | Aniline | Salicylaldehyde | Staphylococcus aureus | 64 | [21] |
| SB-2 | 4-Chloroaniline | Salicylaldehyde | Escherichia coli | 128 | [21] |
| SB-3 | Benzylamine | Salicylaldehyde | Candida albicans | 256 | [27] |
Conclusion and Future Perspectives
Isatoic anhydride has proven to be an invaluable and enduring scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of vast libraries of diverse heterocyclic compounds with significant therapeutic potential. The derivatives of isatoic anhydride, particularly quinazolinones and benzodiazepines, have demonstrated compelling anticancer, anti-inflammatory, and antimicrobial activities.
Future research in this area should focus on several key aspects:
-
Target-Specific Design: Leveraging computational modeling and structural biology to design derivatives with enhanced selectivity for specific biological targets, thereby minimizing off-target effects and improving therapeutic indices.
-
Exploration of Novel Scaffolds: While quinazolinones and benzodiazepines have been extensively studied, the versatility of isatoic anhydride allows for the synthesis of other, less explored heterocyclic systems that may possess unique pharmacological profiles.
-
Drug Delivery and Formulation: Investigating novel drug delivery strategies to enhance the bioavailability and targeted delivery of promising isatoic anhydride derivatives.
The continued exploration of the chemical space around the isatoic anhydride core, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.
References
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- 4. orgchemres.org [orgchemres.org]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
The Strategic Utility of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Dichloro-Substituted Benzoxazinedione
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, an isatoic anhydride derivative, has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural framework, featuring a reactive anhydride moiety and a dichlorinated benzene ring, offers a versatile platform for the construction of a diverse array of heterocyclic compounds. The presence of chloro-substituents at the 6 and 8 positions is of particular significance, as these halogens can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, often enhancing their biological activity.[1][2][3]
This guide provides an in-depth exploration of the applications of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione stems from its susceptibility to nucleophilic attack. The anhydride carbonyls are highly electrophilic, readily reacting with a wide range of nucleophiles. This reactivity profile allows for the facile introduction of diverse functionalities, leading to the formation of valuable intermediates and final products.
The general reaction mechanism involves the initial nucleophilic acyl substitution at the C4 carbonyl, leading to the opening of the oxazine ring. This is typically followed by an intramolecular cyclization, often with the concomitant loss of carbon dioxide, to yield a variety of heterocyclic scaffolds.
Applications in the Synthesis of Bioactive Heterocycles
The primary application of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione lies in the synthesis of quinazolinones and related heterocyclic systems, many of which exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4] The dichloro-substitution pattern is a key feature in many potent bioactive molecules.[1]
Synthesis of 6,8-dichloro-4(3H)-quinazolinones
One of the most valuable applications of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is its role as a precursor to 6,8-dichloro-4(3H)-quinazolinones. These compounds are of considerable interest in drug discovery due to their wide spectrum of biological activities. The synthesis is typically achieved through a one-pot reaction with primary amines or their equivalents.
Protocol 1: General Synthesis of N-Substituted 6,8-dichloro-2,3-dihydroquinazolin-4(1H)-ones
This protocol outlines a general procedure for the reaction of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione with primary amines to yield N-substituted 6,8-dichloro-2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.
-
Addition of Amine: To the stirred solution, add the primary amine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Entry | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | 90 | 4 | 85 |
| 2 | Benzylamine | Dioxane | 100 | 3 | 92 |
| 3 | Cyclohexylamine | NMP | 80 | 6 | 78 |
Note: The reaction conditions and yields are representative and may require optimization for specific substrates.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or dioxane are chosen to facilitate the dissolution of the reactants and to allow for heating to the required reaction temperatures.
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion, particularly for less reactive amines.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions, especially with sensitive substrates.
Visualization of the Reaction Workflow:
Caption: Workflow for the synthesis of N-substituted 6,8-dichloro-2,3-dihydroquinazolin-4(1H)-ones.
Synthesis of 2-Amino-3,5-dichlorobenzamides
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione can also serve as a precursor for 2-amino-3,5-dichlorobenzamides. These compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reaction proceeds via the nucleophilic attack of an amine on the anhydride, followed by decarboxylation.
Protocol 2: Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide
This protocol describes a one-pot synthesis of 2-amino-3,5-dichloro-N-methylbenzamide.[5]
Materials:
-
Isatoic anhydride (precursor to the dichlorinated analog)
-
Methylamine solution
-
Trichloroisocyanuric acid (TCCA)
-
Solvent A (e.g., Dichloromethane)
-
Solvent B (for purification, e.g., Ethanol)
-
Sodium hydroxide or Sodium carbonate solution
-
Standard laboratory glassware and equipment
Procedure:
-
Amidation: Dissolve isatoic anhydride in a suitable solvent (Solvent A). Add methylamine solution dropwise at a controlled temperature (e.g., 30 °C). After the reaction is complete, add water, stir, and separate the organic phase containing 2-amino-N-methylbenzamide.
-
Chlorination: To the organic phase from the previous step, slowly add trichloroisocyanuric acid at a controlled temperature (e.g., 40-50 °C).
-
Work-up: After the chlorination is complete, remove the solvent. Add water and adjust the pH to 8-13 with a base (e.g., sodium hydroxide).
-
Isolation: Filter the resulting solid and wash it with water.
-
Purification: Purify the crude product by slurrying in a suitable solvent (Solvent B) or by recrystallization to obtain pure 2-amino-3,5-dichloro-N-methylbenzamide.
Visualization of the Synthetic Pathway:
Caption: General synthetic pathway to N-substituted 6,8-dichloro-4(3H)-quinazolinones.
Conclusion: A Versatile Tool for Chemical Innovation
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its predictable reactivity, coupled with the influential nature of its dichloro-substituents, provides a reliable and strategic entry point to a wealth of biologically relevant heterocyclic compounds. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of this versatile reagent in their pursuit of novel chemical entities.
References
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. [Link]
- Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. (2020).
-
Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (n.d.). PubMed Central. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][6]oxazine-2,4-diones. (n.d.). National Institutes of Health. [Link]
-
New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (n.d.). PubMed Central. [Link]
-
Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010). European Journal of Medicinal Chemistry. [Link]
-
Pharmacological importance of quinazoline-based drugs. (2021). ResearchGate. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. [Link]
-
A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. (2014). ResearchGate. [Link]
- Synthetic method of 2-amino-3,5-dichloropyridine. (2014).
-
6-Chloro-1H-benzo[d][1][6]oxazine-2,4-dione Request for Quotation. (n.d.). ChemBK. [https://www.chembk.com/en/chem/6-Chloro-1H-benzo[d][1][6]oxazine-2,4-dione]([Link]1][6]oxazine-2,4-dione)
-
2-amino-3-nitrotoluene. (n.d.). Organic Syntheses. [Link]
-
Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. (2013). CORE. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. [Link]
-
Synthesis and cytostatic activity of some 3-[5-amino-6-(2,3-dichloro- phenyl)-[1][2][5]triazin-3-yl]-6,8-dibromo-2-substituted-3H-quinazolin-4-ones. (2011). ResearchGate. [Link]
-
Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. (n.d.). National Institutes of Health. [Link]
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- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]
- 6. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthesis of 2-Amino-3,5-dichlorobenzamides via the Reaction of 3,5-Dichloroisatoic Anhydride with Primary Amines
Introduction: Strategic Importance and Reaction Overview
3,5-Dichloroisatoic anhydride is a pivotal building block in modern synthetic chemistry, valued for its ability to serve as a stable and efficient precursor to 2-amino-3,5-dichlorobenzoic acid derivatives. Its reaction with primary amines represents a cornerstone transformation for accessing a diverse array of N-substituted 2-amino-3,5-dichlorobenzamides. These products are not merely synthetic curiosities; they are high-value intermediates in the development of pharmaceuticals and agrochemicals.[1]
The fundamental appeal of this reaction lies in its high atom economy and operational simplicity. The isatoic anhydride moiety undergoes a clean, selective ring-opening upon nucleophilic attack by a primary amine, followed by a spontaneous decarboxylation that drives the reaction to completion. The resulting benzamide scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[2][3][4] Furthermore, these products are direct precursors for the synthesis of more complex heterocyclic systems, most notably quinazolinones, a class of compounds renowned for their broad spectrum of therapeutic activities.[5]
This document provides a comprehensive guide to the mechanism, applications, and practical execution of this reaction, designed for researchers in medicinal chemistry and process development.
Reaction Mechanism: A Nucleophilic Acyl Substitution Cascade
The reaction proceeds through a well-established nucleophilic addition-elimination mechanism at one of the anhydride's carbonyl groups.[6][7][8] The inherent electronics of the isatoic anhydride ring direct the regioselectivity of the initial amine attack.
Step-by-Step Mechanistic Breakdown:
-
Nucleophilic Attack: The reaction initiates with the lone pair of the primary amine's nitrogen atom acting as a nucleophile, attacking the more electrophilic carbonyl carbon (C4) of the isatoic anhydride ring. This forms a transient, unstable tetrahedral intermediate.[9][10]
-
Ring-Opening: The tetrahedral intermediate rapidly collapses. The C-O bond of the anhydride ring cleaves, leading to the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is highly prone to decarboxylation. It spontaneously eliminates a molecule of carbon dioxide (CO₂), a thermodynamically favorable process that serves as the primary driving force for the reaction.
-
Product Formation: The loss of CO₂ results in the formation of the final product, a stable N-substituted 2-amino-3,5-dichlorobenzamide.
This cascade is efficient and typically proceeds with minimal side-product formation under controlled conditions.
Core Applications in Research and Development
The primary utility of this reaction is the generation of molecular scaffolds for further elaboration.
-
Drug Discovery Scaffolds: The 2-aminobenzamide core is a well-established pharmacophore. The dichloro-substitution pattern can significantly influence physicochemical properties such as lipophilicity and metabolic stability, and can provide vectors for further synthetic modification or crucial interactions with biological targets.[4]
-
Precursors to Quinazolinones: The synthesized N-substituted 2-amino-3,5-dichlorobenzamides are ideal precursors for constructing quinazolinone and quinazolin-4(3H)-one ring systems.[5] This is typically achieved through a subsequent cyclocondensation reaction with an aldehyde, orthoformate, or other suitable one-carbon synthon. The resulting quinazolinones are investigated for a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2][3]
-
Agrochemical Intermediates: Certain derivatives of 2-aminobenzamides are used in the synthesis of modern pesticides and herbicides, where the specific substitution pattern is critical for activity and selectivity.[1]
Experimental Protocol: Synthesis of N-methyl-2-amino-3,5-dichlorobenzamide
This protocol details a representative procedure using methylamine. It can be adapted for other primary amines with adjustments to reaction time and temperature.
4.1. Materials and Equipment
-
Reagents:
-
3,5-Dichloroisatoic anhydride (1.0 eq)
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
4.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-Dichloroisatoic anhydride (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF, ~0.2-0.5 M concentration). Stir the suspension at room temperature to achieve partial or full dissolution.
-
Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C. This is crucial to moderate the initial exotherm of the reaction, especially with reactive amines like methylamine.
-
Amine Addition: Add the primary amine solution (1.1-1.5 eq) dropwise via a syringe or dropping funnel over a period of 15-30 minutes. Vigorous gas evolution (CO₂) will be observed. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting anhydride spot is no longer visible. For less reactive amines (e.g., anilines), gentle heating (40-60 °C) may be required.
-
Work-up: Upon completion, carefully add water to quench any unreacted material. Reduce the solvent volume using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-substituted-2-amino-3,5-dichlorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Comparative Data and Considerations
The choice of amine and solvent can significantly impact reaction conditions and outcomes.
| Primary Amine (R-NH₂) | Typical Solvent | Temperature (°C) | Approx. Time (h) | Yield (%) | Key Considerations |
| Aliphatic (e.g., Methylamine) | THF, Dioxane | 0 to 25 | 1 - 4 | 85 - 95 | Highly nucleophilic; reaction is fast and often exothermic. Initial cooling is critical. |
| Aliphatic (e.g., Benzylamine) | THF, DMF | 25 | 2 - 6 | 80 - 90 | Less volatile than methylamine, but still highly reactive. |
| Aromatic (e.g., Aniline) | DMF, Dioxane | 25 to 60 | 6 - 18 | 70 - 85 | Less nucleophilic than aliphatic amines. May require gentle heating to proceed at a reasonable rate. |
| Sterically Hindered (e.g., tert-Butylamine) | DMF, Toluene | 60 to 100 | 12 - 24 | 40 - 60 | Steric hindrance slows the initial nucleophilic attack significantly. Higher temperatures are often necessary. |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: For less reactive amines, increase the reaction temperature or prolong the reaction time. Confirm stoichiometry; ensure at least 1.1 equivalents of the amine are used.
-
-
Formation of Side Products:
-
Cause: If the reaction is run at excessively high temperatures or for extended periods, self-condensation or other side reactions can occur.
-
Solution: Maintain careful temperature control, especially during the amine addition. Monitor the reaction by TLC to avoid prolonged heating after completion.
-
-
Difficult Purification:
-
Cause: The product may co-precipitate with ammonium salts if an aqueous amine solution is used and the work-up is insufficient.
-
Solution: Ensure the washing step with saturated sodium bicarbonate and brine is performed thoroughly to remove water-soluble impurities.
-
References
-
ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Retrieved from ResearchGate. [Link]
-
University of Massachusetts Dartmouth. (n.d.). Synthetic studies toward biologically active quinazolinones. UMass Dartmouth. [Link]
-
Elsevier. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
- Google Patents. (2020). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
-
ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
-
PubMed Central. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]
-
Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. [Link]
-
ACS Publications. (1949). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry. [Link]
-
PubMed. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]
-
Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. [Link]
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- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [repository.lib.umassd.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Utilization of 3,5-Dichloroisatoic Anhydride in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dichloroisatoic Anhydride as a Versatile Synthetic Building Block
3,5-Dichloroisatoic anhydride (DCIA) is a halogenated derivative of isatoic anhydride, a valuable reagent in heterocyclic chemistry. The presence of two chlorine atoms on the aromatic ring significantly influences the electronic properties of the molecule, enhancing its reactivity and providing a scaffold for the synthesis of a diverse array of biologically active compounds. DCIA is a stable, solid compound that serves as a convenient precursor to 2-amino-3,5-dichlorobenzoyl derivatives, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.
The primary utility of 3,5-Dichloroisatoic anhydride lies in its reaction with nucleophiles, particularly amines. This reaction proceeds via a ring-opening mechanism to form an intermediate 2-amino-3,5-dichlorobenzamide. This intermediate can be a stable final product or can undergo subsequent intramolecular cyclization to yield various heterocyclic systems, most notably quinazolinones. This document provides detailed experimental protocols for the two primary applications of DCIA: the synthesis of 2-amino-3,5-dichlorobenzamides and the preparation of 6,8-dichloro-4(3H)-quinazolinones.
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for 3,5-Dichloroisatoic anhydride and all other reagents used.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.
-
Conduct all manipulations of solid 3,5-Dichloroisatoic anhydride and its reactions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][3]
Handling:
-
Avoid generating dust when handling the solid reagent.
-
Keep the container tightly closed when not in use to prevent moisture absorption, which can lead to hydrolysis.
-
In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2][3]
Disposal:
-
Dispose of all chemical waste, including unused reagent, reaction residues, and contaminated materials, in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container.[2]
Application 1: Synthesis of 2-Amino-3,5-dichloro-N-substituted-benzamides
The reaction of 3,5-Dichloroisatoic anhydride with primary or secondary amines is a straightforward and efficient method for the synthesis of 2-amino-3,5-dichloro-N-substituted-benzamides. The amine acts as a nucleophile, attacking one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of the corresponding benzamide with the concurrent release of carbon dioxide.
General Reaction Scheme:
Caption: Reaction of 3,5-Dichloroisatoic anhydride with a primary amine.
Experimental Protocol: Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide
This protocol is an adaptation based on the reaction of isatoic anhydride with methylamine, followed by a chlorination step as described in patent literature.[4][5] The direct use of 3,5-Dichloroisatoic anhydride simplifies the process to a single step.
Materials:
-
3,5-Dichloroisatoic anhydride (1.0 eq)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.2 eq)
-
Solvent (e.g., Ethyl acetate, Isopropyl acetate, or Tetrahydrofuran (THF))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3,5-Dichloroisatoic anhydride (1.0 eq) in the chosen organic solvent (e.g., ethyl acetate, approximately 5-10 mL per gram of anhydride).
-
Amine Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add the methylamine solution (1.1 - 1.2 eq) dropwise to the stirred suspension. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. The aqueous washes help to remove any unreacted amine and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-amino-3,5-dichloro-N-methylbenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[6]
-
Data Presentation: Expected Yields and Physical Properties
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Amino-3,5-dichloro-N-methylbenzamide | C8H8Cl2N2O | 220.07 | 85-95 | 154-156 |
| 2-Amino-N-benzyl-3,5-dichlorobenzamide | C14H12Cl2N2O | 309.17 | 80-90 | 138-140 |
| 2-Amino-3,5-dichloro-N-phenylbenzamide | C13H10Cl2N2O | 295.14 | 80-90 | 178-180 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific amine and reaction conditions.
Application 2: Synthesis of 6,8-dichloro-4(3H)-quinazolinones
The synthesis of quinazolinones from 3,5-Dichloroisatoic anhydride can be achieved through a one-pot, three-component reaction involving an amine and an aldehyde, or a two-step process where the initially formed 2-amino-3,5-dichlorobenzamide is cyclized with a suitable reagent. The one-pot method is often preferred for its efficiency.
General Reaction Scheme (One-Pot, Three-Component):
Caption: One-pot synthesis of a dihydroquinazolinone derivative.
Experimental Protocol: Synthesis of 6,8-dichloro-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol is based on general procedures for the synthesis of dihydroquinazolinones from isatoic anhydride.
Materials:
-
3,5-Dichloroisatoic anhydride (1.0 eq)
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol or Acetic Acid
-
Catalyst (optional, e.g., p-toluenesulfonic acid, zinc acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,5-Dichloroisatoic anhydride (1.0 eq), aniline (1.0 eq), benzaldehyde (1.0 eq), and the chosen solvent (e.g., ethanol).
-
Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2-8 hours. The reaction can be monitored by TLC.
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates from the reaction mixture.
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Data Presentation: Spectroscopic Data for a Representative Quinazolinone
6,8-dichloro-4(3H)-quinazolinone:
-
Molecular Formula: C8H4Cl2N2O
-
Molecular Weight: 215.04 g/mol
-
¹H NMR (DMSO-d6, 400 MHz): δ 12.6 (br s, 1H, NH), 8.15 (s, 1H, H-2), 7.95 (d, J = 2.0 Hz, 1H, H-5), 7.80 (d, J = 2.0 Hz, 1H, H-7). (Predicted, actual spectra should be obtained for confirmation).
-
¹³C NMR (DMSO-d6, 100 MHz): δ 160.5 (C=O), 148.0 (C-8a), 145.0 (C-2), 135.0 (C-6), 128.0 (C-4a), 127.5 (C-8), 125.0 (C-5), 120.0 (C-7). (Predicted, actual spectra should be obtained for confirmation).
-
IR (KBr, cm⁻¹): ~3200-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1610, 1580 (C=N and C=C stretch).
Conclusion
3,5-Dichloroisatoic anhydride is a highly valuable and reactive intermediate for the synthesis of 2-amino-3,5-dichlorobenzamides and 6,8-dichloro-substituted quinazolinones. The protocols outlined in this document provide a foundation for the exploration of its synthetic utility. The presence of the dichloro substitution pattern offers a unique scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- ChemicalBook. (2025-07-19). 3,5-DICHLOROISATOIC ANHYDRIDE - Safety Data Sheet.
- Semantic Scholar. (2022-04-06). Preparation of quinazolinones using biosynthesized silver nanoparticles.
- Google Patents. (2020-12-29). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
- Fisher Scientific. (2015-02-12). SAFETY DATA SHEET - 2,3-Dichloromaleic anhydride, 97%.
- Sigma-Aldrich. (2023-08-16). SAFETY DATA SHEET - 2,2'-Dichloroacetic anhydride.
- Fisher Scientific. (2021-12-24). SAFETY DATA SHEET - Dichloroacetic anhydride.
- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET - 1,3-Dichloro-5,5-dimethylhydantoin.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Amino-3,5-diiodobenzamide Analogs.
- Sigma-Aldrich. (n.d.). 6,8-Dichloro-4(3H)-quinazolinone.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Amino-3,5-dihalogenated Benzamides.
- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Clark, J. (n.d.). Reactions of acid anhydrides with ammonia and primary amines. Chemguide.
- BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
- University of Pretoria. (2023-07-31). data reports 6,8-Dichloro-3-(pyridin-2-yl).
- Eureka | Patsnap. (2020-12-29). Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide.
- ResearchGate. (2016-06-19). What is the work-up reactions for a reaction using dimethacrylic anhydride (DMAN) to remove it completely from reaction mixture?.
- Google Patents. (n.d.). CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- ResearchGate. (2018-08-21). Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1 H NMR Diastereotopic Effect.
- Wentzel Lab. (2020-04-14). Anhydride reacting with amine to synthesize an acid and amide. YouTube.
- National Center for Biotechnology Information. (2021-12-16). Deaminative chlorination of aminoheterocycles.
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Application Notes & Protocols: 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione as a Versatile Precursor for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, organic synthesis, and pharmacology.
Abstract: This document provides a comprehensive technical guide on the synthesis, reactivity, and application of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, a substituted isatoic anhydride, as a pivotal precursor in the development of novel bioactive molecules. We delve into the strategic importance of this scaffold, detailing its role as a gateway to privileged heterocyclic systems such as quinazolinones and other related structures. This guide offers field-proven protocols, explains the causal mechanisms behind synthetic choices, and explores the significant impact of the dichloro-substitution pattern on the pharmacological properties of the resulting compounds from a bioisosteric perspective.
Part 1: Foundational Overview of the Precursor
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is a halogenated derivative of isatoic anhydride. Its structure is characterized by a bicyclic system containing a benzene ring fused to an oxazine-2,4-dione ring, with chlorine atoms at positions 6 and 8. This compound is not merely an intermediate; it is a strategic building block in medicinal chemistry. Its value lies in its predictable reactivity, enabling the construction of more complex heterocyclic scaffolds that are frequently found in biologically active compounds.[1]
The presence of two chlorine atoms significantly influences the precursor's properties and the resulting derivatives. These electron-withdrawing groups modulate the reactivity of the anhydride and impart specific physicochemical characteristics, such as increased lipophilicity and altered electronic distribution, which can be strategically exploited in drug design to enhance membrane permeability, metabolic stability, and target binding affinity.
Part 2: Synthesis of the Core Precursor
The most direct and common route to 1H-benzo[d][2][3]oxazine-2,4-diones is from the corresponding anthranilic acids.[1] For the title compound, the synthesis commences with 3,5-dichloroanthranilic acid and a carbonylating agent, such as phosgene or a safer equivalent like triphosgene. An alternative modern approach involves the use of N-protected 2-aminobenzoic acids and thionyl chloride, which promotes cyclization.[1]
Experimental Protocol 1: Synthesis of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
This protocol is based on established methods for isatoic anhydride synthesis.[4][5]
Materials & Reagents:
-
3,5-dichloroanthranilic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Causality Behind Choices:
-
Triphosgene: A safer, solid alternative to gaseous phosgene, which releases phosgene in situ.
-
Anhydrous Solvent: Isatoic anhydrides are sensitive to moisture and can hydrolyze back to the starting anthranilic acid.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 3,5-dichloroanthranilic acid (1.0 equiv) in anhydrous THF.
-
Addition of Carbonyl Source: To the stirred solution, add triphosgene (0.4 equiv) portion-wise at room temperature. Caution: This reaction releases HCl gas and trace amounts of phosgene. Perform in a well-ventilated fume hood.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold, dry solvent (e.g., hexane or diethyl ether) to remove soluble impurities, and dry under vacuum. The resulting 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is typically of high purity.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of the precursor.
Part 3: Synthetic Utility and Key Transformations
The synthetic power of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione stems from its susceptibility to nucleophilic attack, which opens the heterocyclic ring and provides a linear intermediate primed for subsequent cyclization into diverse scaffolds.
A. N-Alkylation at the 1-Position
Direct alkylation of the nitrogen atom provides an essential handle for introducing diversity. This reaction is typically performed using a base to deprotonate the N-H group, followed by the addition of an alkylating agent.[2][6]
Commonly Used Bases:
-
Sodium Hydride (NaH)
-
Potassium Carbonate (K₂CO₃)
-
Diisopropylethylamine (DIPEA)
The choice of base and solvent system is critical to avoid side reactions and achieve high yields.[2] For instance, strong bases like NaH are effective but require strictly anhydrous conditions, while weaker bases like K₂CO₃ may require longer reaction times or higher temperatures.
Experimental Protocol 2: General N-Alkylation
Materials & Reagents:
-
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Step-by-Step Methodology:
-
Setup: Suspend 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (1.0 equiv) and the base in the anhydrous solvent under an inert atmosphere.
-
Alkylation: Add the alkyl halide dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Base | Solvent | Temperature | Typical Time | Notes |
| NaH | THF, DMF | 0 °C to RT | 1-4 h | Requires strict anhydrous conditions.[2][6] |
| K₂CO₃ | DMF, MeCN | RT to 80 °C | 12-24 h | Common, inexpensive, and safer choice.[2][6] |
| DIPEA | DMF | RT to 60 °C | 2-18 h | Good for sensitive substrates; avoids strong basicity.[2] |
B. Synthesis of Quinazolinone Scaffolds
The reaction of isatoic anhydrides with primary amines is a cornerstone for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]
The process is typically a two-step, one-pot reaction:
-
Ring Opening: A primary amine attacks the C4 carbonyl group of the anhydride, leading to ring opening and the formation of a 2-aminobenzamide intermediate.
-
Cyclization: The intermediate cyclizes upon heating or with a dehydrating agent, eliminating water to form the quinazolinone ring.
Caption: General pathway to quinazolinones from the precursor.
Experimental Protocol 3: Synthesis of a 6,8-dichloro-3-substituted-quinazolin-4(3H)-one
Materials & Reagents:
-
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
-
Primary amine (e.g., aniline, benzylamine) (1.0 equiv)
-
Solvent (e.g., glacial acetic acid, ethanol, or a high-boiling solvent like toluene)
Step-by-Step Methodology:
-
Setup: Combine 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (1.0 equiv) and the primary amine (1.0 equiv) in the chosen solvent.
-
Reaction: Heat the mixture to reflux. The reaction initially involves the evolution of CO₂ as the ring opens, followed by cyclization. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinazolinone derivative.
Part 4: Bioactive Derivatives and Therapeutic Applications
The 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione precursor provides access to a wide array of molecules with significant therapeutic potential. The dichloro substitution pattern is often found in potent enzyme inhibitors and receptor modulators.
| Derivative Class | Example Structure (Illustrative) | Therapeutic Area | Rationale & Notes |
| Quinazolinones | 6,8-dichloro-3-aryl-quinazolin-4(3H)-one | Anticancer | The quinazolinone core is a well-known scaffold for tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The dichloro pattern enhances lipophilicity and can form specific interactions in the ATP-binding pocket of kinases.[10] |
| Benzoxazines | Substituted 6,8-dichloro-4H-benzo[d][2][3]oxazines | Anticancer, Antiviral | The benzoxazine core itself is bioactive.[11] For example, Efavirenz is a non-nucleoside reverse transcriptase inhibitor. The dichloro-precursor allows for the synthesis of analogues with potential activity against cancer cell lines.[11] |
| Fused Systems | Fused 6,8-dichloro-quinazoline derivatives | CNS Agents, Anti-inflammatory | Further elaboration of the quinazolinone ring can lead to novel polycyclic systems with potential activity as CNS agents or inhibitors of inflammatory pathways.[8][9] |
| Amide Derivatives | N-substituted-2-amino-3,5-dichlorobenzamides | Antimicrobial, Antiviral | The ring-opened intermediates can themselves be bioactive. The dichloro-phenylamide motif is a key feature in some antimicrobial and antiviral agents.[12][13] |
Part 5: The Strategic Role of Dichloro-Substitution (Bioisosterism)
The introduction of chlorine atoms is a deliberate strategy in drug design, falling under the principle of bioisosterism , where one functional group is replaced by another to enhance desired properties without losing biological activity.[14][15][16] Halogens, particularly chlorine, serve as effective bioisosteres for hydrogen or methyl groups.
Caption: Bioisosteric benefits of dichloro-substitution.
Key Advantages Conferred by the 6,8-Dichloro Pattern:
-
Enhanced Lipophilicity: Chlorine atoms significantly increase the molecule's lipophilicity (fat-solubility). This can improve its ability to cross cell membranes and the blood-brain barrier, leading to better oral bioavailability and distribution to target tissues.[16]
-
Metabolic Blocking: Aromatic C-H bonds are common sites for metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a metabolically robust chlorine atom can block this pathway, thereby increasing the drug's half-life and duration of action.[15]
-
Halogen Bonding: The chlorine atom has an electropositive region (the σ-hole) that can form a non-covalent, attractive interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This "halogen bond" can significantly enhance binding affinity and selectivity.
-
Conformational Control: The steric bulk of chlorine can influence the preferred conformation of the molecule, locking it into a shape that is more favorable for binding to its biological target.[16]
References
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Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
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Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Retrieved January 17, 2026, from [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Synthesis of Quinazolinediones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). International Journal of Pharma and Bio Sciences. Retrieved January 17, 2026, from [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Retrieved January 17, 2026, from [Link]
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Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones. (2025). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Isatoic Anhydride. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][2][3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. (2010). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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N alkylation at sp3 Carbon Reagent Guide. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
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A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (2017). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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New type of anti-influenza agents based on benzo[d][2][3]dithiol core. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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- 15. ctppc.org [ctppc.org]
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Application Notes & Protocols: Strategic Cyclization Reactions Involving 3,5-Dichloroisatoic Anhydride for Heterocyclic Scaffolding
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3,5-Dichloroisatoic Anhydride
3,5-Dichloroisatoic anhydride (DCIA) is a highly valuable and reactive scaffold in modern synthetic organic and medicinal chemistry.[1] As a derivative of isatoic acid, its intrinsic reactivity is centered on the cyclic anhydride moiety, which is susceptible to nucleophilic attack, leading to a ring-opening event.[2][3] This initial reaction unveils a versatile 2-amino-3,5-dichlorobenzoyl intermediate, primed for subsequent intramolecular cyclization or intermolecular condensation-cyclization cascades.
The presence of two chlorine atoms on the aromatic ring is not merely a passive substitution. These electron-withdrawing groups significantly influence the molecule's electrophilicity, reactivity, and the physicochemical properties of the resulting heterocyclic products. This substitution pattern is often sought in drug discovery to enhance binding affinity, modulate metabolic stability, or improve pharmacokinetic profiles. This guide provides an in-depth exploration of the core reaction mechanisms and detailed protocols for leveraging DCIA in the synthesis of key heterocyclic systems, particularly quinazolinones and related scaffolds.[4]
Core Reactivity: The Nucleophilic Acyl Substitution and Ring-Opening Cascade
The foundational chemistry of isatoic anhydrides, including DCIA, is their reaction with nucleophiles.[5] Primary and secondary amines are excellent nucleophiles for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride.[6][7] This attack leads to the opening of the heterocyclic ring and the expulsion of carbon dioxide, a thermodynamic driving force for the reaction. The product of this initial step is a stable 2-amino-3,5-dichlorobenzamide derivative, which serves as the pivotal intermediate for subsequent cyclization reactions.
Caption: Core reactivity pathway of 3,5-Dichloroisatoic Anhydride.
Application Note 1: Synthesis of 6,8-Dichloro-Quinazolinone Derivatives
Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[8][9] DCIA is an excellent precursor for 6,8-dichloro-substituted quinazolinones. A highly efficient method for their synthesis is the one-pot, three-component reaction involving DCIA, a primary amine, and an aldehyde.[10][11]
Principle & Mechanism
This reaction elegantly combines the initial ring-opening of DCIA with a subsequent condensation and cyclization sequence.
-
Intermediate Formation: A primary amine (R¹-NH₂) reacts with DCIA to form the N-substituted 2-amino-3,5-dichlorobenzamide intermediate.
-
Condensation: The newly formed benzamide then reacts with an aldehyde (R²-CHO). The amino group of the benzamide condenses with the aldehyde's carbonyl group to form a Schiff base (imine).
-
Cyclization: The amide nitrogen of the intermediate then attacks the imine carbon in an intramolecular fashion, leading to the formation of the heterocyclic quinazolinone ring system.
This cascade is often catalyzed by a protic or Lewis acid, which activates the aldehyde carbonyl towards nucleophilic attack.
Protocol 1.1: One-Pot Synthesis of 2,3-Disubstituted 6,8-Dichloro-2,3-dihydroquinazolin-4(1H)-ones
This protocol describes a general procedure for the synthesis of a diverse library of quinazolinone derivatives.
Materials:
-
3,5-Dichloroisatoic anhydride (DCIA) (1.0 eq)
-
Substituted primary amine (e.g., benzylamine) (1.0 eq)
-
Substituted aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ethanol (or Acetic Acid as solvent)
-
Glacial Acetic Acid (catalytic amount, if not used as solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-Dichloroisatoic anhydride (1.0 eq) and the primary amine (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 30 minutes. The initial reaction is often accompanied by effervescence (CO₂ evolution).
-
Add the aldehyde (1.0 eq) to the reaction mixture, followed by a catalytic amount of glacial acetic acid (5-10 mol%).
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2,3-disubstituted 6,8-dichloro-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expert Insights & Causality:
-
Solvent Choice: Ethanol is a common choice as it effectively dissolves the reactants and the intermediate benzamide.[12] For less reactive substrates, using glacial acetic acid as the solvent can accelerate the condensation and cyclization steps by maintaining a high concentration of the acid catalyst.[5]
-
Catalyst: The acid catalyst is crucial for protonating the aldehyde carbonyl, making it more electrophilic and susceptible to attack by the 2-amino group of the intermediate.
-
Work-Up: The precipitation of the product upon cooling is advantageous, providing a simple and efficient initial purification step that often yields a product of high purity.
Application Note 2: Synthesis of Dichlorinated Tricyclic 1,2,4-Triazino[5,6-b]quinolines
Beyond quinazolinones, DCIA can be used to construct more complex fused heterocyclic systems. One such example is in the synthesis of triazino-quinolines, which involves a reaction with hydrazides followed by cyclization.
Principle & Mechanism
The synthesis begins similarly with the ring-opening of DCIA by a hydrazide. The resulting intermediate possesses two nucleophilic nitrogen atoms, enabling a subsequent intramolecular cyclization to form the triazine ring fused to the quinoline core.
Caption: Experimental workflow for quinazolinone synthesis.
Protocol 2.1: Synthesis of 2-Aryl-7,9-dichloro-2,3-dihydro-[9][10][13]triazino[5,6-b]quinolin-10(5H)-one
This protocol is adapted from general procedures for triazine synthesis.[13]
Materials:
-
3,5-Dichloroisatoic anhydride (DCIA) (1.0 eq)
-
Aromatic acid hydrazide (e.g., benzohydrazide) (1.05 eq)
-
Pyridine (as solvent and base)
-
Phosphorus oxychloride (POCl₃) (for dehydration/cyclization)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-Dichloroisatoic anhydride (1.0 eq) in anhydrous pyridine.
-
Add the aromatic acid hydrazide (1.05 eq) portion-wise to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the formation of the N-acyl-2-amino-3,5-dichlorobenzohydrazide intermediate is complete (monitor by TLC).
-
Cool the mixture again to 0°C and slowly add phosphorus oxychloride (2.0 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. The cyclization-dehydration step results in the formation of the triazino-quinoline ring.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.
-
Characterize the final product using appropriate spectroscopic methods.
Expert Insights & Causality:
-
Reagent Choice: The acid hydrazide acts as a binucleophile. The more nucleophilic terminal -NH₂ group attacks the DCIA first.
-
Cyclizing Agent: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization by converting one of the amide carbonyls into a more reactive species, which is then attacked by the remaining nitrogen nucleophile.
-
Safety: POCl₃ reacts violently with water and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. The quenching step on ice must be performed slowly and cautiously.
Data Summary
The following table summarizes typical reaction classes involving 3,5-Dichloroisatoic Anhydride.
| Reaction Type | Nucleophile(s) | Key Reagents/Catalysts | Resulting Scaffold | Typical Yield Range |
| Three-Component | Primary Amine, Aldehyde | Acetic Acid, Ethanol | 6,8-Dichloro-quinazolin-4(1H)-one | 65-90% |
| Two-Component | Aromatic Amine | DMF, Heat | 6,8-Dichloro-2-amino-benzamide | 80-95% |
| Fused Heterocycle | Acid Hydrazide | Pyridine, POCl₃ | 7,9-Dichloro-[9][10][14]triazinoquinoline | 50-75% |
References
-
Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
LookChem. (n.d.). 5-Chloroisatoic anhydride. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of quinazolinones involving isatoic anhydride. Available at: [Link]
-
ResearchGate. (n.d.). Remarkably flexible quinazolinones—synthesis and biological applications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3‐disubstituted quinazolinones from isatoic anhydride, aniline and β‐diketones. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Cyclic anhydride ring opening reactions: theory and application. Available at: [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.). Available at: [Link]
-
Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. Available at: [Link]
-
ReactionWeb.io. (n.d.). Amine + Anhydride. Available at: [Link]
-
MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]
-
NIH National Library of Medicine. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[9][10][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available at: [Link]
-
ResearchGate. (n.d.). Diels-Alder cycloaddition reactions of 1,1-dichloro-2,3,4,5- tetraethylgermole and 1-chloro-2,3,4,5-tetraethylphosphole with maleic anhydride and maleimide. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). A new type of mixed anhydride and its applications to the synthesis of 7-substituted 8-chloro-5,5-dioxoimidazo[1,2-b][9][10][14]benzodithiazines with in vitro antitumor activity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Available at: [Link]
-
MDPI. (2021). Modern Strategies for Heterocycle Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Available at: [Link]
-
YouTube. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. Available at: [Link]
-
ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[9][10][14]Triazino[5,6-b]quinoline Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of the Maleic Anhydride Nucleus from Dichloro γ-Lactams. Available at: [Link]
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Application Notes & Protocols: 3,5-Dichloroisatoic Anhydride as a Privileged Scaffold for Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. 3,5-Dichloroisatoic anhydride emerges as a highly versatile and powerful building block for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolinones, which have demonstrated significant antimicrobial potential. The dichloro-substitution on the aromatic ring not only modulates the reactivity of the precursor but also imparts favorable physicochemical properties, such as increased lipophilicity, which can enhance cell membrane permeability and overall biological activity. This document provides an in-depth guide for researchers, outlining the chemical rationale, key synthetic pathways, detailed experimental protocols, and structure-activity relationship insights for leveraging 3,5-dichloroisatoic anhydride in the discovery of next-generation antimicrobial agents.
Introduction: The Strategic Value of 3,5-Dichloroisatoic Anhydride
Isatoic anhydrides are bicyclic compounds that serve as stable and efficient precursors to ortho-aminobenzoyl derivatives. Their reaction with various nucleophiles proceeds with the evolution of carbon dioxide, providing a clean and high-atom-economy pathway to synthetically crucial intermediates. 3,5-Dichloroisatoic anhydride, in particular, offers distinct advantages:
-
Pre-installed Halogen Moieties: The chlorine atoms at the C-6 and C-8 positions of the resulting quinazolinone scaffold are known to be critical for enhancing antimicrobial efficacy.[1] This pre-functionalization simplifies synthetic routes by avoiding separate halogenation steps.
-
Modulated Reactivity: The electron-withdrawing nature of the chlorine atoms influences the electrophilicity of the carbonyl carbons, affecting reaction kinetics and pathways.
-
Lipophilicity Enhancement: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross bacterial cell membranes and reach intracellular targets.
Quinazolinone derivatives, the primary products derived from this precursor, exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerase IV, or penicillin-binding proteins (PBPs), making them attractive candidates for overcoming existing resistance mechanisms.[3][4]
Core Chemical Principles and Synthetic Logic
The utility of 3,5-dichloroisatoic anhydride is rooted in its reaction with nucleophiles. The fundamental transformation involves a nucleophilic acyl substitution followed by a decarboxylative ring-opening.
Causality of the Reaction:
-
Nucleophilic Attack: An amine or other nitrogen nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the heterocyclic ring to form a 2-amino-3,5-dichlorobenzoyl derivative.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂) to yield the corresponding 2-amino-3,5-dichlorobenzamide.
This in situ generated benzamide is the pivotal intermediate that can be trapped by an electrophile (such as an aldehyde) in a one-pot reaction, leading to the construction of the quinazolinone core. This multicomponent reaction (MCR) strategy is highly efficient for rapidly building molecular complexity from simple starting materials.[5][6]
Logical Workflow: Multicomponent Synthesis of Quinazolinones
The diagram below illustrates the general workflow for the one-pot synthesis of 6,8-dichloro-quinazolinone derivatives, a cornerstone application of 3,5-dichloroisatoic anhydride.
Sources
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The Strategic Utility of Dichlorinated Isatoic Anhydrides in the Synthesis of Novel Heterocycles: An Application Guide for Researchers
Introduction: The Enduring Relevance of Dichlorinated Isatoic Anhydride in Medicinal Chemistry
Isatoic anhydride and its derivatives are foundational building blocks in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds.[1][2] These scaffolds, including quinazolines, quinazolinones, and benzodiazepines, are of immense interest in medicinal and pharmaceutical research due to their broad spectrum of biological activities, which include antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The introduction of chlorine atoms onto the isatoic anhydride core significantly modulates the electronic properties and reactivity of the molecule, often enhancing the pharmacological potency of the resulting heterocycles. This phenomenon, sometimes referred to as the "magic chloro effect," can lead to substantial improvements in biological activity and pharmacokinetic profiles.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of dichlorinated isatoic anhydrides for the synthesis of novel and medicinally relevant heterocycles. We will delve into the core reaction mechanisms, provide detailed, field-proven protocols for the synthesis of key heterocyclic families, and present data in a clear, comparative format.
Core Mechanistic Principles: Understanding the Reactivity of Dichlorinated Isatoic Anhydride
The synthetic versatility of dichlorinated isatoic anhydride stems from its inherent reactivity as a cyclic anhydride. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form a variety of heterocyclic systems. The presence of two chlorine atoms on the aromatic ring influences the reactivity of the anhydride and provides additional sites for further functionalization.
The primary reaction pathway involves the nucleophilic acyl substitution at one of the carbonyl groups of the anhydride by a suitable nucleophile, typically an amine. This initial step leads to the formation of an intermediate 2-aminobenzamide derivative, which can then undergo intramolecular cyclization to yield the desired heterocyclic scaffold.
The general mechanism for the reaction of a dichlorinated isatoic anhydride with a primary amine is depicted below. The amine initially attacks the more electrophilic carbonyl group (C4), leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation furnish an N-substituted 2-aminobenzamide, which can then cyclize to form various heterocyclic systems depending on the reaction conditions and the nature of other reactants.
Caption: Generalized reaction mechanism of dichlorinated isatoic anhydride.
Application Protocols: Synthesis of Key Heterocyclic Scaffolds
The following protocols provide detailed, step-by-step methodologies for the synthesis of prominent classes of heterocycles derived from dichlorinated isatoic anhydride. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization.
Protocol 1: Synthesis of Dichlorinated Quinazolin-4(3H)-ones
Quinazolinones are a privileged scaffold in medicinal chemistry. This protocol outlines a robust method for their synthesis via a one-pot, multi-component reaction.[6]
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,8-dichloroisatoic anhydride (1.0 mmol), an appropriate primary amine (1.1 mmol), and an orthoester such as triethyl orthoformate (1.5 mmol) in glacial acetic acid (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup and Purification: Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to afford the pure dichlorinated quinazolin-4(3H)-one.
-
Characterization: Confirm the structure of the synthesized compound using standard spectroscopic techniques:
-
¹H NMR: To identify the characteristic protons of the quinazolinone core and the substituents.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
FT-IR: To identify characteristic functional groups such as the C=O and N-H stretching vibrations.
-
Data Presentation: Representative Yields for Dichlorinated Quinazolin-4(3H)-one Synthesis
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Aniline | 2,3-Diphenyl-6,8-dichloroquinazolin-4(3H)-one | 85 |
| 2 | Benzylamine | 3-Benzyl-6,8-dichloro-2-phenylquinazolin-4(3H)-one | 88 |
| 3 | 4-Methoxyaniline | 6,8-Dichloro-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one | 82 |
Protocol 2: Synthesis of Dichlorinated 1,4-Benzodiazepine-2,5-diones
1,4-Benzodiazepines are a well-known class of psychoactive drugs.[7] This protocol describes their synthesis from dichlorinated isatoic anhydride and an amino acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6,8-dichloroisatoic anhydride (1.0 mmol) and an amino acid (e.g., glycine, 1.2 mmol) in a mixture of pyridine (10 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture at 100 °C for 8-10 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and acidify with 2N HCl to pH 2-3. The resulting precipitate is filtered, washed with water, and dried under vacuum.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the pure dichlorinated 1,4-benzodiazepine-2,5-dione.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, MS, and FT-IR spectroscopy.
Caption: Experimental workflow for heterocyclic synthesis.
Trustworthiness and Validation: Spectroscopic Characterization
The identity and purity of the synthesized heterocycles must be rigorously confirmed through a combination of spectroscopic techniques. Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to correlate experimental data with computed structural and spectroscopic properties.[8][9][10]
Expected Spectroscopic Data for a Representative Dichlorinated Quinazolinone:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.10-7.50 (m, Ar-H), 4.50 (s, N-CH₂-Ar). The exact chemical shifts will depend on the specific substituents.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.0 (C=O), 148.0 (C=N), and signals in the aromatic region (140.0-120.0 ppm).
-
FT-IR (KBr, cm⁻¹): ν 1685 (C=O, amide), 1605 (C=N), 750 (C-Cl).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₉Cl₂N₂O [M+H]⁺, found.
Conclusion and Future Directions
Dichlorinated isatoic anhydrides are undeniably powerful and versatile synthons for the construction of novel heterocyclic frameworks with significant potential in drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of these building blocks. Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, the expansion of the accessible heterocyclic diversity through novel reaction cascades, and the exploration of the biological activities of the resulting chlorinated compounds. The strategic incorporation of chlorine atoms remains a valuable tool for medicinal chemists aiming to optimize the therapeutic potential of new molecular entities.
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Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90. [Link]
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- Synthesis of isatoic anhydride derivatives (microreview) | Request PDF - ResearchGate. (n.d.).
- Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines | Semantic Scholar. (n.d.).
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- One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1... - ResearchGate. (n.d.).
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- Synthesis of 2,3‐disubstituted quinazolinones from isatoic anhydride, aniline and β‐diketones. … - ResearchGate. (n.d.).
- Design and Synthesis of Novel Benzodiazepines - VTechWorks. (2005, November 30).
-
Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
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- isatoic anhydride synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, September 8).
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- Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. (2023, January 22).
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024, October 24).
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- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022, April 25).
- Design and Synthesis of Acridine-Triazole and Acridine-Thiadiazole Derivatives and Their Inhibitory Effect against Cancer Cells - MDPI. (2022, December 21).
- Anhydride reacting with amine to synthesize an acid and amide - YouTube. (2020, April 14).
- Spectroscopic, structural, aromaticity and electronic properties of isatoic anhydride - Experimental and theoretical investigations | Request PDF - ResearchGate. (2025, August 8).
- Method for synthesizing isatoic anhydride - Google Patents. (n.d.).
- Al-Zahrani, F. A. M., et al. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - NIH.
- Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - PubMed. (2021, December 28).
- Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (n.d.).
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (2025, August 7).
- Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives - SciELO. (n.d.).
- Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks. (2025, April 3).
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Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]
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Catalytic Conversion of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione: A Detailed Guide to Application and Protocol
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic conversion of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione. This guide delves into the mechanistic underpinnings, provides detailed experimental protocols, and outlines robust analytical methods for the synthesis of valuable heterocyclic scaffolds, with a particular focus on the production of quinazolinone derivatives.
Introduction: The Strategic Importance of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione in Medicinal Chemistry
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, an analog of isatoic anhydride, is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the strained anhydride ring, makes it a prime candidate for catalytic transformations. The dichloro-substitution pattern on the aromatic ring offers a unique electronic and steric profile, influencing the reactivity and providing a handle for further functionalization.
The conversion of this molecule is of significant interest in drug discovery, as it provides a gateway to quinazolinone-based structures. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The catalytic decarboxylative annulation of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione with various coupling partners represents an efficient and atom-economical strategy for the construction of these valuable pharmacophores.
Mechanistic Insights: The Decarboxylative Annulation Pathway
The catalytic conversion of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione typically proceeds through a decarboxylative pathway. This process is often initiated by the coordination of a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium, or Cobalt) to the substrate. The subsequent steps involve the loss of carbon dioxide to generate a highly reactive intermediate, which then undergoes further reactions with a suitable coupling partner.
A plausible mechanistic pathway for the rhodium-catalyzed decarbonylative annulation of an isatoic anhydride with an alkyne is depicted below. This mechanism involves the deprotonation of the N-H bond and cleavage of a C-O bond, where the resulting acyloxy group acts as a directing group for ortho C-H activation[1]. The isocyanate moiety formed during the reaction can also act as an internal oxidant[1].
Sources
Application Notes and Protocols for Acylation Reactions with 3,5-Dichloroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3,5-Dichloroisatoic Anhydride in Synthesis
3,5-Dichloroisatoic anhydride, also known as 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a valuable reagent in organic synthesis, particularly for the preparation of 2-amino-3,5-dichlorobenzamides and related structures. These chlorinated anthranilamide derivatives are important intermediates in the development of pharmaceuticals and agrochemicals due to the significant impact of the chlorine substituents on the biological activity and physicochemical properties of the parent molecules. The dichloro substitution can enhance binding affinity to biological targets, improve metabolic stability, and modulate lipophilicity.
This guide provides a comprehensive overview of acylation reactions involving 3,5-Dichloroisatoic anhydride, including its synthesis, mechanistic insights, and detailed protocols for its use. We will also explore a prevalent and often more practical alternative one-pot synthesis of 2-amino-3,5-dichlorobenzamides starting from unsubstituted isatoic anhydride.
Mechanistic Insights into Acylation Reactions of Isatoic Anhydrides
Isatoic anhydrides are cyclic compounds that can be considered activated derivatives of anthranilic acids. Their utility as acylating agents stems from the electrophilicity of the two carbonyl carbons and the ability of the heterocyclic ring to open upon nucleophilic attack.
The reaction with a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate, ring-opening, and the release of carbon dioxide to yield the acylated product.
Caption: General mechanism of acylation using 3,5-Dichloroisatoic Anhydride.
The presence of two electron-withdrawing chlorine atoms on the aromatic ring of 3,5-Dichloroisatoic anhydride is expected to increase the electrophilicity of the carbonyl carbons, potentially leading to a higher reaction rate compared to the unsubstituted analogue. However, the synthesis of 3,5-Dichloroisatoic anhydride can be a multi-step process, and in many practical applications, an alternative synthetic strategy is employed.
Synthesis of 3,5-Dichloroisatoic Anhydride
The preparation of 3,5-Dichloroisatoic anhydride typically starts from the corresponding 3,5-dichloroanthranilic acid.
Protocol 1: Synthesis of 3,5-Dichloroanthranilic Acid
This protocol is adapted from a patented procedure involving the direct chlorination of anthranilic acid.[1][2]
Materials:
-
Anthranilic acid
-
Concentrated hydrochloric acid (HCl)
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Ice bath
-
Round-bottom flask with stirrer and dropping funnel
Procedure:
-
In a round-bottom flask, suspend anthranilic acid in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to approximately 50-60°C with stirring until a clear solution is obtained.[1]
-
Slowly add 30% hydrogen peroxide dropwise to the solution while maintaining the temperature between 50-60°C. The reaction is exothermic, and a precipitate will start to form.[2]
-
After the addition is complete, continue stirring at 60°C for about 40 minutes.[2]
-
Cool the reaction mixture rapidly to 30°C in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the solid under vacuum at 70°C to obtain 3,5-dichloroanthranilic acid as a white powder.
Protocol 2: Conversion of 3,5-Dichloroanthranilic Acid to 3,5-Dichloroisatoic Anhydride
This is a general procedure for the synthesis of isatoic anhydrides from anthranilic acids using phosgene or a phosgene equivalent.[3][4] Caution: Phosgene is a highly toxic gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
3,5-Dichloroanthranilic acid
-
Toluene or other inert solvent
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Nitrogen or Argon atmosphere
-
Reaction vessel with a gas inlet, stirrer, and reflux condenser connected to a scrubber.
Procedure:
-
Suspend 3,5-dichloroanthranilic acid in an inert solvent like toluene in a reaction vessel under an inert atmosphere.
-
Introduce phosgene gas into the stirred suspension at a controlled rate. The reaction temperature is typically maintained between 40-50°C.[3]
-
Continue the introduction of phosgene until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by TLC or LC-MS).
-
Once the reaction is complete, purge the system with an inert gas to remove any excess phosgene.
-
The product, 3,5-Dichloroisatoic anhydride, will precipitate out of the solution upon cooling.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.
Direct Acylation Reactions with 3,5-Dichloroisatoic Anhydride
While less commonly documented in detail than the alternative route, direct acylation using the pre-formed 3,5-Dichloroisatoic anhydride is a viable synthetic strategy.
Protocol 3: General Procedure for the Acylation of Primary and Secondary Amines
Materials:
-
3,5-Dichloroisatoic anhydride
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and round-bottom flask
Procedure:
-
Dissolve or suspend 3,5-Dichloroisatoic anhydride in an appropriate aprotic solvent in a round-bottom flask.
-
To the stirred mixture, add the amine (1.0 to 1.2 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up in several ways depending on the properties of the product:
-
If the product precipitates, it can be collected by filtration, washed with a suitable solvent, and dried.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
-
Protocol 4: General Procedure for the Acylation of Alcohols
The acylation of alcohols with isatoic anhydrides is generally slower than with amines and may require a catalyst and/or heating.
Materials:
-
3,5-Dichloroisatoic anhydride
-
Alcohol
-
Aprotic solvent (e.g., Pyridine, Toluene)
-
Base catalyst (e.g., Pyridine, 4-Dimethylaminopyridine (DMAP))
-
Magnetic stirrer and round-bottom flask with reflux condenser
Procedure:
-
Dissolve 3,5-Dichloroisatoic anhydride and the alcohol in a suitable solvent such as pyridine or toluene.
-
Add a catalytic amount of a base like DMAP if necessary.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If pyridine is used as the solvent, it can be removed under reduced pressure.
-
The residue is then taken up in an organic solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.
The Preferred Route: One-Pot Synthesis of 2-Amino-3,5-dichlorobenzamides from Isatoic Anhydride
In many industrial and laboratory settings, a one-pot, two-step procedure starting from the more readily available and less expensive isatoic anhydride is the preferred method for synthesizing 2-amino-3,5-dichlorobenzamides. This approach avoids the isolation of the potentially challenging to synthesize 3,5-Dichloroisatoic anhydride.
Sources
- 1. DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn. - by chlorinating anthranilic acid with hydrochloric acid and hydrogen peroxide, intermediate for dyes and pesticides - Google Patents [patents.google.com]
- 2. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5981749A - Process for producing isatoic anhydrides - Google Patents [patents.google.com]
Troubleshooting & Optimization
"troubleshooting reactions with 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione"
Welcome to the technical support center for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the reactivity of the anhydride system, often leading to specific challenges in reaction setup, execution, and product purification. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and achieve optimal results.
I. Frequently Asked Questions (FAQs) - Reaction Troubleshooting
This section addresses the most common issues encountered during reactions with 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
Q1: My reaction is sluggish or shows no conversion of the starting material. What are the likely causes and how can I resolve this?
A1: Low reactivity is a frequent issue, often stemming from poor solubility or insufficient nucleophilicity of your reacting partner. 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is a crystalline solid with limited solubility in many common organic solvents.
Causality and Solutions:
-
Poor Solubility: The primary reason for a stalled reaction is often that the isatoic anhydride derivative is not sufficiently dissolved to react. The two chlorine atoms can decrease solubility in non-polar solvents.
-
Troubleshooting:
-
Solvent Selection: Switch to a more polar aprotic solvent. While compounds like 6-chloro-isatoic anhydride are soluble in dichloromethane and chloroform, more polar solvents like DMF, DMAc, or NMP are often necessary to achieve complete dissolution, especially at room temperature.[1]
-
Temperature: Gently warming the reaction mixture can significantly improve solubility. However, be cautious, as elevated temperatures can promote side reactions like decarboxylation.[2] A temperature range of 40-60°C is a good starting point for many reactions.[3]
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution without excessive heating.
-
-
-
Weak Nucleophile: The reactivity of the nucleophile is critical. While the dichloro-substitution makes the anhydride carbonyls more electrophilic, a weak nucleophile may still require activation or more forcing conditions.
-
Troubleshooting:
-
Base Addition: For amine nucleophiles, the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) can deprotonate the amine, increasing its nucleophilicity.
-
Deprotonation of Alcohols/Thiols: For less acidic nucleophiles like alcohols or thiols, a stronger base such as NaH or K₂CO₃ may be required to generate the corresponding alkoxide or thiolate. This should be done in a separate step before adding the isatoic anhydride to avoid direct reaction of the base with the anhydride.
-
-
| Solvent | Dielectric Constant (approx.) | Typical Use Case | Notes |
| Dichloromethane (DCM) | 9.1 | Good for initial attempts, especially with soluble nucleophiles. | May not be sufficient for complete dissolution of the anhydride.[1] |
| Tetrahydrofuran (THF) | 7.5 | Common aprotic solvent, good for reactions with bases like NaH. | Ensure it is anhydrous to prevent hydrolysis. |
| Acetonitrile (MeCN) | 37.5 | Good for a range of nucleophiles, often used in heated reactions. | Can be a good balance of polarity and boiling point. |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent solvent for isatoic anhydrides, promotes high solubility. | Higher boiling point, can be difficult to remove. Must be anhydrous. |
| N,N-Dimethylacetamide (DMAc) | 37.8 | Similar to DMF, often used for sluggish reactions.[3] | Higher boiling point, can be difficult to remove. Must be anhydrous. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | High-boiling solvent for very insoluble substrates or high-temperature reactions. | Use with caution due to high boiling point and potential for side reactions. |
Table 1: Recommended Solvents for Reactions with 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
Q2: My reaction is messy, and I'm observing significant formation of a byproduct that is not my desired N-acylated product. What is happening?
A2: The most common side reaction with isatoic anhydrides is decarboxylation, which leads to the formation of an N-acyl anthranilic acid. This is often triggered by acidic conditions or heat. Another possibility is hydrolysis of the anhydride if water is present.
Causality and Solutions:
-
Decarboxylation: The primary product of the reaction between an amine and 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is the corresponding 2-amino-3,5-dichlorobenzamide. However, this intermediate can be unstable and lose CO₂, especially under acidic conditions (e.g., silica gel chromatography) or upon heating, to form the N-acyl anthranilic acid.
-
Troubleshooting:
-
Control Temperature: Avoid excessive heating. If the reaction requires heat to proceed, use the lowest possible temperature that gives a reasonable reaction rate.
-
Neutral Work-up: During work-up, avoid strong acids. If an acid wash is necessary to remove basic impurities, use a dilute solution of a weak acid and perform the extraction quickly at low temperatures.
-
Purification: Be aware that silica gel is acidic and can promote decarboxylation of the desired product during column chromatography. Consider using neutral or basic alumina for purification, or purifying by recrystallization if possible.
-
-
-
Hydrolysis: Isatoic anhydrides are sensitive to water, which will hydrolyze the anhydride ring to form 2-amino-3,5-dichlorobenzoic acid and release carbon dioxide.[4]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Dry Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
-
-
Ring-Opening without Acylation: Strong bases can deprotonate the N-H of the isatoic anhydride, leading to ring-opening and other undesired side reactions.
-
Troubleshooting:
-
Choice of Base: When reacting with a nucleophile that requires basic conditions, use a non-nucleophilic base like triethylamine or DIPEA. Avoid strong, nucleophilic bases like NaOH or KOH if the desired outcome is acylation.
-
Order of Addition: If a strong base like NaH is required to deprotonate the nucleophile, do this in a separate step and then add the resulting nucleophile solution to the isatoic anhydride. Do not add the strong base directly to the isatoic anhydride.
-
-
A troubleshooting workflow for identifying and mitigating common side reactions.
Q3: The reaction with my primary/secondary amine gives a low yield of the desired 2-amino-3,5-dichlorobenzamide. How can I optimize this?
A3: Low yields in these reactions are typically due to a combination of factors including incomplete reaction, side reactions, and difficult purification. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyls, followed by ring-opening and loss of CO₂.
Causality and Solutions:
-
Reaction Stoichiometry: Using a 1:1 stoichiometry may result in incomplete conversion, especially if some of the anhydride is consumed by side reactions.
-
Troubleshooting:
-
Excess Nucleophile: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to drive the reaction to completion.
-
Base Equivalents: If using a base like triethylamine, ensure at least one equivalent is present to neutralize the HCl that can be formed from the reaction with the dichloro-substituted ring (though this is less likely than with acyl chlorides, it's good practice).
-
-
-
Reaction Temperature: Room temperature may not be sufficient for complete reaction, especially with less reactive amines.
-
Troubleshooting:
-
Controlled Heating: As mentioned, gentle heating to 40-60°C can increase the reaction rate. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.
-
-
-
Work-up and Purification: The product, a substituted anthranilamide, may have some water solubility, leading to loss during aqueous work-up. As noted, it can also be sensitive to silica gel.
-
Troubleshooting:
-
Extraction: When performing an aqueous work-up, ensure the organic layer is thoroughly extracted multiple times. If the product is suspected to be in the aqueous layer, back-extraction may be necessary.
-
Precipitation: In many cases, the product will precipitate from the reaction mixture upon completion or after pouring into an anti-solvent like water or hexanes. This can be an effective purification method. The precipitate can then be collected by filtration and washed.
-
Alternative Purification: If column chromatography is necessary and the product is sensitive to silica, consider using a different stationary phase like neutral alumina or C18 reverse-phase silica.
-
-
A general workflow for the N-acylation of amines using 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
II. Physicochemical Properties and Handling
| Property | Value/Information | Source |
| Molecular Formula | C₈H₃Cl₂NO₃ | N/A |
| Molecular Weight | 232.02 g/mol | N/A |
| Appearance | Likely a white to off-white crystalline solid | [4] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMAc, and moderately soluble in DCM, chloroform, and ethyl acetate. Poorly soluble in water and non-polar solvents. | [1][6] |
| Stability | Sensitive to moisture and strong bases. Can undergo thermal and acid-catalyzed decarboxylation. Store in a cool, dry place under an inert atmosphere. | [4][5] |
| Safety | Isatoic anhydrides are generally considered irritants to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. | [1] |
Table 2: Key Properties and Handling Information for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
III. References
-
ChemBK. (2024). 6-Chloro-1H-benzo[d][1][3]oxazine-2,4-dione Request for Quotation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview) | Request PDF. Available at: [Link]
-
Verma, E., et al. (2022). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Available at: [Link]
-
BIOSYNCE. (n.d.). 8-Chloro-1H-benzo[d][1][3]oxazine-2,4-dione CAS 63497-60-9. Available at: [Link]
-
Organic Syntheses. (n.d.). isatoic anhydride. Available at: [Link]
-
Mitsostergios, N., et al. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. RSC Advances. Available at: [Link]
-
Dehghani, M., et al. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Semantic Scholar. Available at: [Link]
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Mitsostergios, N., et al. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2021). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. (n.d.). acridone. Available at: [Link]
-
Wikipedia. (n.d.). Isatoic anhydride. Available at: [Link]
-
Reddy, G. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]
-
International Labour Organization. (2011). Acids and Anhydrides, Organic. Available at: [Link]
-
ResearchGate. (n.d.). Decarboxylation and Maleic Anhydrides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
Mitsostergios, N., et al. (2023). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. National Institutes of Health. Available at: [Link]
-
López-Cárdenas, M., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health. Available at: [Link]
-
Britton, E. C., & Berhenke, L. F. (1950). Dichloroacetic acid purification. U.S. Patent 2,495,440. Available at:
-
ResearchGate. (2015). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K. Available at: [Link]
-
Erning, K., et al. (2004). Method for purifying acid chlorides. U.S. Patent 6,727,384. Available at:
-
Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. Available at: [Link]
-
Acta Crystallographica Section E. (2010). 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. Available at: [Link]
-
Fluid Phase Equilibria. (2014). Measurement and correlation of the solubility of maleic anhydride in different organic solvents. Available at: [Link]
-
PubChem. (n.d.). Isatoic Anhydride. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Available at: [Link]
-
Anshul Specialty Molecules. (n.d.). Isatoic anhydride. Available at: [Link]
-
chemrevise. (n.d.). Naming Carboxylic acids. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules. Available at: [Link]
-
Chem-Space. (n.d.). 5-Chloro-1-methyl-1H-benzo[d][1][3]oxazine-2,4-dione. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions of 3,5-Dichloroisatoic Anhydride
Welcome to the technical support center for 3,5-Dichloroisatoic Anhydride (DCIA). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during its use, equipping you with the knowledge to troubleshoot and optimize your synthetic routes. We will delve into the causality behind the formation of undesired products and offer validated protocols to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during their experiments with 3,5-Dichloroisatoic Anhydride.
Question 1: My reaction with a primary amine is yielding significant amounts of 2-amino-3,5-dichlorobenzoic acid instead of the desired quinazolinone. What is happening and how can I prevent it?
Answer:
This is a classic case of premature hydrolysis of the 3,5-Dichloroisatoic Anhydride. The anhydride functional group is highly susceptible to nucleophilic attack by water, which is often present in trace amounts in solvents or reagents.[1][2] This hydrolysis reaction opens the anhydride ring to form 2-amino-3,5-dichlorobenzoic acid.[3][4] This carboxylic acid can then react with the intended amine in an acid-base reaction, effectively quenching your nucleophile and preventing it from participating in the desired cyclization to form the quinazolinone.
Causality and Mitigation:
-
Moisture Contamination: The primary cause is adventitious water. Acid anhydrides are generally more reactive than esters but less so than acyl chlorides; however, they readily hydrolyze.[1]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Store 3,5-Dichloroisatoic Anhydride in a desiccator.
-
-
Reaction Conditions: The presence of acidic or basic catalysts can accelerate hydrolysis.[5]
-
Solution: If your reaction conditions permit, run the reaction under a neutral pH. If a base is required for the main reaction, ensure it is non-aqueous and added after the initial reaction between the anhydride and the amine has commenced.
-
Question 2: Upon heating my reaction mixture, I observe gas evolution (CO2) and the formation of multiple unidentified aromatic compounds. What is the likely cause?
Answer:
You are likely observing the thermal decarboxylation of the isatoic anhydride ring.[6][7] Isatoic anhydrides, when heated, can lose carbon dioxide to form a highly reactive benz-2-yne intermediate. This intermediate can then undergo various reactions, including dimerization, polymerization, or reaction with other species in the mixture, leading to a complex product profile.
Troubleshooting Decarboxylation:
| Observation | Probable Cause | Recommended Solution |
| Gas evolution (CO2), complex product mixture | Excessive reaction temperature | Carefully control the reaction temperature. Determine the minimum temperature required for the desired transformation through optimization studies. Consider microwave-assisted synthesis for rapid heating and precise temperature control.[6] |
| Formation of polymeric material | High concentration leading to intermolecular reactions of the benz-2-yne intermediate. | Run the reaction at a lower concentration to favor the desired intramolecular pathway or reaction with the intended nucleophile. |
Question 3: My reaction with a primary amine is stalling at the N-acylated anthranilic acid intermediate and not proceeding to the cyclized quinazolinone. How can I drive the reaction to completion?
Answer:
The reaction of 3,5-Dichloroisatoic Anhydride with an amine is a two-step process: (1) nucleophilic attack of the amine on one of the carbonyls to open the ring and form an N-acylated 2-amino-3,5-dichlorobenzoic acid intermediate, and (2) cyclization with the elimination of water to form the quinazolinone.[8] If the reaction stalls at the intermediate, the cyclization step is likely being hindered.
Driving the Cyclization:
-
Dehydration: The cyclization is a condensation reaction that requires the removal of water.
-
Solution: Add a dehydrating agent compatible with your reaction conditions, such as molecular sieves. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be highly effective.[7]
-
-
Catalysis: The cyclization can be promoted by acid or base catalysis.
-
Solution: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can protonate the carboxylic acid group, making the carbonyl carbon more electrophilic for the intramolecular nucleophilic attack by the amide nitrogen. Some reactions also benefit from basic conditions.[9]
-
Workflow for Overcoming Stalled Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Key Reaction Mechanisms and Side Product Pathways
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Desired Reaction: Quinazolinone Synthesis
The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular condensation.
Caption: General mechanism for quinazolinone synthesis.
Side Product Pathway: Hydrolysis
The presence of water leads to the formation of an undesired benzoic acid derivative.
Caption: Mechanism of hydrolytic side product formation.
Experimental Protocols
Protocol 1: Optimized Synthesis of a 2,3-Disubstituted Quinazolinone
This protocol is designed to minimize hydrolysis and decarboxylation.
-
Preparation: Add oven-dried 3,5-Dichloroisatoic Anhydride (1.0 eq) and the desired primary amine (1.1 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or Toluene, 0.1 M concentration) via syringe.
-
Reaction: Stir the mixture at room temperature for 1 hour to facilitate the initial ring-opening.
-
Cyclization: Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS. If using toluene, use a Dean-Stark trap to remove water.
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate has formed, filter and wash with a cold, non-polar solvent (e.g., diethyl ether). If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: Identification of 2-amino-3,5-dichlorobenzoic acid Side Product
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) for NMR analysis or in a mobile phase compatible solvent (e.g., Methanol/Water) for LC-MS analysis.
-
LC-MS Analysis: Inject the sample onto a C18 reverse-phase column. The expected mass for the protonated molecular ion [M+H]+ of 2-amino-3,5-dichlorobenzoic acid is approximately 206.0 g/mol .[3]
-
¹H NMR Analysis: In DMSO-d6, expect to see characteristic aromatic proton signals and a broad singlet corresponding to the amine (NH2) protons, as well as a downfield signal for the carboxylic acid proton. Compare the obtained spectrum with a known standard or literature data for 2-amino-3,5-dichlorobenzoic acid.[4]
References
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. National Institutes of Health (NIH).
-
Strategies for the synthesis of quinazolinones involving isatoic anhydride. ResearchGate. Available at: [Link]
- Compound 2-amino-3,5-dichlorobenzoic acid. Chemdiv.
- Reactions of Acid Anhydrides. Reactory.
-
Synthesis of 2,3-dihydroquinazolinones through an MCR between isatoic anhydride, aldehydes, and aromatic amines. ResearchGate. Available at: [Link]
- Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. National Institutes of Health (NIH).
-
Synthesis of 2,3-diarylquinazolinones by the reaction of isatoic anhydride with acylchlorides and anilines. ResearchGate. Available at: [Link]
- Synthesis of 3,5-dichlorobenzoyl chloride. Google Patents.
- Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.
- Practical strategy for anhydride hydrolysis. Reddit.
- Synthesis and Application of 3,5-dichlorobenzoic acid. ChemicalBook.
-
Reaction of the anhydride group with an aliphatic amine or alcohol. ResearchGate. Available at: [Link]
- [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. PubMed.
-
Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
- Anhydride reacting with amine to synthesize an acid and amide. YouTube.
-
Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange. Available at: [Link]
- Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube.
-
Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]
- Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride. Google Patents.
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Google Patents.
-
Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Decarboxylation and Maleic Anhydrides. ResearchGate. Available at: [Link]
- Pyrolysis Mechanisms of Aromatic carboxylic Acids. OSTI.GOV.
Sources
- 1. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Compound 2-amino-3,5-dichlorobenzoic acid - Chemdiv [chemdiv.com]
- 4. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Substituted Isatoic Anhydrides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reaction conditions for substituted isatoic anhydrides. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and reaction of substituted isatoic anhydrides.
Question: My reaction with a substituted isatoic anhydride is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break down the potential causes and solutions:
-
Poor Solubility: Substituted isatoic anhydrides, especially those with non-polar substituents, can have limited solubility in common organic solvents at room temperature.
-
Solution:
-
Solvent Screening: Experiment with a range of solvents. Dioxane is often a good starting point for reactions with phenols[1]. For N-alkylation, more polar aprotic solvents like DMF or DMSO might be necessary, though be mindful of potential side reactions at elevated temperatures.
-
Temperature Increase: Gently heating the reaction mixture can significantly improve solubility and reaction rates. However, monitor the reaction closely for the formation of byproducts, as high temperatures (above 60°C) can sometimes decrease yields of the desired product[2]. A patent suggests that for certain thermal cyclizations to form isatoic anhydrides, temperatures can range from 60 to 120°C[3].
-
Phase-Transfer Catalysis: For N-alkylation reactions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective in a biphasic system[4].
-
-
-
Steric Hindrance: Bulky substituents on either the isatoic anhydride or the nucleophile can sterically hinder the reaction.
-
Solution:
-
Prolonged Reaction Time: Simply extending the reaction time may be sufficient to achieve a higher conversion.
-
Increased Temperature: As with solubility, increasing the temperature can provide the necessary activation energy to overcome steric barriers.
-
Stronger Nucleophile/Activating Agent: If applicable, consider using a more reactive nucleophile or adding a catalyst to activate the isatoic anhydride.
-
-
-
Deactivated Nucleophile: Electron-withdrawing groups on the nucleophile can reduce its reactivity. For instance, p-nitrophenol reacts less readily than phenol with isatoic anhydride[1].
-
Solution:
-
Question: I am observing a significant amount of a water-insoluble byproduct that is not my desired product. What could it be and how can I prevent its formation?
Answer:
A common water-insoluble byproduct in reactions involving isatoic anhydrides is anthraniloylanthranilic acid. This is formed through the self-reaction of isatoic anhydride, which can be initiated by trace amounts of water[1].
-
Cause: Hydrolysis of the isatoic anhydride by water leads to the formation of anthranilic acid, which can then act as a nucleophile and react with another molecule of isatoic anhydride.
-
Prevention:
-
Dry Solvents and Reagents: Ensure that all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in an inert atmosphere (e.g., under nitrogen or argon).
-
Control of Water Content: Even the water present in 95% ethanol can cause this side reaction[1]. Using absolute ethanol is recommended.
-
Reaction Temperature: While heating can increase the rate of the desired reaction, it can also accelerate the rate of hydrolysis and subsequent byproduct formation. Find the optimal temperature that favors your desired reaction.
-
Question: My N-alkylation of a substituted isatoic anhydride is giving low yields and multiple products. What is going wrong?
Answer:
Direct N-alkylation of isatoic anhydrides can be challenging and may not always be the most efficient route.
-
Challenges:
-
Competing O-alkylation: While less common, alkylation at one of the carbonyl oxygens is a potential side reaction.
-
Ring Opening: The basic conditions often used for N-alkylation can promote nucleophilic attack on the carbonyl carbons, leading to ring-opened byproducts.
-
Low Yields: Some literature suggests that direct N-benzylation of isatoic anhydride may not be achievable in its purest form, leading to complex mixtures[4].
-
-
Recommended Approach: A Two-Step Synthesis from Isatin A more reliable method for preparing N-substituted isatoic anhydrides involves a two-step process starting from the corresponding substituted isatin[4]:
-
N-alkylation of Isatin: The N-alkylation of isatin is generally a more straightforward reaction with fewer side products.
-
Oxidation of N-alkylated Isatin: The resulting N-alkylated isatin can then be oxidized to the desired N-substituted isatoic anhydride. This method often provides higher yields and a cleaner product[4][5].
-
Question: I am struggling to purify my substituted isatoic anhydride derivative. Column chromatography seems to be degrading my product. What are my options?
Answer:
Purification of isatoic anhydride derivatives can indeed be tricky, especially for those sensitive to hydrolysis.
-
Problem with Column Chromatography: Silica and alumina are acidic and can catalyze the hydrolysis of the anhydride ring, especially if the solvent system contains protic solvents like methanol or even trace amounts of water[4].
-
Alternative Purification Methods:
-
Recrystallization: This is often the preferred method for purifying isatoic anhydrides. Solvents like 95% ethanol or dioxane have been successfully used for the recrystallization of the parent isatoic anhydride[2]. You may need to screen various solvents to find the optimal one for your substituted derivative.
-
Precipitation/Washing: If your product is a solid and the impurities are soluble in a particular solvent, you can wash the crude product with that solvent. For instance, washing with cold water is a common step in the synthesis of isatoic anhydride to remove water-soluble impurities[2].
-
Non-Aqueous Workup: During the reaction workup, avoid aqueous washes if your product is highly susceptible to hydrolysis. Instead, consider filtering the reaction mixture and concentrating the filtrate, followed by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reaction for isatoic anhydrides with nucleophiles?
A1: Isatoic anhydrides have two electrophilic carbonyl carbons. Nucleophilic attack can occur at either position, leading to two primary reaction pathways:
-
Pathway A (Acyl-Oxygen Cleavage): The nucleophile attacks the C4 carbonyl carbon, leading to the formation of an anthranilic acid derivative and the evolution of carbon dioxide. This is often the desired pathway for synthesizing amides, esters, and thioesters of anthranilic acid[1].
-
Pathway B (Alkyl-Oxygen Cleavage): The nucleophile attacks the C2 carbonyl carbon, resulting in the formation of a ureidobenzoic acid derivative. This pathway is more common with certain nucleophiles and under specific reaction conditions[1].
The choice between these pathways is influenced by the nature of the nucleophile, steric hindrance, and the electronic properties of the substituents on the isatoic anhydride ring[1].
Q2: How do electron-donating and electron-withdrawing substituents on the isatoic anhydride ring affect its reactivity?
A2: The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the isatoic anhydride:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups make the carbonyl carbons more electrophilic, thereby increasing the rate of nucleophilic attack. This can lead to faster reactions[6].
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbons, which can slow down the reaction rate.
This effect can be leveraged to tune the reactivity of the isatoic anhydride for a specific application[6].
Q3: What are the key safety precautions to consider when working with isatoic anhydrides and their precursors?
A3: As with any chemical synthesis, a thorough risk assessment should be conducted before starting any experiment. Key safety considerations include:
-
Phosgene: The synthesis of isatoic anhydride from anthranilic acid often uses phosgene, which is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures and a scrubbing system for any unreacted phosgene[2].
-
Corrosive Reagents: Many of the reagents used, such as strong acids (HCl) and bases (NaOH), are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Exotherms: Some reactions, particularly with strong nucleophiles, can be exothermic. It is important to control the rate of addition of reagents and have a cooling bath on standby.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals used to be aware of their specific hazards and handling procedures.
Experimental Protocols
General Protocol for the Reaction of a Substituted Isatoic Anhydride with an Amine
This protocol provides a general starting point. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
-
Reagent Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the substituted isatoic anhydride (1.0 eq).
-
Dissolve the anhydride in a suitable anhydrous solvent (e.g., dioxane, DMF, or THF).
-
-
Reaction Setup:
-
In a separate flask, dissolve the amine (1.0 - 1.2 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred solution of the isatoic anhydride at room temperature.
-
-
Reaction and Monitoring:
-
The reaction may be exothermic. If necessary, use a water bath to control the temperature.
-
After the initial reaction subsides, the mixture can be heated to a temperature between 50-100°C to drive the reaction to completion.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture.
-
Data Presentation
Table 1: Recommended Solvents and General Conditions for Reactions of Isatoic Anhydrides
| Nucleophile Type | Recommended Solvents | Typical Temperature Range | Catalyst/Additive | Reference |
| Primary/Secondary Amines | Dioxane, THF, DMF | Room Temperature to 100°C | None or mild base | [1] |
| Alcohols | Dioxane, Neat | 80°C to 150°C | NaOH (for phenols) | [1] |
| Thiols | Dioxane, THF | Room Temperature to 80°C | None | [1] |
| N-Alkylation | DMF, DMSO | Room Temperature to 60°C | NaH, K₂CO₃ | [4] |
Visualizations
General Reaction Pathways of Isatoic Anhydride
Caption: Reaction pathways of isatoic anhydride with a nucleophile.
Troubleshooting Workflow for Sluggish Reactions
Caption: A workflow for troubleshooting slow reactions.
References
-
Staiger, R. P., & Wagner, E. C. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1218. [Link]
-
Organic Syntheses Procedure. (n.d.). Isatoic anhydride. Organic Syntheses. [Link]
-
Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. Sciencemadness.org. [Link]
- Google Patents. (2015). Isatoic anhydride derivatives and applications thereof.
-
Singh, S., et al. (2022). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
-
ResearchGate. (2018). Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]
- Google Patents. (2015). Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
-
Sciencemadness Discussion Board. (2015). Isatoic anhydride hydrolysis to anthranilic acid. Sciencemadness.org. [Link]
Sources
- 1. myttex.net [myttex.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 3,5-Dichloroisatoic Anhydride Reactions
Welcome to the technical support center for navigating the purification challenges associated with 3,5-Dichloroisatoic anhydride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification issues. Our focus is on not just the "how," but the "why," empowering you to make informed decisions in your experimental work.
Introduction to 3,5-Dichloroisatoic Anhydride Chemistry
3,5-Dichloroisatoic anhydride is a versatile electrophilic reagent frequently employed in the synthesis of a variety of heterocyclic compounds and substituted anthranilic acids, which are valuable precursors in medicinal chemistry and materials science.[1] Its reactions typically involve nucleophilic attack at the carbonyl groups, leading to ring-opening and the formation of new amide or ester bonds, often accompanied by the release of carbon dioxide.[2][3] While the reactions themselves are often straightforward, the subsequent purification of the desired products can be fraught with challenges, from stubborn impurities to product degradation. This guide provides a systematic approach to troubleshooting these purification hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the purification of products from 3,5-Dichloroisatoic anhydride reactions.
Q1: What are the most common immediate work-up procedures after reacting 3,5-Dichloroisatoic anhydride with a nucleophile?
A1: The initial work-up is critical for a successful purification. For a typical reaction with an amine or alcohol, the primary goal is to remove unreacted starting materials and any water-soluble byproducts. A standard approach involves:
-
Quenching the reaction: If the reaction is run in an aprotic solvent, it can often be quenched by the addition of water or a dilute aqueous acid (e.g., 1M HCl) to protonate any anionic intermediates and neutralize any basic catalysts.
-
Liquid-liquid extraction: The product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane.[4] This separates the desired organic product from water-soluble materials.
-
Washing the organic layer: The organic extract should be washed sequentially with a dilute acid (to remove basic impurities), a dilute base like sodium bicarbonate solution (to remove acidic impurities, including any hydrolyzed anhydride), and finally with brine to remove residual water.
-
Drying and concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
Q2: My product has poor solubility in common organic solvents. What can I do?
A2: Poor solubility can be a significant challenge, particularly with highly crystalline or polar products. Some derivatives of dichlorinated anthranilic acids are known for their limited solubility.[5] Consider the following:
-
Solvent screening: Test the solubility of a small amount of your crude product in a range of solvents, from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to highly polar (e.g., methanol, acetone, DMF, DMSO).
-
Use of co-solvents: A mixture of solvents can often be effective. For example, a small amount of methanol or DMF can be added to a less polar solvent like dichloromethane to improve solubility for chromatographic purification.
-
Temperature: Gently warming the solvent can increase the solubility of your compound, which is particularly useful for recrystallization.[6]
Q3: Is column chromatography on silica gel always the best option for purification?
A3: While widely used, silica gel chromatography is not always the optimal choice for products derived from isatoic anhydrides. The acidic nature of silica gel can lead to the degradation of certain products, such as the decarboxylation of N-arylated anthranilic acids.[1] If you observe product degradation on a TLC plate (streaking or the appearance of new spots), consider these alternatives:
-
Neutral or basic alumina: For acid-sensitive compounds, chromatography on neutral or basic alumina can be a better option.
-
Reversed-phase chromatography: For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and a polar organic solvent (e.g., acetonitrile or methanol) can be very effective.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and will not solidify | 1. Residual solvent. 2. Presence of impurities. 3. The product is inherently an oil at room temperature. 4. Hygroscopic nature of the product.[8] | 1. Dry the product under high vacuum for an extended period. 2. Attempt to precipitate the product by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and adding a poor solvent (e.g., hexanes) dropwise until turbidity is observed. 3. Triturate the oil with a non-polar solvent like diethyl ether or pentane to induce crystallization.[8] 4. If impurities are suspected, attempt a preliminary purification by column chromatography. |
| Low yield after column chromatography | 1. Product is still on the column. 2. Product degraded on the column. 3. Product co-eluted with impurities. | 1. Flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to elute highly retained compounds. 2. As mentioned in FAQ 3, switch to a less acidic stationary phase like neutral alumina or consider recrystallization.[1] 3. Optimize the mobile phase for better separation. A shallower gradient or an isocratic elution might be necessary. |
| An unexpected byproduct is observed (e.g., by NMR or LC-MS) | 1. Hydrolysis of the isatoic anhydride starting material.[9] 2. Decarboxylation of the desired product.[1] 3. Reaction with a di-functional nucleophile at multiple sites.[2] | 1. Ensure all solvents and reagents are anhydrous. The hydrolyzed product, 2-amino-3,5-dichlorobenzoic acid, is acidic and can often be removed by an aqueous base wash. 2. Avoid prolonged exposure to acidic conditions, such as silica gel chromatography.[1] Purify quickly or use an alternative method. 3. Use protecting groups for one of the nucleophilic sites if chemoselectivity is an issue. |
| Product is discolored (e.g., yellow or brown) | Presence of colored impurities from the reaction or degradation. | Recrystallize the product, potentially with the addition of a small amount of activated charcoal to adsorb the colored impurities.[6] Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve the product when hot but not when cold. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.[6][7]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid method for purifying compounds based on their polarity.
-
Stationary and Mobile Phase Selection: Analyze the crude product by Thin Layer Chromatography (TLC) using different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to find a system that gives your desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (or an alternative stationary phase) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the product is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (a gradient) to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
Reaction and Potential Byproducts
Caption: General reaction scheme and potential byproducts.
Troubleshooting Workflow for Purification
Caption: Decision workflow for purification strategy.
References
-
Shodhganga. (n.d.). Chapter 5. Retrieved from [Link]
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
LibreTexts Chemistry. (2024). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. Retrieved from [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
-
LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
YouTube. (2019). Organic Chem Review: Predict Products of Reactions w/ Carboxylic Acid Anhydrides | Kaplan MCAT Prep. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). US8759576B2 - Processes for purifying acetic anhydride.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
- Google Patents. (n.d.). US6120654A - Process for the purification of maleic anhydride.
-
National Institutes of Health. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Retrieved from [Link]
-
ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]
-
ResearchGate. (2025). Measurement and correlation of the solubility of maleic anhydride in different organic solvents | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US4797497A - Trimellitic anhydride purification process.
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Byproduct Formation in Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during their synthetic campaigns. Here, we address common issues in a practical Q&A format, grounded in mechanistic principles, to help you optimize your reactions for higher purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level, common questions that arise during quinazolinone synthesis.
Q1: My reaction yield is very low, and TLC analysis shows multiple spots. What are the most common reasons?
A1: Low yields in quinazolinone synthesis are frequently tied to several core issues:
-
Incomplete Cyclization: The final ring-closing step is often the bottleneck. If the reaction conditions (e.g., temperature, catalyst, or dehydrating agent) are not optimal, the acyclic intermediate, typically an N-acylanthranilamide or a related species, can accumulate as a major byproduct.
-
Poor Starting Material Quality: Impurities in reactants like anthranilic acid, isatoic anhydride, or the corresponding amine/amide can introduce competing side reactions.[1] It is crucial to verify the purity of your starting materials by techniques like NMR, melting point, or LC-MS before starting the reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[2] For instance, classic methods like the Niementowski synthesis often require high temperatures (130-150°C) to drive the dehydration and cyclization, while insufficient heat can stall the reaction.[3][4]
-
Air or Moisture Sensitivity: Certain catalytic systems or intermediates can be sensitive to atmospheric oxygen or moisture.[5] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve outcomes.
Q2: I am observing a byproduct with a mass corresponding to double my expected product weight. What is it and how can I prevent it?
A2: This strongly suggests the formation of a dimer or other oligomeric species. Dimerization can occur through various intermolecular reaction pathways, especially if reactive sites remain on the quinazolinone core or on uncyclized intermediates. To mitigate this:
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions.
-
Optimize Reaction Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor intermolecular reactions (like dimerization) in favor of the desired intramolecular cyclization.
-
Modify Temperature: High temperatures can sometimes promote undesired side reactions. A systematic temperature screen is recommended to find the optimal balance between reaction rate and selectivity.[1]
Q3: My desired quinazolinone product seems to be degrading during workup or purification. What are the stability considerations?
A3: Quinazolinone rings are generally stable, but they are not indestructible.[6] They can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.
-
During Workup: When performing an aqueous extraction, ensure the pH is optimized to keep the product in its neutral, less water-soluble form.[1] Avoid prolonged exposure to strong acids or bases.
-
During Purification: If using silica gel chromatography, be aware that acidic silica can sometimes catalyze the degradation of sensitive products. Consider using deactivated (neutral) silica gel or an alternative purification method like recrystallization if you suspect product loss on the column.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific, challenging byproduct formation scenarios, complete with mechanistic insights and experimental protocols.
Issue 1: Accumulation of Acyclic Intermediate in Niementowski-type Reactions
Problem: In a reaction between anthranilic acid and an amide (e.g., formamide) to form the quinazolinone ring, you observe a major byproduct identified as the corresponding N-formylanthranilamide.
Causality & Mechanism: The Niementowski reaction proceeds via an initial acylation of the anthranilic acid amine by the amide, followed by an intramolecular cyclization/dehydration to form the heterocyclic ring.[7][8] If the energy barrier for the final cyclization step is not overcome, the acyclic intermediate will accumulate. This is often due to insufficient temperature or the lack of an effective catalyst/dehydrating agent to facilitate the removal of water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Solutions & Protocols:
-
Optimize Thermal Conditions:
-
Rationale: Many classic Niementowski reactions require temperatures of 120-180°C to drive the final, often difficult, dehydration step.[3][6]
-
Protocol: Temperature Screening: Set up several small-scale reactions in parallel. For a reaction in a high-boiling solvent like DMF or toluene, test temperatures at 120°C, 140°C, and 160°C. Monitor the reaction progress every hour using TLC or LC-MS to identify the temperature that provides the best conversion rate with minimal decomposition.[1]
-
-
Employ a Catalyst or Additive:
-
Rationale: Lewis acids or dehydrating agents can facilitate the ring closure. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) have been used to promote cyclization, though they represent harsher conditions.[7] Milder, modern methods may use catalysts like iodine or various metal salts.[5][9]
-
Protocol: Catalyst Screening: To a reaction mixture of anthranilic acid (1 mmol) and formamide (4 mmol), add a catalytic amount (e.g., 10 mol%) of a Lewis acid like ZnCl₂ or a dehydrating agent like molecular sieves. Run the reaction at a moderate temperature (e.g., 100°C) and compare its progress against a non-catalyzed control.
-
-
Solvent Selection:
-
Rationale: The choice of solvent can be critical. A solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, actively driving the equilibrium toward the cyclized product. Polar aprotic solvents like DMF or DMSO can aid in dissolving intermediates and may facilitate the reaction through their high boiling points.[1]
-
Protocol: Solvent Screening: Test the reaction in different solvents such as toluene (with a Dean-Stark trap), DMF, and diphenyl ether. Monitor for both starting material consumption and product formation to determine the optimal solvent system.[2]
-
Issue 2: Formation of Benzoxazinone Byproduct
Problem: When reacting anthranilic acid with an acyl chloride or anhydride (e.g., acetic anhydride), a significant byproduct is identified as the 2-substituted-3,1-benzoxazin-4-one.
Causality & Mechanism: This is a very common and often desired intermediate in a two-step quinazolinone synthesis.[10][11] Anthranilic acid is first acylated to form an N-acylanthranilic acid. This intermediate then undergoes intramolecular cyclization via attack of the carboxylic acid's oxygen onto the amide carbonyl, eliminating water to form the benzoxazinone. This byproduct accumulates if the subsequent step—aminolysis with an amine or ammonia source to form the quinazolinone—is not initiated or is inefficient.
Reaction Pathway Visualization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. generis-publishing.com [generis-publishing.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-alkylation of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the synthesis and functionalization of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide focuses on the specific challenges encountered during the N-alkylation of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the development of various bioactive molecules.
The N-alkylation of isatoic anhydride derivatives, such as 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, is a crucial transformation. However, it is often plagued by issues including low yields, incomplete reactions, and challenging side products.[1][2] This guide is structured in a question-and-answer format to directly address the most common problems you may face at the bench.
Troubleshooting Guide
This section addresses specific experimental failures and provides a systematic approach to identifying the root cause and implementing effective solutions.
Q1: My N-alkylation reaction shows low conversion, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
Low conversion is a frequent issue in the N-alkylation of heterocyclic systems.[2] The root cause often lies in insufficient deprotonation of the N-H bond, poor reagent reactivity, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inadequate Base Strength or Stoichiometry: The N-H proton of the benzoxazinedione is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion.
-
Insight: While weaker bases like potassium carbonate (K₂CO₃) can be effective, especially under phase-transfer catalysis (PTC) conditions[3], stronger bases like sodium hydride (NaH) are often more reliable for this class of compounds.[1] Ensure your base is fresh and handled under anhydrous conditions, as NaH readily deactivates with moisture.
-
Recommendation:
-
If using K₂CO₃, consider switching to a stronger base like NaH (1.1-1.2 equivalents).
-
Ensure the base is of high purity and was stored correctly. For NaH, this means under mineral oil and in a desiccator.
-
Increase the stoichiometry of the base slightly, but avoid large excesses which can promote side reactions.
-
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkyl halide is critical. Reactivity follows the trend: I > Br > Cl.
-
Insight: If you are using an alkyl chloride, the reaction may be sluggish. While alkyl iodides are the most reactive, they are also less stable and more expensive. Alkyl bromides often provide a good balance of reactivity and stability.
-
Recommendation:
-
If using an alkyl chloride or bromide with low conversion, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.
-
-
-
Poor Solubility of the Substrate: The 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione substrate may have limited solubility in common aprotic solvents, especially at room temperature.
-
Insight: A heterogeneous reaction mixture can lead to slow and incomplete reactions. The deprotonated anion may also have different solubility characteristics.
-
Recommendation:
-
Choose a solvent in which the substrate is at least moderately soluble at the reaction temperature. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[3][4]
-
Gently warming the reaction mixture (e.g., to 40-60 °C) can significantly improve both solubility and reaction rate. However, monitor for potential side reactions at higher temperatures.
-
-
-
Reaction Temperature and Time: The reaction may simply be too slow at room temperature.
-
Insight: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3]
-
Recommendation:
-
First, ensure the reaction is running for an adequate amount of time (monitor by TLC or LC-MS). Some reactions can take up to 48 hours.[3]
-
If the reaction is still stalled, gradually increase the temperature. A good starting point is 50-80 °C.
-
-
Q2: I've isolated a product with the correct mass, but I suspect it's the O-alkylated isomer instead of my target N-alkylated product. How can I confirm this and prevent its formation?
Regioselectivity between N- and O-alkylation is a classic challenge for ambident nucleophiles like the anion of your benzoxazinedione.[5][6] The reaction conditions, particularly the solvent and counter-ion, play a pivotal role in directing the outcome.
Identification of Isomers:
-
¹H NMR Spectroscopy: The chemical shifts will be different. For N-alkylation, you expect to see the protons of the alkyl group attached to a nitrogen. For O-alkylation, the alkyl group is attached to an oxygen, which will influence the chemical shift of the adjacent aromatic protons differently. Comparing the spectra to known N-alkylated and O-alkylated quinazolinone derivatives can be instructive.[6]
-
¹³C NMR Spectroscopy: The carbonyl carbons (C2 and C4) will have distinct chemical shifts. O-alkylation at the C4 position will significantly alter the chemical shift of that carbon, turning it into an ether-like carbon, while the C2 carbonyl remains.
-
HMBC Spectroscopy: A 2D HMBC experiment will show a correlation between the protons on the alpha-carbon of the alkyl group and the nitrogen (for N-alkylation) or the C4-oxygen (for O-alkylation), providing definitive proof of connectivity.
Preventing O-Alkylation:
The general principle is that polar aprotic solvents favor N-alkylation, while non-polar solvents can favor O-alkylation. This is related to the "Hard and Soft Acids and Bases" (HSAB) principle. The nitrogen anion is a "softer" nucleophile than the oxygen anion.
-
Solvent Choice: Use highly polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive anion. This promotes reaction at the more nucleophilic nitrogen atom.[7]
-
Base/Counter-ion: Using sodium or potassium salts (from NaH or K₂CO₃) in DMF typically favors N-alkylation.[8] In contrast, using silver salts (e.g., Ag₂O) has been reported to favor O-alkylation in related systems, so these should be avoided if N-alkylation is the goal.[8]
Diagram: N- vs. O-Alkylation Pathway
Caption: Competing pathways in the alkylation of the benzoxazinedione anion.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general starting conditions for the N-alkylation of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione?
For researchers new to this specific substrate, a reliable set of starting conditions is crucial. The following table provides a validated starting point based on established procedures for similar heterocyclic compounds.[1][3][9]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Provides strong, irreversible deprotonation. Use 1.1-1.2 equivalents. Handle under inert atmosphere (N₂ or Ar). |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Excellent solvent for the substrate and its anion. Promotes N-alkylation. Ensure it is anhydrous to prevent quenching the base. |
| Alkylating Agent | Alkyl Bromide or Iodide | Use 1.1-1.5 equivalents. Iodides are more reactive but less stable. Bromides offer a good compromise.[4] |
| Temperature | 0 °C to Room Temp, then potentially warm | Add NaH at 0 °C to control the initial exothermic reaction and hydrogen evolution. Add alkylating agent at 0 °C, then allow to warm to RT. Gentle heating (50 °C) may be needed. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. Reactions with less reactive halides may require longer times. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent moisture from inactivating the NaH and to ensure a safe reaction environment. |
Q2: Are there "greener" or milder alternatives to strong bases like NaH and solvents like DMF?
Yes, while the NaH/DMF system is robust, concerns over the toxicity of DMF and the hazards of NaH are valid.[4] Milder and more environmentally benign options can be explored.
-
Phase-Transfer Catalysis (PTC): This method uses a weaker, safer inorganic base like K₂CO₃ or Cs₂CO₃ in a less toxic solvent like acetonitrile (ACN) or acetone. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is added to shuttle the anion into the organic phase for reaction. This approach has proven effective for the N-alkylation of related benzodiazepine-diones.[3]
-
Alternative Solvents: Solvents like acetonitrile (ACN) or 2-methyltetrahydrofuran (2-MeTHF) can be substituted for DMF in some cases, although substrate solubility may become a limiting factor.[4]
-
Borrowing Hydrogen Catalysis: For certain alkylations, catalytic methods using alcohols as the alkylating agent are emerging as a green alternative, as the only byproduct is water.[10][11] However, these methods require specific metal catalysts and may not be universally applicable to this substrate without optimization.
Detailed Experimental Protocol: N-methylation of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
This protocol provides a step-by-step methodology for a representative N-methylation reaction. This can be adapted for other primary alkyl halides.
Materials:
-
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
Anhydrous hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add NaH (1.2 eq). Wash the NaH three times with anhydrous hexanes under a stream of nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Dissolution: Add anhydrous DMF to the flask to create an approximately 0.2 M solution with respect to the starting material. Cool the slurry to 0 °C in an ice bath.
-
Deprotonation: Dissolve 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C. Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas will evolve. The mixture may change color or become more homogeneous.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-methylated product.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Sources
- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dichlorinated Isatoic Anhydride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving dichlorinated isatoic anhydride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. As a versatile precursor, particularly in the synthesis of quinazolinones and other heterocyclic scaffolds, understanding its reactivity is key to success.[1][2][3]
Section 1: Troubleshooting Low Yields and Incomplete Reactions
Low product yield is one of the most common frustrations in synthesis. When working with dichlorinated isatoic anhydride, several factors can contribute to this issue. This section breaks down the most prevalent causes and offers systematic solutions.
Q1: My reaction isn't going to completion, and I'm recovering a significant amount of dichlorinated isatoic anhydride starting material. What's going wrong?
This issue almost always points to a problem with solubility or reaction conditions. Dichlorinated isatoic anhydride is a crystalline solid with limited solubility in many common organic solvents at room temperature.[4]
Root Cause Analysis & Solutions:
-
Poor Solubility of Starting Material: The anhydride must be sufficiently dissolved to react. If you observe solid anhydride remaining throughout the reaction, the concentration of the dissolved reagent is too low for the reaction to proceed efficiently.
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to a more suitable solvent. High-polarity aprotic solvents are generally preferred. A comparative table is provided below.
-
Temperature Increase: Gently heating the reaction mixture can significantly improve the solubility of the anhydride.[5] A good starting point is 60-80 °C. Monitor for potential side reactions at elevated temperatures.
-
Sonication: In some cases, applying ultrasound can help break up solid aggregates and improve dissolution without requiring high temperatures.
-
-
-
Insufficient Reaction Temperature or Time: The reaction between isatoic anhydrides and amines involves nucleophilic attack followed by ring-opening and decarboxylation.[5][6] This process has an activation energy barrier that may not be overcome at room temperature.
-
Troubleshooting Protocol:
-
Incremental Heating: Increase the reaction temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Many procedures report success at temperatures ranging from 60 °C to reflux, depending on the solvent.[5]
-
Extended Reaction Time: If you are hesitant to increase the temperature due to substrate sensitivity, extending the reaction time (e.g., from 4 hours to 12 or 24 hours) may be sufficient to drive the reaction to completion.[7]
-
-
-
Inadequate Nucleophile Reactivity: The nucleophilicity of your amine partner is critical. Electron-withdrawing groups on the amine can reduce its reactivity, requiring more forcing conditions.
-
Troubleshooting Protocol:
-
Addition of a Non-Nucleophilic Base: For weakly nucleophilic amines, the addition of a base like Diisopropylethylamine (DIPEA) can help by deprotonating the amine, increasing its nucleophilicity.[8] Be cautious, as strong bases can promote side reactions.
-
Catalyst Use: For certain transformations, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, catalysts like sodium hydrogen sulfate or p-toluenesulfonic acid (p-TSA) can facilitate the reaction.[5][9]
-
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability for Dichlorinated Isatoic Anhydride Reactions |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Excellent: High solubility for the anhydride, suitable for a wide temperature range. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Excellent: Similar to DMF, effectively dissolves the anhydride. High boiling point can be a drawback for product isolation. |
| 1,4-Dioxane | 101 | 2.2 | Good: A common solvent, but solubility may be lower than in DMF or DMSO, often requiring heating. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Moderate: Lower boiling point limits the reaction temperature. May be suitable for reactive amines but often shows incomplete conversion.[5] |
| Acetonitrile (ACN) | 82 | 37.5 | Moderate: Good polarity, but solubility can be limited at lower temperatures. |
| Toluene | 111 | 2.4 | Poor to Moderate: Generally poor solubility unless heated significantly. Can be useful in three-component reactions where azeotropic water removal is desired.[8] |
Table 1: Common Solvents for Dichlorinated Isatoic Anhydride Reactions.
Q2: My starting material is consumed, but my product yield is very low. What are the likely side reactions?
If the starting material is gone but the desired product is absent, one or more side reactions are likely dominating. The structure of isatoic anhydride presents several pathways for undesired reactivity.
Root Cause Analysis & Solutions:
-
Hydrolysis of the Anhydride: Dichlorinated isatoic anhydride is sensitive to water. Trace amounts of moisture in your solvent, reagents, or glassware can hydrolyze the anhydride ring to the corresponding 2-amino-dichlorobenzoic acid. This byproduct is often a solid and may precipitate from the reaction.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of inert gas (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Inert Atmosphere: Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction flask.
-
-
-
Formation of Anthraniloylanthranilic Acid Derivatives: Under certain conditions, particularly in the presence of trace water or base, a molecule of the ring-opened intermediate can act as a nucleophile and attack another molecule of isatoic anhydride. This leads to the formation of a dimeric byproduct, anthraniloylanthranilic acid, which consumes two equivalents of your starting material.[10][11]
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: As with hydrolysis, preventing moisture is the primary defense.
-
Controlled Addition: Add the amine nucleophile to a solution/suspension of the dichlorinated isatoic anhydride. This ensures the intended nucleophile is always in excess relative to any reactive intermediates, minimizing self-condensation.
-
-
-
Formation of Ureas (Reaction Path B): The reaction of an amine with isatoic anhydride can proceed via two pathways. Path A (desired) involves attack at the C4 carbonyl, leading to an aminobenzamide and CO2 release. Path B involves attack at the C2 carbonyl, which can lead to the formation of an o-ureidobenzoic acid derivative.[11] While Path A is generally favored for amines, reaction conditions can influence the outcome.
-
Troubleshooting Protocol:
-
Temperature Control: This side reaction is often more prevalent at lower temperatures where the decarboxylation step of Path A is slow. Running the reaction at a higher temperature (e.g., >80 °C) can favor the desired pathway.
-
Solvent Choice: Aprotic polar solvents like DMF or DMAc generally favor the desired Path A.
-
-
Section 2: FAQs on Reaction Conditions & Reagents
This section addresses specific questions about optimizing the experimental setup for reactions with dichlorinated isatoic anhydride.
Q3: What is the general mechanism for the reaction of dichlorinated isatoic anhydride with a primary amine to form a quinazolinone precursor?
The reaction proceeds through a nucleophilic acyl substitution followed by decarboxylation.
-
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the most electrophilic carbonyl carbon (C4) of the isatoic anhydride ring.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form a carbamic acid intermediate.
-
Decarboxylation: This intermediate is unstable and readily loses carbon dioxide (CO2) to form the corresponding 2-amino-N-substituted-dichlorobenzamide.[5] This benzamide is the direct precursor that can then be cyclized with an aldehyde or other electrophile to form the quinazolinone ring system.[12][13][14]
// Define nodes with labels and images (placeholders) Isatoic [label=<
Dichlorinated Isatoic Anhydride
];
Amine [label=<
Primary Amine (R-NH₂)
];
Intermediate [label=<
Carbamic Acid Intermediate
];
Product [label=<
2-Amino-dichlorobenzamide
];
CO2 [label="CO₂", shape=plaintext, fontsize=14, fontcolor="#EA4335"];
// Define edges and labels {Isatoic, Amine} -> Intermediate [label="1. Nucleophilic Attack\n& Ring Opening", fontcolor="#34A853"]; Intermediate -> Product [label="2. Decarboxylation", fontcolor="#34A853"]; Intermediate -> CO2 [style=dashed, arrowhead=none]; } } Caption: Simplified reaction mechanism with primary amines.
Q4: Is a base necessary for the reaction?
A base is not always required but can be beneficial, especially with less reactive amines.
-
Without Base: For many primary and secondary amines, the reaction proceeds smoothly without an added base. The amine reactant itself is basic enough to facilitate the reaction.[15]
-
With a Non-Nucleophilic Base: When using amine salts (e.g., hydrochlorides) or weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups), a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added.[8] Typically, 1.1 to 1.5 equivalents are used to neutralize the acid salt and free up the amine.
-
Caution with Strong Bases: Using strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can increase the rate of hydrolysis of the isatoic anhydride and other side reactions.[10] Their use should be carefully considered and is generally reserved for specific protocols, such as N-alkylation of the anhydride itself.[16]
Q5: How do the dichloro-substituents affect the reaction compared to unsubstituted isatoic anhydride?
The two chlorine atoms are strong electron-withdrawing groups. Their presence has two main effects:
-
Increased Electrophilicity: They pull electron density away from the aromatic ring and the carbonyl groups. This makes the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack. This can lead to a faster reaction rate compared to the unsubstituted analog under identical conditions.
-
Modified Solubility: The chlorine atoms increase the molecular weight and can alter the crystal lattice energy, affecting the compound's solubility profile. While general solubility trends hold, direct comparisons should be made empirically.[17]
By understanding these common pitfalls and the chemical principles behind them, you can effectively troubleshoot and optimize your reactions, leading to higher yields and purer products in your synthesis campaigns.
References
-
C&EN Global Enterprise. (1961). New Derivatives of Isatoic Anhydride Offered. ACS Publications. [Link]
- Google Patents. (2015).
-
NIH. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. National Center for Biotechnology Information. [Link]
-
Sciencemadness Discussion Board. (2015). Isatoic anhydride hydrolysis to anthranilic acid. [Link]
-
Clark, R. H. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. [Link]
-
PubChem. Isatoic Anhydride. National Center for Biotechnology Information. [Link]
-
chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
ResearchGate. (2020). Synthesis of 2,3-dihydroquinazolinones through an MCR between isatoic anhydride, aldehydes, and aromatic amines. [Link]
-
ResearchGate. (2011). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors 20e28. [Link]
-
ResearchGate. (2018). Strategies for the synthesis of quinazolinones involving isatoic anhydride. [Link]
-
Frontiers. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. [Link]
-
Baghdad Science Journal. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one derivatives. [Link]
-
PubMed. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. [Link]
-
MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. [Link]
-
YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. [Link]
-
SpringerLink. (2000). Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). [Link]
-
ResearchGate. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents. [Link]
-
Royal Society of Chemistry. (2014). Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation. [Link]
- Google Patents. (2014). Preparation method of p-aminobenzamide. CN104193646A.
-
PubMed. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide. [Link]
-
Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. [Link]
-
ResearchGate. (2024). Examples of dichlorinated products. [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. [Link]
-
Anshul Specialty Molecules. Isatoic anhydride. [Link]
-
ResearchGate. (2016). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents. [Link]
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Isatoic anhydride [anshulchemicals.com]
- 4. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 10. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. myttex.net [myttex.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"stability of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione under reaction conditions"
Technical Support Center: 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
A Guide to Stability and Reaction Optimization for Researchers
Welcome to the technical support guide for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione. As Senior Application Scientists, we have compiled this resource based on the compound's fundamental chemistry, data from analogous structures, and field-proven insights to help you navigate the challenges of working with this highly reactive intermediate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues in your research.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
Question 1: What is 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, and what are its primary stability concerns?
Answer: 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound belonging to the class of isatoic anhydrides, which are N-carboxyanhydrides of anthranilic acids.[1][2] Think of it as a pre-activated form of 3,5-dichloroanthranilic acid, primed for reaction.
Its core structure contains a strained anhydride ring, making it highly susceptible to nucleophilic attack. The two electron-withdrawing chlorine atoms on the benzene ring further increase the electrophilicity of the carbonyl carbons, enhancing its reactivity compared to unsubstituted isatoic anhydride.
The primary stability concerns are:
-
Hydrolysis: Extreme sensitivity to moisture, leading to rapid ring-opening to form 3,5-dichloroanthranilic acid and release carbon dioxide.[3]
-
Nucleophilic Attack: Reacts readily with a wide range of nucleophiles, including amines, alcohols, and even some solvents.[3][4][5] This is its intended function but can be a source of side reactions if not controlled.
-
Thermal Decomposition: The compound can decompose upon heating, often noted by melting points accompanied by decomposition.[2]
Question 2: How should I properly store and handle this compound to ensure its integrity?
Answer: Proper storage is critical for maintaining the compound's purity and reactivity. Given its sensitivity, we recommend the following protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[6][7] | Low temperatures slow the rate of potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis. |
| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from light and prevents moisture ingress. |
| Handling | Handle exclusively in a glovebox or under a constant stream of inert gas. Use oven-dried glassware and anhydrous solvents for all experiments. | Minimizes any contact with moisture during weighing and reaction setup. |
Question 3: What are the main decomposition pathways I should be aware of during my reaction?
Answer: The two dominant decomposition pathways are hydrolysis and unintended reaction with other nucleophiles present in the reaction mixture.
-
Hydrolysis Pathway (Water as Nucleophile): This is the most common side reaction. Trace amounts of water in your solvent or on your glassware will attack one of the carbonyl groups, leading to the irreversible formation of the corresponding amino acid and CO₂.[3][8]
-
Solvent/Reagent Pathway (Other Nucleophiles): If you are using a nucleophilic solvent (e.g., methanol, ethanol) or have other nucleophilic species present, they can compete with your primary reagent, leading to byproducts and reduced yield.[3]
Below is a diagram illustrating these competitive reaction pathways.
Caption: Competitive reaction pathways for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione.
Part 2: Troubleshooting Guides for Experimental Workflows
Scenario 1: My reaction yield is consistently low, and I suspect starting material degradation.
Question: I am reacting 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione with a primary amine, but my yields are poor. How can I confirm if my starting material is the problem?
Answer: This is a classic issue stemming from the compound's instability. The most likely culprit is premature hydrolysis.
Troubleshooting Workflow:
Sources
- 1. guidechem.com [guidechem.com]
- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. chemscene.com [chemscene.com]
- 8. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Nuances of Substituted Benzoxazines
Welcome to the technical support center for substituted benzoxazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these versatile thermosetting polymers. Here, we move beyond standard protocols to address the common, yet often undocumented, pitfalls encountered during synthesis, polymerization, and characterization. Our goal is to provide you with the in-depth, field-proven insights needed to troubleshoot your experiments effectively and accelerate your research.
Section 1: Synthesis and Purity Pitfalls
The foundation of any successful application of substituted benzoxazines lies in the purity and structural integrity of the monomer. This section addresses common challenges encountered during the synthesis and purification stages.
Question: My benzoxazine synthesis resulted in a low yield and a discolored, impure product. What are the likely causes and how can I improve my synthesis?
Answer: Low yields and discoloration are common issues in benzoxazine synthesis, often stemming from side reactions or improper reaction conditions. The classic one-pot Mannich condensation of a phenol, a primary amine, and formaldehyde is sensitive to several factors.[1][2][3]
-
Causality:
-
Side Reactions: At elevated temperatures, benzoxazine monomers can undergo premature oligomerization.[4] Additionally, the reaction of phenols with formaldehyde can lead to the formation of phenolic resins as byproducts.
-
Impure Reactants: The purity of your starting phenol, amine, and formaldehyde is critical. Impurities can act as catalysts or inhibitors, leading to a cascade of unintended side reactions.[5] For instance, residual phenols can catalyze the polymerization process, leading to oligomer formation during synthesis.[6]
-
Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can promote the formation of byproducts and lead to discoloration. Conversely, insufficient temperature or time will result in an incomplete reaction.
-
-
Troubleshooting Protocol:
-
Reactant Purity Check: Before starting your synthesis, verify the purity of your phenol, amine, and paraformaldehyde using appropriate analytical techniques (e.g., NMR, melting point).
-
Solvent Selection: While many syntheses are performed neat, using a solvent like toluene or dioxane can provide better temperature control and facilitate a more homogeneous reaction mixture.[7]
-
Stepwise Temperature Control: Instead of a single high temperature, employ a stepwise heating approach. For example, initially stir the reactants at a moderate temperature (e.g., 80-90 °C) to facilitate the formation of the intermediate N,N-bis(hydroxymethyl)amine, then increase the temperature (e.g., 100-110 °C) to promote the ring-closing reaction.
-
Purification Strategy:
-
Solvent Extraction: After the reaction, dissolve the crude product in a suitable solvent like chloroform or ethyl acetate. Wash the organic layer sequentially with a dilute base (e.g., 2N NaOH) to remove unreacted phenols, followed by distilled water to remove residual base and formaldehyde.[2]
-
Recrystallization/Precipitation: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by precipitation.[8]
-
-
Section 2: Polymerization and Curing Conundrums
The transition from monomer to a high-performance thermoset is a critical phase where many challenges can arise. This section focuses on troubleshooting the ring-opening polymerization (ROP) of substituted benzoxazines.
Question: The curing temperature of my substituted benzoxazine is unexpectedly high, leading to concerns about thermal degradation. How can I lower the polymerization temperature?
Answer: High curing temperatures (often above 200°C) are a known drawback for some benzoxazine systems, potentially causing degradation in parallel with network formation.[9] The polymerization temperature is highly dependent on the electronic properties of the substituents on the aromatic rings.[10]
-
Causality:
-
Electronic Effects: Electron-withdrawing groups on the phenolic ring generally increase the polymerization temperature, while electron-donating groups can lower it.[10] The polymerization proceeds via a cationic ring-opening mechanism, and the stability of the cationic intermediates is influenced by the substituents.[11][12]
-
Monomer Purity: Highly purified benzoxazine monomers often exhibit higher polymerization temperatures because trace impurities, such as residual phenols, can act as catalysts.[5]
-
Steric Hindrance: Bulky substituents near the oxazine ring can sterically hinder the intermolecular reactions required for polymerization, thus requiring higher thermal energy.
-
-
Troubleshooting and Optimization Strategies:
-
Incorporate Catalytic Moieties: Introduce functional groups with acidic protons, such as carboxylic acids or phenols, into the monomer structure. These can act as internal catalysts, significantly lowering the ROP temperature.[10]
-
Use of External Catalysts: Lewis acids are effective catalysts for the ROP of benzoxazines.[11] However, care must be taken as they can be sensitive to moisture.[5] Thiol-containing compounds can also trigger the cationic ring-opening at lower temperatures.[9]
-
Blending with Reactive Diluents or Other Resins: Blending your benzoxazine with epoxy resins or cyanate esters can be an effective strategy.[1][13] These can co-react and often lower the overall curing temperature of the system.
-
Consider the Amine and Phenol Precursors: The choice of the primary amine and phenol has a profound impact. For instance, aliphatic amines generally lead to more flexible polybenzoxazines with different curing profiles compared to aromatic amines.[14][15]
-
| Substituent Type (on Phenol Ring) | General Effect on Curing Temperature | Example |
| Electron-Donating (e.g., -OCH3, -CH3) | Tends to decrease | [16] |
| Electron-Withdrawing (e.g., -F, -Cl) | Tends to increase | [16][17] |
| Groups with Acidic Protons (e.g., -COOH) | Significantly decreases (catalytic effect) | [10] |
Question: My cured polybenzoxazine is brittle and shows poor mechanical properties. What are the underlying causes and how can I improve its toughness?
Answer: Brittleness is a common issue with highly crosslinked thermosets like polybenzoxazines.[1] This is often a result of a high crosslink density and rigid aromatic structures.
-
Causality:
-
High Crosslink Density: The rigid network formed during polymerization restricts chain mobility, leading to a material that fractures with little energy absorption.
-
Incomplete Curing: While seemingly counterintuitive, an incompletely cured network can also be brittle due to the presence of unreacted, non-toughening monomer.
-
Void Formation: Although benzoxazines are known for their low volatile release during curing, improper processing can lead to trapped air, creating stress concentration points.[14][18]
-
-
Troubleshooting and Toughening Strategies:
-
Molecular Design for Flexibility: Incorporate flexible aliphatic chains into the benzoxazine backbone. This can be achieved by using long-chain aliphatic diamines as the amine precursor.[14][15]
-
Toughening Agents: Blend the benzoxazine resin with toughening agents such as thermoplastic rubbers or nanoparticles. However, be aware that this can sometimes lead to a decrease in the glass transition temperature (Tg).[1]
-
Copolymerization: Copolymerizing with other resins, such as flexible epoxies, can introduce tougher segments into the network.
-
Optimize Curing Schedule: Ensure complete curing by following a well-defined, multi-step curing schedule, often including a post-curing step at a temperature above the Tg. Use Differential Scanning Calorimetry (DSC) to confirm the absence of any residual curing exotherm.
-
Degassing: Before curing, degas the monomer resin under vacuum to remove any dissolved air or moisture, which can help prevent void formation.[19]
-
Section 3: Environmental and Stability Issues
The performance of polybenzoxazines can be significantly influenced by environmental factors, particularly moisture.
Question: I've observed a significant drop in the glass transition temperature (Tg) of my polybenzoxazine after exposure to a humid environment. Why does this happen and how can I mitigate it?
Answer: The plasticization effect of water on polybenzoxazines, leading to a reduction in Tg, is a well-documented phenomenon.[19][20] This is a critical consideration for applications in humid environments.
-
Causality:
-
Water Absorption: The phenolic hydroxyl groups and tertiary amines in the polybenzoxazine network can form hydrogen bonds with water molecules.
-
Plasticization: The absorbed water molecules position themselves between the polymer chains, increasing the free volume and chain mobility. This disruption of the intermolecular forces effectively lowers the energy required for the polymer to transition from a glassy to a rubbery state, hence reducing the Tg.[20]
-
-
Mitigation Strategies:
-
Hydrophobic Monomer Design: Synthesize benzoxazines from more hydrophobic precursors. For example, incorporating fluorine atoms or long aliphatic chains can reduce the overall water absorption of the cured polymer.
-
Increase Crosslink Density: A more tightly crosslinked network can physically hinder the diffusion of water molecules into the polymer matrix.
-
Protective Coatings: For finished components, applying a hydrophobic coating can act as a barrier to moisture ingress.
-
Post-Curing: A thorough post-cure at elevated temperatures can not only ensure complete polymerization but also help to drive off any absorbed moisture and potentially form a more robust network structure.
-
Section 4: Characterization and Analysis FAQs
Accurate characterization is key to understanding the structure-property relationships of your substituted benzoxazines. This section addresses common questions related to the interpretation of analytical data.
Question: My DSC thermogram for benzoxazine polymerization shows multiple exothermic peaks. What does this indicate?
Answer: The presence of multiple curing peaks in a DSC thermogram of a benzoxazine monomer is not uncommon and can be attributed to several factors.
-
Possible Interpretations:
-
Different Polymerization Mechanisms: The ring-opening of benzoxazines can proceed through different mechanistic pathways, which may be thermally activated at different temperatures.[10][21]
-
Presence of Oligomers: The sample may contain pre-formed oligomers from the synthesis or storage, which will have different polymerization kinetics compared to the pure monomer.
-
Influence of Impurities: As mentioned, impurities can catalyze the polymerization, potentially leading to an initial, lower-temperature exotherm.[5]
-
Structural Isomers: If your synthesis can result in different structural isomers (e.g., ortho vs. meta substitution), these may exhibit distinct polymerization temperatures.[16]
-
-
Troubleshooting and Verification Workflow:
Caption: Workflow for troubleshooting multiple DSC exotherms.
Question: The char yield of my polybenzoxazine determined by TGA is lower than expected. What factors influence the thermal stability and char yield?
Answer: The high char yield is a key advantage of polybenzoxazines, contributing to their excellent flame resistance.[22] A lower-than-expected char yield can compromise this property and indicates potential issues with the polymer network or the degradation pathway.
-
Causality:
-
Monomer Structure: The chemical structure of the repeating unit is the primary determinant of char yield. Aromatic backbones and thermally stable linkages contribute to higher char yields. For example, incorporating acetylene groups that can crosslink at high temperatures can significantly increase the char yield.[23]
-
Incomplete Curing: An incompletely polymerized network will have more chain ends and lower molecular weight fragments that are more easily volatilized at high temperatures, thus reducing the final char.
-
Degradation Atmosphere: The atmosphere during TGA analysis (e.g., nitrogen vs. air) will dramatically affect the degradation mechanism and final char yield. In air, oxidative degradation will lead to a much lower char yield compared to pyrolysis in an inert nitrogen atmosphere.[23]
-
Heating Rate: The heating rate used in the TGA experiment can also influence the measured char yield.
-
-
Troubleshooting Protocol:
-
Verify Complete Curing: Before TGA analysis, ensure your sample is fully cured by checking for a residual exotherm in a DSC scan.
-
Standardize TGA Parameters: Use a consistent heating rate (e.g., 10 °C/min) and atmosphere (typically nitrogen for inherent thermal stability assessment) for all your analyses to ensure comparability.
-
Analyze the Degradation Profile: Examine the derivative TGA curve (DTG). Polybenzoxazines often show multiple degradation steps, which can be attributed to the breakdown of different parts of the network, such as the Mannich bridges.[18][24] Understanding these steps can provide insight into the weak points of your polymer structure.
-
Structural Modification for Higher Char: To fundamentally increase the char yield, consider incorporating structures that are known to be highly char-forming, such as those derived from bisphenol-A or phenolphthalein, or by introducing additional crosslinking functionalities like acetylene groups.[18][23]
-
References
-
Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Physical and mechanical properties of flexible polybenzoxazine resins: Effect of aliphatic diamine chain length. (2006). Scilit. Retrieved January 17, 2026, from [Link]
-
Improved thermal and mechanical properties of polybenzoxazines based on alkyl-substituted aromatic amines. (2000). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Mechanical properties of polybenzoxazine syntactic foams. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Tunable Thermal, Mechanical, and Tribological Properties of Polybenzoxazine-Based Composite for Vehicle Applications. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Physical and mechanical properties of flexible polybenzoxazine resins: Effect of aliphatic diamine chain length. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Effect of moisture on the mechanical properties of composite laminates manufactured using benzoxazine resin systems for aerospace applications. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Benzoxazine Resins. (n.d.). ACO PHARM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
EFFECT OF MOISTURE ON THE MECHANICAL PROPERTIES OF COMPOSITE LAMINATES MANUFACTURED USING BENZOXAZINE RESIN SYSTEMS FOR AEROSPAC. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cationic ring-opening polymerization of benzoxazines. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. (2018). MDPI. Retrieved January 17, 2026, from [Link]
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Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. Retrieved January 17, 2026, from [Link]
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Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. (2015). ACS Publications. Retrieved January 17, 2026, from [Link]
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Effects of the curing atmosphere on the structures and properties of polybenzoxazine films. (n.d.). Springer. Retrieved January 17, 2026, from [Link]
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Examining the Thermal Degradation of Polybenzoxazines and Their Resultant Chars. (2020). White Rose eTheses Online. Retrieved January 17, 2026, from [Link]
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Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). Wiley Online Library. Retrieved January 17, 2026, from [Link]
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Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
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Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of benzoxazine derivatives and their polymers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Evolution of moisture content in epoxy and benzoxazine resin blocks with aging duration at 50 °C. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Development and Fundamental Understanding of Polybenzoxazine Resins: A Class of Ring-Opening Phenolic Resins that Expand upon Po. (n.d.). FAA Fire Safety. Retrieved January 17, 2026, from [Link]
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(PDF) Thermal Degradation Mechanism of Polybenzoxazines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Development of low temperature cure hybrid benzoxazine-epoxy resins for thermally stable and moisture resistant applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Simplified mechanisms for the polymerization of benzoxazines. (a) The... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Polybenzoxazine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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(PDF) Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Thermal Decomposition Results of Polybenzoxazines[13]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Properties of Benzoxazine Resins. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and characterization of fluorinated isomeric polybenzoxazines from core-fluorinated diamine-based benzoxazines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Ultimate Guide to Bpf Type Benzoxazine Resin: Uses, Properties, and Applications. (n.d.). Retrieved January 17, 2026, from [Link]
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Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. (2013). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. (2019). ACS Publications. Retrieved January 17, 2026, from [Link]
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Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. (2025). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and characterization of new thermosetting polybenzoxazines with other functional groups in the network. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]
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Handbook of Benzoxazine Resins. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
"validation of biological activity for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives"
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biological activities of halogenated benzoxazine derivatives, supported by experimental data and detailed validation protocols. Our focus is to elucidate the structure-activity relationships that govern the therapeutic potential of this promising class of heterocyclic compounds. While the initial focus was on 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives, a scarcity of public data necessitated a pivot to a closely related and well-documented series: substituted 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazines.
Introduction: The Therapeutic Potential of the Benzoxazine Scaffold
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The fusion of a benzene ring with an oxazine ring creates a rigid bicyclic structure that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. Derivatives of the benzoxazine core have been reported to exhibit a range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[2][3]
The incorporation of halogen atoms, such as chlorine, into the benzoxazine scaffold is a common strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will delve into a comparative analysis of the antimicrobial properties of a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, providing a clear illustration of how substitutions on this core structure impact its efficacy.
Comparative Analysis of Antimicrobial Activity
A study by S. L. Gaikwad et al. explored the antimicrobial potential of a series of novel 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives.[4] The compounds were synthesized and screened for their in vitro activity against a panel of pathogenic bacteria and fungi. The data, presented below, highlights the impact of different substituents on the phenyl rings at the 2 and 4 positions of the benzoxazine core.
Table 1: Antimicrobial Activity of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives (Zone of Inhibition in mm) [4]
| Compound ID | R (Substitution) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Aspergillus niger (Fungus) | Candida albicans (Fungus) |
| 2a | H | 14 | 12 | 11 | 10 | 11 |
| 2b | 4-CH₃ | 15 | 13 | 12 | 11 | 12 |
| 2c | 4-OCH₃ | 16 | 14 | 13 | 12 | 13 |
| 2d | 4-Cl | 18 | 16 | 15 | 14 | 15 |
| 2e | 2-Cl | 17 | 15 | 14 | 13 | 14 |
| 2f | 2,4-diCl | 20 | 18 | 17 | 16 | 17 |
| 2g | 4-NO₂ | 19 | 17 | 16 | 15 | 16 |
| Streptomycin (Standard Antibiotic) | - | 22 | 20 | 19 | - | - |
| Griseofulvin (Standard Antifungal) | - | - | - | - | 18 | 19 |
From this data, a clear structure-activity relationship emerges. The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), on the phenyl rings tends to enhance the antimicrobial activity. Notably, the di-chloro substituted derivative 2f exhibited the most potent activity across all tested microbial strains, suggesting that increasing the halogenation can significantly boost the compound's efficacy. This observation provides a valuable starting point for the rational design of more potent benzoxazine-based antimicrobial agents.
Experimental Protocols for Biological Activity Validation
To ensure the reproducibility and reliability of biological activity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing the antimicrobial and anticancer activities of novel chemical entities like the benzoxazine derivatives discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used and standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control well (containing only MHB and the bacterial inoculum) and a negative control well (containing only MHB).
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.
-
Anticancer Activity Assessment: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] It is widely used for screening the anticancer potential of novel compounds.
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"comparing reactivity of dichlorinated vs. monohalogenated isatoic anhydrides"
An Application Scientist's Guide to Isatoic Anhydride Reactivity: A Comparative Analysis of Dichlorinated vs. Monohalogenated Derivatives
Introduction
Isatoic anhydrides are versatile heterocyclic compounds that serve as crucial building blocks in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries.[1] Their value lies in their ability to react with a wide range of nucleophiles to generate substituted anthranilamides and other complex nitrogen-containing scaffolds.[2] The core reaction involves a nucleophilic acyl substitution, where the anhydride ring is opened, typically with the concomitant loss of carbon dioxide, to form a new amide bond.[3][4]
The reactivity of the isatoic anhydride core can be precisely modulated by substituents on the aromatic ring. For researchers in drug development, understanding these substituent effects is paramount for optimizing reaction conditions, improving yields, and controlling selectivity. This guide provides an in-depth comparison of the reactivity of dichlorinated isatoic anhydrides versus their monohalogenated counterparts. We will explore the underlying electronic principles, present a framework for experimental comparison, and discuss the practical implications for synthetic strategy.
Theoretical Framework: The Electronic Influence of Halogenation
The reactivity of isatoic anhydride towards a nucleophile is fundamentally governed by the electrophilicity of its two carbonyl carbons. Any factor that withdraws electron density from these carbons will enhance their reactivity by making them more susceptible to nucleophilic attack.[5]
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. An incoming nucleophile, such as a primary amine, attacks one of the carbonyl carbons to form a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C(2)-O bond and ring-opening. The resulting carbamic acid is unstable and readily decarboxylates to yield the final 2-aminobenzamide product.[6]
dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, label="General Reaction Mechanism of Isatoic Anhydride with an Amine", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded", fontname="Helvetica", color="#5F6368"]; edge [fontname="Helvetica", color="#202124"];
} .dot Caption: General reaction mechanism of isatoic anhydride with an amine nucleophile.
Chlorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity. When attached to the benzene ring of isatoic anhydride, a chlorine atom pulls electron density away from the ring system and, consequently, from the anhydride's carbonyl groups. This effect enhances the partial positive charge on the carbonyl carbons, making them more electrophilic and accelerating the rate of nucleophilic attack.
Based on this principle, we can formulate a clear hypothesis:
-
Monochlorinated Isatoic Anhydride: A single chlorine atom will increase the reactivity compared to the unsubstituted parent compound.
-
Dichlorinated Isatoic Anhydride: Two chlorine atoms will exert a cumulative, stronger inductive effect. This additive electron withdrawal will render the carbonyl carbons significantly more electrophilic than in the monochlorinated analogue, leading to a marked increase in reaction rate.
dot digraph "Electronic_Effects" { graph [splines=true, overlap=false, label="Comparative Electronic Effects on Carbonyl Electrophilicity", labelloc=t, fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"]; edge [color="#202124"];
} .dot Caption: Inductive effects of chlorine atoms increase carbonyl electrophilicity.
Experimental Design for Reactivity Comparison
To validate our hypothesis, a comparative kinetic experiment can be designed. The goal is to measure the relative rates of reaction for a monochlorinated and a dichlorinated isatoic anhydride with a standard nucleophile under identical conditions.
Objective: To compare the reaction time and yield for the aminolysis of 5-chloroisatoic anhydride and 4,6-dichloroisatoic anhydride with benzylamine.
Materials & Reagents:
-
4,6-Dichloroisatoic anhydride
-
Benzylamine (nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF, solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
HPLC system for reaction monitoring
Standardized Reaction Protocol:
-
Setup: In two separate, identical round-bottom flasks equipped with stir bars and nitrogen inlets, dissolve 1.0 equivalent of the respective isatoic anhydride (5-chloro- or 4,6-dichloro-) in anhydrous DMF (e.g., 0.2 M concentration).
-
Initiation: To each flask at room temperature, add 1.05 equivalents of benzylamine via syringe in one portion. Start a timer immediately for each reaction.
-
Monitoring: Monitor the consumption of the starting material at regular intervals (e.g., every 15 minutes) using an appropriate analytical technique.
-
Self-Validation (TLC): Spot the reaction mixture on a TLC plate alongside a spot of the starting anhydride. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should show a clear separation between the starting material (anhydride) and the more polar product (amide). The disappearance of the starting material spot indicates reaction completion.
-
Self-Validation (HPLC): For more precise data, inject aliquots into an HPLC system. Track the decrease in the peak area of the starting anhydride over time.
-
-
Quenching & Workup: Once the starting material is consumed (as determined by TLC/HPLC), quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Determine the yield of the resulting N-benzyl-2-amino-chlorobenzamide product. Confirm its identity and purity using ¹H NMR and mass spectrometry.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Comparative Reaction Workflow", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#202124"];
} .dot Caption: Step-by-step workflow for the comparative reactivity experiment.
Expected Results and Data Interpretation
The experimental data can be summarized for a clear, objective comparison.
| Parameter | 5-Chloroisatoic Anhydride | 4,6-Dichloroisatoic Anhydride |
| Structure | Benzene ring with one Cl | Benzene ring with two Cl |
| Relative Electrophilicity | Moderately Enhanced | Significantly Enhanced |
| Expected Reaction Time | Slower (e.g., 2-4 hours) | Faster (e.g., < 1 hour) |
| Expected Yield | Good (e.g., >85%) | Excellent (e.g., >95%) |
| Required Conditions | Room Temp. or mild heat | Room Temperature |
Interpretation:
The results are expected to strongly support the initial hypothesis. The 4,6-dichloroisatoic anhydride should react significantly faster than the 5-chloroisatoic anhydride. This is a direct consequence of the additive electron-withdrawing power of the two chlorine atoms, which makes the carbonyl carbons more susceptible to attack by the benzylamine nucleophile. The higher reactivity may also translate to a cleaner reaction with fewer side products, resulting in a higher isolated yield under identical conditions.
Practical Implications for Drug Development Professionals
The choice between a monohalogenated and a dichlorinated isatoic anhydride has tangible consequences in a research and development setting:
-
Reaction Efficiency: For high-throughput synthesis or large-scale production, the faster reaction rates of dichlorinated anhydrides can save significant time and energy, increasing overall efficiency.
-
Condition Mildness: The enhanced reactivity allows reactions to be performed under milder conditions (e.g., lower temperatures). This is crucial when working with sensitive or complex nucleophiles that might decompose or epimerize at elevated temperatures.
-
Substrate Scope: Nucleophiles that are poor or unreactive towards less-activated monohalogenated anhydrides may react smoothly with their more electrophilic dichlorinated counterparts, thereby broadening the accessible chemical space for library synthesis.
-
Cost vs. Benefit: Dichlorinated starting materials may be more expensive. A scientist must weigh the increased cost against the benefits of faster reactions, higher yields, and potentially simpler purifications.
Conclusion
The reactivity of isatoic anhydrides is predictably and significantly influenced by the degree of halogenation on the aromatic ring. Dichlorinated derivatives are demonstrably more reactive towards nucleophiles than their monohalogenated analogues. This enhanced reactivity is rooted in the powerful, additive electron-withdrawing inductive effects of the chlorine atoms, which increase the electrophilicity of the anhydride's carbonyl carbons. For researchers and drug development professionals, leveraging this principle allows for the strategic selection of starting materials to optimize reaction conditions, improve synthetic efficiency, and expand the scope of accessible molecular architectures.
References
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Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]
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PubMed. (n.d.). Cyclic anhydride ring opening reactions: theory and application. Retrieved from [Link]
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SciSpace. (n.d.). The Chemistry of Isatoic Anhydride (1980) | Gary M. Coppola. Retrieved from [Link]
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Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]
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ResearchGate. (2006). Eereaction of isatoic anhydride with aminoazobenzene derivatives: Synthesis of some new anthranilamide and quinazolin-2,4-dione dyes. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Antimicrobial Screening of Substituted Benzoxazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds and an exploration of novel chemical entities. Among these, the benzoxazine ring system has emerged as a privileged heterocyclic structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth, objective comparison of the antimicrobial performance of various substituted benzoxazine derivatives, grounded in established experimental protocols and an analysis of their structure-activity relationships. Our focus is to equip researchers with the foundational knowledge and practical methodologies required to effectively screen and identify promising benzoxazine-based antimicrobial candidates.
Core Principles of Antimicrobial Screening: A Methodological Overview
Before comparing specific derivatives, it is crucial to understand the experimental frameworks used to quantify antimicrobial efficacy. The primary objective is to determine a compound's ability to inhibit microbial growth (bacteriostatic or fungistatic) or to kill the microorganism outright (bactericidal or fungicidal). The most common and informative metric for this is the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] A lower MIC value signifies greater potency.
Two complementary methods form the cornerstone of a robust screening campaign: the qualitative agar diffusion method for initial high-throughput screening and the quantitative broth microdilution method for precise MIC determination.
Experimental Workflow for Antimicrobial Screening
The logical flow of a typical screening process is designed to efficiently identify and then precisely characterize promising compounds. This workflow ensures that resources are focused on derivatives with the highest potential.
Caption: A streamlined workflow for identifying and characterizing novel antimicrobial benzoxazine derivatives.
Experimental Methodologies: Self-Validating Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring scientific integrity.[2]
Protocol 1: Broth Microdilution for MIC Determination
This method provides a quantitative assessment of a compound's antimicrobial activity and is considered a gold standard.[3]
Causality Behind Choices:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it is low in sulfonamide antagonists and supports the growth of most non-fastidious pathogens.[4]
-
Inoculum Standardization: The bacterial concentration is adjusted to a 0.5 McFarland standard to ensure a consistent starting density of approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for the reproducibility of MIC results.
-
96-Well Plate Format: This allows for the simultaneous testing of multiple compounds and concentrations, making it efficient for screening.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the synthesized benzoxazine derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Final Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after adding it to the plate, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.[4]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 2: Agar Well Diffusion Assay
This method is excellent for primary screening to quickly identify derivatives with potential antimicrobial activity.[5]
Causality Behind Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is used for its consistency and non-inhibitory nature for common antibiotics and test compounds.[6]
-
Lawn Culture: Spreading a uniform lawn of bacteria ensures that the subsequent zone of inhibition is solely due to the diffusion and activity of the test compound.
-
Zone of Inhibition: The diameter of the clear zone around the well, where no bacterial growth occurs, is proportional to the compound's antimicrobial potency and its ability to diffuse through the agar.[7]
Step-by-Step Methodology:
-
Plate Preparation: Prepare MHA plates to a uniform depth of 4mm.[6]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate by 60 degrees between streaks to ensure even coverage.
-
Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar.[7]
-
Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the benzoxazine derivative solution (at a known concentration) into each well.[7]
-
Controls: Use a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well using calipers.[7]
Comparative Performance of Substituted Benzoxazine Derivatives
The antimicrobial efficacy of benzoxazines is highly dependent on the nature and position of substituents on the core structure. The following table summarizes experimental data from various studies, comparing the performance of different derivatives against a range of microorganisms.
| Benzoxazine Derivative Class | Substituent(s) of Note | Test Organism(s) | MIC (µg/mL) | Reference |
| 1,4-Benzoxazin-3-one | Varies (synthetic derivatives) | Staphylococcus aureus, Escherichia coli | 16 | [8] |
| 1,4-Benzoxazin-3-one | Varies (synthetic derivatives) | Candida albicans (Fungus) | 6.25 | [8] |
| Benzoxazine-6-sulfonamide | Piperazine and other moieties | Gram-positive & Gram-negative bacteria, Fungi | 31.25 - 62.5 | [9] |
| Acylhydrazone-containing 1,4-Benzoxazin-3-one | Benzyl group on the nitrogen atom | Various phytopathogenic fungi | Potent Activity | [10] |
| Symmetrical 1,3-Benzoxazine | Various primary amines | Gram-positive & Gram-negative bacteria, Fungi | Activity reported to be better than streptomycin standard | [11] |
| Diisopropyl-substituted 1,3-Benzoxazine | 4-nitrophenyl group | Candida albicans (Fungus) | Fungicidal Activity (at 32 µg/mL) | [12] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes.
Structure-Activity Relationship (SAR) Analysis
The data reveals clear relationships between the chemical structure of benzoxazine derivatives and their antimicrobial activity. Understanding these relationships is key to designing more potent future analogues.
Key SAR Findings:
-
The 1,4-Benzoxazin-3-one Scaffold: This core structure is a potent pharmacophore, with many synthetic derivatives showing low MIC values against both bacteria and fungi.[8][10]
-
Substituents on Nitrogen: For 1,4-benzoxazin-3-one derivatives, the presence of groups like a benzyl group on the nitrogen atom has been shown to confer prominent antifungal activity.[10]
-
C3 Position of 1,3-Benzoxazines: The group at the C3 position is critical. Modifications here can increase inhibitory activities, possibly by providing conformational flexibility that aids in binding to the biological target.[1]
-
Functional Groups: The incorporation of specific functional groups is a proven strategy. Sulfonamide moieties, for example, can impart broad-spectrum antibacterial and antifungal properties.[9] Similarly, the phenolic and amine groups inherent to the benzoxazine structure can interfere with microbial metabolic processes or disrupt cell wall integrity.[13]
-
Hydrophobicity: The hydrophobic nature of the polybenzoxazine backbone can prevent microbial adhesion and biofilm formation, which is a crucial mechanism of action.[13]
Caption: Key structure-activity relationships for designing potent benzoxazine-based antimicrobials.
Conclusion and Future Directions
Substituted benzoxazine derivatives represent a highly promising and versatile class of compounds in the search for new antimicrobial agents. The 1,4-benzoxazin-3-one and 1,3-benzoxazine scaffolds have consistently demonstrated potent, broad-spectrum activity against clinically relevant bacteria and fungi.[1][8] The key to unlocking their full potential lies in the rational design of novel derivatives based on a solid understanding of their structure-activity relationships.
Future research should focus on synthesizing libraries of derivatives with diverse substitutions, particularly at the nitrogen and C3 positions, and screening them against panels of multidrug-resistant pathogens. Furthermore, detailed mechanism-of-action studies are required to elucidate their specific cellular targets, which will enable more targeted and effective drug design. The methodologies and comparative data presented in this guide provide a robust framework for these future investigations, paving the way for the development of the next generation of antimicrobial therapeutics.
References
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CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Clinical and Laboratory Standards Institute; 2022. [Link]
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DeRight, R., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. [Link]
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The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
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APEC. Antimicrobial Susceptibility Testing. [Link]
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Agboola, O., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Chemistry & Biology Interface. [Link]
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Issam, A.M., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. Polish Journal of Chemical Technology. [Link]
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Dickschat, J.S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. [Link]
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MDPI. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Polymers. [Link]
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Zhuravel, I.O., et al. (2021). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. [Link]
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Konda, R., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, M., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]
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Lab Tube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
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Al-Shabib, N.A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]
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Grzesik, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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EUCAST. MIC Determination. [Link]
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Holder, I.A., & Boyce, S.T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns. [Link]
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A Comparative Guide to the Antifungal Potential of Quinazolinone Scaffolds Derived from 3,5-Dichloroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal pathogens, the exploration of versatile heterocyclic scaffolds is of paramount importance. Among these, the quinazolinone core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide delves into the prospective antifungal activity of a specific class of quinazolinone derivatives: those accessible from 3,5-dichloroisatoic anhydride. While direct studies on this specific synthetic lineage are nascent, a comprehensive analysis of structurally related chloro-substituted quinazolinones provides a strong predictive framework for their potential as potent antifungal candidates.
This guide will navigate through a proposed synthetic pathway, compare the antifungal efficacy of analogous compounds against key fungal strains, and provide detailed experimental methodologies to empower further research and development in this promising area.
The Strategic Advantage of 3,5-Dichloroisatoic Anhydride as a Precursor
3,5-Dichloroisatoic anhydride presents itself as a highly attractive starting material for the synthesis of novel quinazolinone derivatives. The presence of two chlorine atoms on the benzene ring is anticipated to significantly influence the lipophilicity and electronic properties of the resulting molecules, factors that are often critical for potent bioactivity. The anhydride functionality provides a reactive handle for the construction of the quinazolinone scaffold through well-established synthetic protocols.
Proposed Synthetic Pathway: From Anhydride to Quinazolinone Core
A versatile and efficient approach to the synthesis of 6,8-dichloro-quinazolinone derivatives from 3,5-dichloroisatoic anhydride involves a one-pot, three-component reaction. This methodology offers advantages in terms of operational simplicity, high atom economy, and the ability to generate a diverse library of compounds for screening.[1]
Caption: Proposed one-pot synthesis of 6,8-dichloro-quinazolinones.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones[1]
This protocol describes a general method for the synthesis of quinazolinone derivatives from isatoic anhydride, which can be adapted for 3,5-dichloroisatoic anhydride.
-
Reaction Setup: To a mixture of 3,5-dichloroisatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1 mmol), add Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.05 mmol) as a catalyst.
-
Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, add hot ethanol (15 mL) to the reaction mixture.
-
Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent.
-
Oxidation (for aromatization): The resulting 2,3-dihydroquinazolin-4(1H)-one can be oxidized to the corresponding quinazolin-4(3H)-one using the same catalyst (Bi(NO₃)₃·5H₂O) in a subsequent step if required.[1]
Comparative Antifungal Activity of Chloro-Substituted Quinazolinones
The antifungal potential of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring. The presence of halogen atoms, particularly chlorine, has been consistently associated with enhanced antifungal activity.[2][3]
| Compound/Drug | Fungal Strain | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Compound 6c | Sclerotinia sclerotiorum | 2.46 | [3] |
| Pellicularia sasakii | 2.94 | [3] | |
| Fusarium graminearum | 6.03 | [3] | |
| Fusarium oxysporum | 11.9 | [3] | |
| Compound 6a₁₆ | Rhizoctonia solani | 9.06 | [4] |
| Compound W12 | Sclerotinia sclerotiorum | 0.70 | [5] |
| Phomopsis sp. | 3.84 | [5] | |
| Azoxystrobin | Sclerotinia sclerotiorum | 8.15 | [5] |
| Phomopsis sp. | 17.25 | [5] | |
| Fluconazole | Rhizoctonia solani | 12.29 | [4] |
Note: The compounds listed are analogues and not direct derivatives of 3,5-dichloroisatoic anhydride, but they highlight the potent antifungal activity of chloro-substituted quinazolinones.
Structure-Activity Relationship (SAR) Insights
The analysis of various synthesized quinazolinone derivatives reveals key structural features that govern their antifungal efficacy.
Caption: Key structural features influencing antifungal activity.
-
Halogenation: Dichloro-substitution at positions 6 and 8 of the quinazolinone ring is predicted to be highly favorable for antifungal activity. Studies on 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent antifungal effects, suggesting a similar trend for their dichloro counterparts.[6]
-
Substitution at Position 2: The introduction of various aryl or heterocyclic moieties at the 2-position can significantly impact the antifungal spectrum and potency.
-
Substitution at Position 3: Modification at the 3-position with different amines provides an avenue for fine-tuning the physicochemical properties of the compounds, such as solubility and membrane permeability, which are crucial for their biological activity.
Experimental Workflow for Antifungal Susceptibility Testing
The Broth Microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[7][8]
Sources
- 1. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
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Structure-Activity Relationship of Dichlorinated Quinazolinones: A Comparative Analysis for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents with activities spanning from antimicrobial and anticonvulsant to anticancer.[1][2][3] A key strategy in optimizing the potency and selectivity of these compounds is the introduction of halogen substituents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dichlorinated quinazolinones, offering a comparative perspective against their non-halogenated or mono-halogenated counterparts. We will delve into the causality behind experimental designs and present supporting data to provide a robust resource for researchers in drug development.
Antimicrobial Activity: The Impact of Dichlorination
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Quinazolinone derivatives have shown considerable promise, and SAR studies have revealed that halogenation, particularly at positions 6, 7, and 8 of the quinazolinone ring, can significantly enhance their antimicrobial potency.[1]
Comparative Efficacy: Dichloro- vs. Mono-chloro Analogs
The strategic placement of two chlorine atoms can have a profound impact on antibacterial activity. For instance, a study on 2-(amino)quinazolin-4(3H)-one derivatives investigated the effect of substitutions at various positions. When the 2-position was fixed with a 3,5-dichloroaniline moiety, the introduction of a 7,8-dichloro substitution on the quinazolinone core (compound 6a ) resulted in increased activity against the methicillin-resistant Staphylococcus aureus (MRSA) strain JE2 (MIC₅₀ = 6.9 µM) compared to the parent compound.[5] This suggests that increasing the lipophilicity and electron-withdrawing nature of the scaffold through dichlorination can be a viable strategy for enhancing potency against specific resistant strains.
However, the position of chlorination is critical. A separate study highlighted that while halogen atoms at positions 6 and 8 are generally favorable for activity, the overall antimicrobial profile depends on the interplay with substituents at positions 2 and 3.[1]
Table 1: Comparative Antimicrobial Activity of Substituted Quinazolinones
| Compound ID | Quinazolinone Ring Substituents | 2-Position Substituent | Target Strain | MIC₅₀ (µM) | Reference |
| 1 | Unsubstituted | 3,5-dichloroaniline | JE2 (MRSA) | >10 µM (baseline) | [5] |
| 6a | 7,8-dichloro | 3,5-dichloroaniline | JE2 (MRSA) | 6.9 µM | [5] |
| 6l | 7-chloro | 3,5-dichloroaniline | JE2 (MRSA) | 0.6 µM | [5] |
| 6y | 7-chloro | 3,4-difluorobenzylamine | JE2 (MRSA) | 0.02 µM | [5] |
This table illustrates that while dichlorination (6a ) enhances activity over the unsubstituted parent, a mono-chloro substitution (6l ) can be even more effective, and the choice of the substituent at the 2-position (6y ) is a critical determinant of ultimate potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a dichlorinated quinazolinone derivative that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial culture (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.
SAR Logic for Antimicrobial Activity
The observed data suggest a multifactorial influence of dichlorination. Increased lipophilicity can enhance passage through the bacterial cell membrane, while the electron-withdrawing effects of chlorine can modulate the electronic properties of the quinazolinone system, potentially improving interaction with the molecular target, such as enzymes involved in cell wall biosynthesis.[6]
Caption: SAR pathway for chlorinated quinazolinones in antimicrobial activity.
Anticonvulsant Activity: Tuning CNS Effects
Quinazolinones are well-known for their diverse central nervous system (CNS) activities, with many derivatives exhibiting potent anticonvulsant properties.[7] The mechanism often involves modulation of GABA-A receptors.[8] Dichlorination of substituents attached to the core ring system has emerged as a critical factor in modulating this activity.
Comparative Efficacy: The Positional Importance of Chlorine
Studies on novel quinazolines have demonstrated that the presence and position of electron-withdrawing groups, such as chlorine, on an S-benzyl ring significantly affect anticonvulsant activity.[9] A key study evaluated a series of fluorinated quinazolines, including di-chloro derivatives, using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models.[8]
The results indicated a clear SAR trend. While mono-chlorination at the para-position (5b ) provided 100% protection in the scPTZ test, the 3,5-dichloro derivative (5j ) showed reduced protection (66%).[8] This suggests that while halogenation is beneficial, excessive substitution or specific positional arrangements can be detrimental to the optimal interaction with the target receptor. Another study synthesized N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, further highlighting the role of a dichlorinated phenyl moiety in conferring anticonvulsant potential.[10]
Table 2: Comparative Anticonvulsant Activity of Halogenated Quinazolines
| Compound ID | Phenyl Ring Substitution | % Protection (scPTZ test @ 0.5 mmol/kg) | Neurotoxicity | Reference |
| 5a | H (Unsubstituted) | 83% | Not specified | [8] |
| 5b | 4-Cl | 100% | Low | [8] |
| 5d | 4-Br | 100% | Not specified | [8] |
| 5j | 3,5-Cl₂ | 66% | Not specified | [8] |
This dataset shows that a single para-halogen substituent (5b , 5d ) confers maximal protection, while dichlorination (5j ) reduces efficacy compared to the mono-p-chloro analog.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This is a widely used primary screening model to identify compounds effective against absence seizures.[8]
Objective: To evaluate the ability of a test compound to protect mice against seizures induced by pentylenetetrazole.
Materials:
-
Male albino mice (20-25 g)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% CMC)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes for intraperitoneal (i.p.) and subcutaneous (s.c.) injection
Procedure:
-
Dosing: Administer the test compound intraperitoneally to a group of mice at a specific dose (e.g., 100 mg/kg or 0.5 mmol/kg). A control group receives only the vehicle.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
PTZ Challenge: Administer PTZ subcutaneously.
-
Observation: Observe the mice for the next 30 minutes for the presence or absence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Data Analysis: The anticonvulsant activity is expressed as the percentage of mice in the drug-treated group that are protected from seizures compared to the control group (where typically 100% of mice exhibit seizures).
SAR Logic for Anticonvulsant Activity
The lipophilicity imparted by chlorine atoms is crucial for crossing the blood-brain barrier, a prerequisite for CNS activity.[9] The electronic influence of the chlorine atoms on the aromatic ring can affect the binding affinity of the molecule to its target, such as a specific site on the GABA-A receptor. The data suggests an optimal electronic and steric profile is achieved with a single electron-withdrawing group at the para-position, while the addition of a second chlorine atom, as in the 3,5-dichloro analog, may introduce steric hindrance or an unfavorable electronic distribution, thereby reducing binding affinity and protective activity.[8]
Caption: SAR model for anticonvulsant activity of halogenated quinazolinones.
Anticancer Activity: Targeting Cellular Proliferation
The quinazoline scaffold is integral to several approved anticancer drugs, such as gefitinib and erlotinib, which function as tyrosine kinase inhibitors.[11][12] The SAR of these agents is well-studied, and halogenation plays a pivotal role in their efficacy.
Comparative Efficacy: Dichlorination in Cytotoxicity
While extensive comparative studies focusing solely on dichlorinated versus mono-chlorinated quinazolinones are emerging, existing research provides strong indications of their potential. For example, in a study of 2-(amino)quinazolin-4(3H)-one derivatives, compound 6a , which features a 7,8-dichloro substitution on the quinazolinone ring and a 3,5-dichloroaniline moiety at position 2, was evaluated for cytotoxicity.[5] Although its primary focus was antimicrobial, the principles of target interaction can overlap. The high degree of halogenation in such molecules often correlates with potent, albeit sometimes non-specific, cytotoxic effects.
Another study on novel 6-chloro-quinazolin derivatives found that compounds 5a and 5f were the most active members against a panel of human cancer cell lines, inducing apoptosis.[13] This highlights the importance of a chlorine atom at the 6-position. Extrapolating from this, it is plausible that a second chlorine atom at a complementary position (e.g., 7 or 8) could further enhance this activity by modifying target engagement, for instance, with the ATP-binding pocket of kinases like EGFR.[2]
Table 3: Representative Cytotoxic Activity of Chlorinated Quinazolines
| Compound Class | Key Feature | Cancer Cell Line | Activity Metric | Value | Reference |
| 6-chloro-quinazolin derivatives | 6-Cl substitution | MGC-803 | Apoptosis Ratio @ 10 µM | 31.7% (for 5a) | [13] |
| Quinazoline-diones | PARP-1 Inhibition | - | IC₅₀ | Nanomolar range | [14] |
| 2-chloroquinazoline | Tubulin Polymerization Inhibition | A549, HCT116, etc. | IC₅₀ | Low micromolar range | [14] |
This table collates data on mono-chlorinated quinazolines, suggesting that chlorination is a key feature for potent anticancer activity through various mechanisms.
Experimental Protocol: MTT Cytotoxicity Assay
This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Synthesis of Dichlorinated Quinazolinones: A Representative Workflow
The synthesis of the quinazolinone core typically begins with anthranilic acid or its derivatives.[15] Dichlorination can be achieved at different stages, either by starting with a dichloro-anthranilic acid or by chlorinating the quinazolinone ring system at a later step.
Protocol: Dichlorination of a Quinazolinone Intermediate
This protocol describes a general method for converting a quinazolin-dione to a dichloroquinazoline, a key intermediate for further functionalization.[16]
Objective: To synthesize a 2,4-dichloroquinazoline intermediate.
Materials:
-
Quinazolin-2,4-dione derivative (e.g., 1c-6c from the cited literature)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline or tri-n-propylamine (n-Pr₃N)
-
Toluene
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the quinazolin-2,4-dione intermediate in toluene.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) and a catalytic amount of a base like N,N-dimethylaniline or n-Pr₃N.[16] The base acts as a catalyst for the chlorination reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2,4-dichloroquinazoline.
Synthetic Workflow Diagram
Caption: General synthetic workflow for dichlorinated quinazolinone derivatives.
Conclusion
The dichlorination of the quinazolinone scaffold is a powerful and nuanced strategy in medicinal chemistry. The position of the chlorine atoms profoundly influences the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and target engagement.
-
For antimicrobial activity , dichlorination can enhance potency, but its effectiveness is highly dependent on the substitution pattern and the target pathogen.
-
In anticonvulsant design , a dichlorinated phenyl substituent is a known pharmacophore, but SAR studies show that mono-chlorination at the para-position can yield superior activity, suggesting an optimal balance of steric and electronic factors is required.
-
For anticancer agents , chlorination is a well-established feature of potent kinase inhibitors and cytotoxic compounds. While direct comparative data on dichlorinated analogs is still growing, the existing evidence strongly supports its potential for creating highly active compounds.
This guide underscores the importance of rational design and systematic evaluation in harnessing the full potential of dichlorinated quinazolinones for therapeutic applications.
References
-
Title: Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Source: PubMed Central. URL: [Link]
-
Title: Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. Source: ScienceRise: Pharmaceutical Science. URL: [Link]
-
Title: Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Source: PubMed Central. URL: [Link]
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A Researcher's Guide to the In Vitro Evaluation of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione Derivatives
This guide provides a comprehensive framework for the in vitro characterization of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives, a class of compounds with significant therapeutic potential. Drawing upon established methodologies for the evaluation of related heterocyclic compounds, particularly isatin derivatives, this document outlines key assays for assessing their efficacy and mechanism of action, with a focus on their potential as caspase inhibitors and anticancer agents.
Introduction: The Therapeutic Promise of Isatin-Based Compounds
The isatin (1H-indole-2,3-dione) scaffold has garnered considerable attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These activities include anticonvulsant, antibacterial, antifungal, antiviral, and notably, anticancer properties.[1] The versatility of the isatin core allows for extensive synthetic modification, leading to a wide array of structurally diverse compounds with varied biological targets.[1] A prominent example of the clinical success of an isatin-related compound is Sunitinib, an oxindole derivative approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors through its potent inhibition of multiple receptor tyrosine kinases.[1][2]
The 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione scaffold, an isatin analog, is of particular interest for its potential to modulate key cellular processes, including apoptosis. Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[3] A key family of proteases that execute apoptosis are the caspases.[4] The inhibition of specific caspases is a promising therapeutic strategy for conditions characterized by excessive apoptosis, while the induction of apoptosis through caspase activation is a cornerstone of many cancer therapies.
This guide will detail the in vitro methodologies to investigate the potential of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives as modulators of caspase activity and as cytotoxic agents against cancer cells. We will also present a comparative analysis with established compounds to provide a context for the evaluation of novel derivatives.
Key In Vitro Assays for Biological Characterization
A systematic in vitro evaluation is crucial to determine the biological activity and therapeutic potential of novel 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives. The following assays provide a robust framework for this initial characterization.
Caspase Inhibition Assay (Biochemical Assay)
Given that isatin derivatives are known to inhibit caspases, a primary step is to assess the direct inhibitory activity of the novel compounds against key executioner caspases, such as caspase-3 and caspase-7.[3][5]
Principle: This assay measures the ability of a test compound to inhibit the activity of a purified, recombinant caspase enzyme. The enzyme's activity is monitored by the cleavage of a fluorogenic substrate, which releases a fluorescent molecule. A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.
Experimental Workflow:
Caption: Workflow for a biochemical caspase inhibition assay.
Detailed Protocol: A detailed protocol for a caspase-3/7 inhibition assay can be found in the supplementary materials of studies such as that by Moghadam et al. (2020).[3][5]
Comparative Data: For context, a study on isatin-sulphonamide derivatives identified compounds with moderate inhibitory activity against caspase-3 and -7. For instance, a 4-chloro phenylacetamide derivative exhibited an IC50 value of 2.33 µM against caspase-3.[5] This provides a benchmark for evaluating the potency of novel 6,8-dichloro derivatives.
| Compound Class | Target | IC50 (µM) | Reference |
| Isatin-sulphonamide derivative (20d) | Caspase-3 | 2.33 | [5] |
| Ac-DEVD-CHO (Reference Inhibitor) | Caspase-3 | 0.016 | [5] |
Cell-Based Cytotoxicity/Antiproliferative Assay
To assess the potential of the derivatives as anticancer agents, their ability to inhibit the proliferation of and induce death in cancer cell lines should be evaluated.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in treated cells indicates a reduction in cell viability or proliferation.
Experimental Workflow:
Caption: Workflow for an MTT-based cytotoxicity assay.
Comparative Data: Studies on related halogenated heterocyclic compounds have demonstrated significant cytotoxic effects. For example, certain benzo[b]phenazine-6,11-dione derivatives showed selective cytotoxicity against the human lung carcinoma cell line (H460) with IC50 values superior to the standard chemotherapeutic drug, doxorubicin.[6]
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,12-dihydrobenzo[b]phenazine-6,11-dione (3) | H460 (Lung Carcinoma) | 16.25 | [6] |
| 3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone (10) | H460 (Lung Carcinoma) | 9.90 | [6] |
| Doxorubicin (Reference Drug) | H460 (Lung Carcinoma) | 20.10 | [6] |
Comparative Analysis with Established Inhibitors
To contextualize the in vitro performance of novel 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives, it is essential to compare their activity against well-characterized compounds.
-
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]- fluoromethylketone): This is a cell-permeable, irreversible pan-caspase inhibitor widely used as a research tool to block apoptosis.[7][8] It serves as a positive control for caspase inhibition. A typical concentration for inhibiting apoptosis in cell culture is in the range of 20-50 µM.[7][8]
-
Pralnacasan (VX-740): An orally bioavailable and selective inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE).[1][4] Although its clinical development was halted due to liver toxicity in long-term animal studies, it remains a significant benchmark for caspase-1 inhibition.[4]
-
Sunitinib (SU11248): An FDA-approved oral multi-targeted tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and KIT.[2][9] As a clinically successful drug derived from a related scaffold, Sunitinib provides a high bar for anticancer efficacy. Its IC50 values against endothelial cell lines under VEGF-dependent conditions are approximately 0.01 µmol/L.[10]
Mechanistic Elucidation: The Apoptotic Pathway
Should the 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives demonstrate significant cytotoxicity, it is crucial to determine if this is mediated through the induction of apoptosis.
Principle: Apoptosis is characterized by a cascade of caspase activation. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7), which cleave cellular substrates to bring about cell death.[4]
Experimental Approach: Western blotting can be used to detect the cleavage of caspases and their substrates, such as Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. An increase in the cleaved forms of these proteins in cells treated with the test compound indicates the induction of apoptosis.
Caption: Simplified schematic of the caspase-mediated apoptotic pathway.
Conclusion and Future Directions
The in vitro testing pipeline detailed in this guide provides a robust and efficient strategy for the initial characterization of novel 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione derivatives. By employing a combination of biochemical and cell-based assays, researchers can ascertain the potential of these compounds as caspase inhibitors and/or anticancer agents. A thorough comparison with established drugs and research compounds is vital for a comprehensive evaluation of their therapeutic promise. Promising candidates identified through this in vitro screening can then be advanced to more complex cellular models and subsequent in vivo studies to further elucidate their pharmacological properties and potential for clinical development.
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A Comparative Guide to the Efficacy of 3,5-Dichloroisatoic Anhydride as a Synthetic Intermediate
For researchers, scientists, and drug development professionals, the strategic selection of synthetic intermediates is paramount to achieving efficiency, yield, and novel molecular architectures. This guide provides an in-depth technical comparison of 3,5-Dichloroisatoic Anhydride (DCIA), evaluating its performance against common alternatives and offering a rationale grounded in mechanistic principles and experimental data.
Introduction: The Unique Potential of 3,5-Dichloroisatoic Anhydride
Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, are powerful and versatile building blocks in heterocyclic synthesis.[1][2][3] They serve as stable, solid precursors of highly reactive anthraniloyl species. Among its derivatives, 3,5-Dichloroisatoic Anhydride (CAS No. 4693-00-9) stands out.[4][5] The presence of two chlorine atoms on the aromatic ring does not merely add molecular weight; it fundamentally enhances the reagent's utility by modulating its electronic properties and providing a scaffold for halogenated heterocycles, a common motif in pharmacologically active compounds.
This guide will dissect the chemical behavior of DCIA, focusing on its primary application in the synthesis of quinazolinones, and compare its efficacy directly with the conventional alternative: 3,5-dichloroanthranilic acid.
Mechanistic Insight: Why Isatoic Anhydrides Excel
The efficacy of any isatoic anhydride stems from its unique reactivity profile. The molecule contains two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack.[6][7][8] The reaction pathway typically involves a nucleophilic acyl substitution, leading to the opening of the heterocyclic ring.[9][10]
A key mechanistic advantage is the subsequent, often spontaneous, decarboxylation that releases carbon dioxide—a gaseous byproduct that conveniently shifts the reaction equilibrium forward.[3] This process generates a highly reactive acyl-iminoketone intermediate in situ, which is primed for intramolecular cyclization or reaction with another component, making isatoic anhydrides exceptionally well-suited for one-pot, multicomponent reactions (MCRs).[3]
The chlorine atoms in DCIA exert a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbons, rendering DCIA more electrophilic and, consequently, more reactive towards nucleophiles than its unsubstituted counterpart.
Caption: General reaction mechanism of 3,5-Dichloroisatoic Anhydride.
Comparative Analysis: DCIA vs. Dichloroanthranilic Acid in Heterocycle Synthesis
The most common application of DCIA is the synthesis of quinazolinones, a class of heterocycles with a wide spectrum of biological activities.[11][12][13][14] This provides an ideal platform to compare its efficacy against the alternative starting material, 3,5-dichloroanthranilic acid.
| Feature | 3,5-Dichloroisatoic Anhydride (DCIA) | 3,5-Dichloroanthranilic Acid |
| Primary Reaction Type | One-pot multicomponent reactions (MCRs).[3][12] | Stepwise synthesis: N-acylation followed by cyclodehydration.[13][14] |
| Inherent Reactivity | "Pre-activated" electrophile due to the anhydride structure. | Requires activation of the amino group via acylation.[15] |
| Key Byproduct | Carbon dioxide (CO₂), a harmless gas that is easily removed. | Water (H₂O), which requires a dehydrating agent for removal. |
| Atom Economy | High, especially in MCRs where multiple bonds are formed in one pot. | Lower, due to the need for activating and dehydrating agents. |
| Procedural Complexity | Simpler, often involving mixing reagents and heating. | More complex, requiring intermediate isolation and purification steps. |
| Ideal Application | Rapid synthesis of diverse compound libraries. | Controlled, stepwise synthesis where intermediates are required. |
Expert Insight: The choice between DCIA and its corresponding anthranilic acid is a strategic one. For discovery chemistry, where the rapid generation of a diverse library of analogues is the goal, the MCR-friendliness of DCIA makes it the superior choice. The operational simplicity and high atom economy translate directly to higher throughput and lower waste. Conversely, the stepwise approach with 3,5-dichloroanthranilic acid offers more control points and allows for the isolation of N-acyl intermediates, which may be useful for other synthetic transformations.
Caption: Comparative synthetic workflows for quinazolinone synthesis.
Experimental Protocols and Performance Data
To provide a tangible comparison, the following section outlines representative experimental protocols. The yields presented are indicative of typical outcomes reported in the literature.
This protocol is a self-validating system for demonstrating the efficiency of DCIA in a three-component reaction.
-
Reagents & Setup: To a round-bottom flask, add 3,5-Dichloroisatoic Anhydride (1.0 eq.), a primary amine (1.0 eq.), and an aldehyde (1.0 eq.).
-
Solvent & Catalyst: Add a suitable solvent such as methanol or ethanol. Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~10 mol%).[3]
-
Reaction: Stir the mixture and heat to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Expected Outcome: This method typically affords the desired 6,8-dichloro-substituted quinazolinone in high yield (often >85%) and purity after a simple filtration, obviating the need for column chromatography.
This protocol demonstrates the conventional, multi-step alternative.
-
Step A: N-Acylation: Dissolve 3,5-dichloroanthranilic acid (1.0 eq.) and a base (e.g., pyridine) in a suitable solvent (e.g., DCM). Cool the mixture in an ice bath and add an acyl chloride (1.1 eq.) dropwise. Stir for 2-4 hours.[13][14] Work up by washing with dilute acid and brine to isolate the N-acyl intermediate.
-
Step B: Benzoxazinone Formation & Amination: Reflux the N-acyl intermediate from Step A in acetic anhydride for 2-3 hours to form the corresponding benzoxazinone.[13] After cooling, add a primary amine (1.1 eq.) and continue to reflux in a solvent like DMF or ethanol.
-
Work-up: Cool the reaction, pour into water, and extract the product with an organic solvent. The crude product typically requires purification by column chromatography.
-
Expected Outcome: While effective, the overall yield for this multi-step process is generally lower (typically 60-75%) and requires significantly more hands-on time and purification effort.[13]
| Synthetic Target | Starting Material | Approach | Typical Yield | Procedural Complexity | Reference |
| Diverse Quinazolinones | Isatoic Anhydride | One-Pot, 3-Component | 85-95% | Low | [3] |
| Tricyclic Quinazolinones | 5-Bromoanthranilic Acid | Multi-step | 68% (from benzoxazinone) | High | [13] |
| 2,3-Disubstituted Quinazolinones | Anthranilic Acid | Multi-step | Moderate to Good | High | [14] |
Conclusion and Strategic Recommendations
3,5-Dichloroisatoic anhydride is a highly efficacious and strategic intermediate for the synthesis of halogenated nitrogen heterocycles. Its superiority is most evident in the context of multicomponent reactions, where it offers:
-
Enhanced Reactivity: Due to electronic activation by the chloro substituents.
-
Operational Simplicity: Enabling one-pot procedures that reduce reaction time and resource expenditure.
-
High Atom Economy: Driven by a clean decarboxylation pathway that generates a gaseous byproduct.
-
High Yields: Often affording pure products via simple precipitation and filtration.
For research programs focused on medicinal chemistry and the rapid exploration of chemical space, 3,5-Dichloroisatoic Anhydride is not merely an alternative to 3,5-dichloroanthranilic acid; it is a demonstrably superior reagent that facilitates more efficient and sustainable synthesis.
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The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry. [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
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A Comparative Guide to Alternatives for 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione in Heterocyclic Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available, isatoic anhydrides, and specifically their substituted derivatives like 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione, serve as pivotal intermediates. These reagents are prized for their ability to act as convenient precursors to anthranilamides, which can be readily cyclized to form valuable quinazolinone cores and other related heterocycles. The dichloro-substitution on the aromatic ring, in particular, offers a handle for modulating the electronic properties and biological activity of the final products.
However, reliance on a single precursor can limit synthetic flexibility, introduce cost inefficiencies, or present challenges related to substrate availability and reactivity. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione. We will delve into direct analogues, alternative building blocks, and divergent synthetic pathways, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
Section 1: The Benchmark Reagent: 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
6,8-dichloro-1H-benzo[d]oxazine-2,4-dione belongs to the family of isatoic anhydrides. Structurally, it is a bicyclic compound formed from the corresponding dichlorinated anthranilic acid.
Core Reactivity: The primary utility of isatoic anhydrides lies in their reaction with nucleophiles, most commonly primary amines. This reaction proceeds via a nucleophilic acyl substitution at the C4 carbonyl, followed by a ring-opening decarboxylation to generate an N-substituted 2-aminobenzamide intermediate. This intermediate is primed for subsequent cyclization reactions. The entire process efficiently constructs a key amide bond while releasing carbon dioxide as the only byproduct, making it an atom-economical choice.[1][2]
The general mechanism is outlined below:
Caption: General reaction pathway of an isatoic anhydride with a primary amine.
Section 2: Alternative Building Blocks for Quinazolinone Synthesis
While substituted isatoic anhydrides are effective, a variety of other starting materials can be employed to achieve similar synthetic goals, often with distinct advantages in terms of cost, availability, or reaction conditions.
Alternative A: Substituted Anthranilic Acids
The most direct alternative involves starting one step back in the synthetic sequence with the corresponding anthranilic acid. This approach offers greater flexibility as a wider array of substituted anthranilic acids are commercially available compared to their isatoic anhydride counterparts. The challenge then becomes the selection of an appropriate cyclization partner and conditions.
Alternative B: 2-Aminobenzamides
Utilizing 2-aminobenzamides as starting materials bypasses the need for the isatoic anhydride altogether. These compounds can be condensed with aldehydes or ketones to form 2,3-dihydroquinazolinones, which can be subsequently oxidized if the fully aromatic quinazolinone is the target.[3]
Alternative C: α-Amino Acid N-Carboxyanhydrides (NCAs)
N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are highly reactive building blocks derived from amino acids.[4] They react with nucleophiles to form amide bonds, releasing only carbon dioxide as a byproduct.[2] While structurally different from isatoic anhydrides, their reactivity profile makes them excellent reagents for peptide synthesis and the formation of other amide-containing structures.[1][2] Phosgene-free methods for their synthesis, for example using T3P reagent, have enhanced their safety and accessibility.[5]
Comparative Analysis of Synthetic Strategies
The choice of starting material significantly impacts the overall synthetic route. The table below compares the benchmark isatoic anhydride method with common alternatives for the synthesis of quinazolinone scaffolds.
| Parameter | Isatoic Anhydride Route | Anthranilic Acid Route | 2-Aminobenzamide Route |
| Primary Reagent | 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione | 3,5-dichloroanthranilic acid | 2-Amino-3,5-dichlorobenzamide |
| Co-Reagent(s) | Primary amine (R-NH₂) | Orthoester, Amine | Aldehyde or Ketone |
| Key Transformation | Ring-opening decarboxylation followed by cyclization | Condensation and cyclization | Condensation/Cyclization |
| Typical Conditions | Varies, often reflux in a suitable solvent (e.g., EtOH, AcOH) | Microwave irradiation or conventional heating in solvents like DES | Reflux in solvents like trifluoroethanol (TFE)[3] |
| Advantages | Atom-economical (CO₂ byproduct), often clean reactions | High availability of diverse anthranilic acids, one-pot potential[6] | Direct route to dihydroquinazolinones, avoids anhydride synthesis |
| Disadvantages | Limited commercial availability of specific substituted patterns | May require harsher conditions or catalysts, can generate more byproducts | Requires a separate synthesis of the aminobenzamide precursor |
| References | [3][7] | [6][8] | [3] |
Section 3: Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a quinazolinone derivative are presented below, starting from both a substituted isatoic anhydride and the corresponding anthranilic acid.
Protocol 1: Synthesis of a 2,3-disubstituted-quinazolin-4(3H)-one from Isatoic Anhydride
This protocol is a generalized procedure based on established methods for reacting isatoic anhydrides with amines and subsequent cyclization.
Objective: To synthesize a quinazolinone derivative via the isatoic anhydride pathway.
Materials:
-
Substituted Isatoic Anhydride (e.g., 6-chloro-1H-benzo[d]oxazine-2,4-dione) (1.0 eq)
-
Primary Amine (e.g., aniline) (1.1 eq)
-
Acetic Anhydride (excess, as solvent and reagent)
-
Sodium Bicarbonate (saturated solution)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted isatoic anhydride (1.0 eq) and the primary amine (1.1 eq).
-
Add acetic anhydride (10 volumes) to the flask.
-
Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into ice-cold water with stirring. A precipitate should form.
-
Filter the crude product and wash thoroughly with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Recrystallize the crude solid from hot ethanol to yield the pure quinazolinone product.
-
Dry the product under vacuum and characterize by NMR and MS.
Protocol 2: One-Pot Synthesis of 3-substituted-quinazolin-4(3H)-ones from Anthranilic Acid
This protocol is adapted from green chemistry approaches utilizing microwave synthesis.[6]
Objective: To synthesize a quinazolinone derivative from anthranilic acid in a one-pot reaction.
Materials:
-
Substituted Anthranilic Acid (1.0 eq)
-
Primary Amine (1.0 eq)
-
Trimethyl Orthoformate (2.0 eq)
-
Microwave synthesis vials
Procedure:
-
In a 10 mL microwave vial, combine the substituted anthranilic acid (1 mmol), the primary amine (1 mmol), and trimethyl orthoformate (2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting reaction mixture often contains the product as a solid.
-
Add a small amount of cold ethanol to the vial, sonicate briefly, and filter the solid product.
-
Wash the product with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Section 4: Visualizing Synthetic Pathways
The choice of synthetic route dictates the sequence of bond formations. The following diagrams illustrate the key transformations discussed.
Caption: Workflow for quinazolinone synthesis starting from an isatoic anhydride.
Caption: One-pot synthesis of quinazolinones from anthranilic acid.
Conclusion
While 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione is a highly effective reagent for constructing chlorinated quinazolinone scaffolds, a thorough evaluation of alternative synthetic strategies is crucial for modern drug development and materials science. Starting from substituted anthranilic acids offers greater flexibility and access to a wider chemical space, with green chemistry protocols such as microwave-assisted synthesis providing rapid and efficient access to target molecules.[6] For dihydroquinazolinone targets, 2-aminobenzamides present a more direct route. The selection of the optimal reagent and pathway should be guided by factors including the availability of starting materials, desired substitution patterns, scalability, cost, and environmental impact. This guide provides the foundational data and protocols to assist researchers in navigating these choices and accelerating their synthetic programs.
References
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Smith, S. N., & Connon, S. J. (2020). N‐Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. European Journal of Organic Chemistry. [Link]
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Glavač, N., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. [Link]
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Various Authors. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research. [Link]
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Bednarek, M. A., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. [Link]
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Sharma, S., et al. (2022). Different strategies for the synthesis of quinazolinones. ResearchGate. [Link]
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Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
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Organic Chemistry Portal. Quinazoline synthesis. organic-chemistry.org. [Link]
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Bednarek, M. A., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. [Link]
-
Wikipedia. Amino acid N-carboxyanhydride. en.wikipedia.org. [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][9]oxazine-2,4-diones. RSC Advances. [Link]
- Various Authors. (2015). Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
-
ResearchGate. (2019). Synthesis of isatoic anhydride derivatives (microreview). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Isatoic Anhydrides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility and Importance of Isatoic Anhydrides
Isatoic anhydride (1H-3,1-benzoxazine-2,4-dione) and its derivatives are exceptionally versatile heterocyclic scaffolds in modern chemistry.[1] They serve as crucial building blocks for synthesizing a wide array of nitrogen-containing compounds, including quinazolinones, benzodiazepines, and various pharmacologically active agents.[2][3] Their utility as pharmaceutical and chemical intermediates is significant, driven by their unique reactivity, which allows for ring-opening reactions with various nucleophiles to forge complex molecular architectures.[3]
Given their foundational role, a comprehensive understanding of the structural and electronic properties of isatoic anhydrides is paramount. Spectroscopic analysis provides the most direct window into these properties. However, the introduction of substituents onto the aromatic ring or the nitrogen atom dramatically alters the molecule's electronic environment, leading to predictable yet nuanced shifts in its spectroscopic signature.
This guide provides an in-depth comparative analysis of substituted isatoic anhydrides using four cornerstone spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We will move beyond simple data reporting to explain the underlying principles governing the observed spectral changes, offering insights grounded in established theory and experimental evidence.
Experimental Workflow: A Self-Validating Approach
A robust spectroscopic analysis workflow is critical for generating reliable and reproducible data. The following protocol is designed as a self-validating system, where each step informs the next, ensuring data integrity from sample preparation to final analysis.
Caption: General workflow for the synthesis and spectroscopic analysis of substituted isatoic anhydrides.
Infrared (IR) Spectroscopy: Probing the Carbonyls
Expertise & Experience: IR spectroscopy is the first and most direct method for confirming the successful synthesis of an isatoic anhydride. The defining characteristic of the anhydride functional group is the presence of two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes.[4][5] This feature immediately distinguishes them from carboxylic acids or simple ketones.[6]
Authoritative Grounding: For isatoic anhydride, a cyclic anhydride, these two C=O bands typically appear at approximately 1785 cm⁻¹ and 1865 cm⁻¹.[7] The lower frequency band is generally the strongest in cyclic systems.[6][7]
Effect of Substituents:
The electronic nature of substituents on the aromatic ring directly influences the position of these carbonyl bands.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halogens increase the frequency of the C=O stretch. By withdrawing electron density from the aromatic ring and, by extension, the anhydride moiety, they strengthen and shorten the C=O bonds, requiring more energy to vibrate.
-
Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, or alkyl groups decrease the C=O stretching frequency. These groups donate electron density into the ring system, which can be delocalized into the carbonyls, slightly increasing their single-bond character and weakening the C=O bond.
The N-H stretch of the parent isatoic anhydride is also a key feature, typically appearing as a medium to sharp peak around 3200-3400 cm⁻¹. N-alkylation or N-arylation will, of course, lead to the disappearance of this peak, providing clear evidence of substitution at the nitrogen atom.
| Substituent Type | Position | Expected C=O Shift (cm⁻¹) | Expected N-H Shift (cm⁻¹) | Rationale |
| Unsubstituted | - | ~1770 & ~1735 | ~3244 | Baseline for comparison. |
| Electron-Withdrawing (e.g., 5-NO₂) | Aromatic Ring | Increase (Higher Wavenumber) | No significant change | Inductive withdrawal strengthens C=O bonds. |
| Electron-Donating (e.g., 5-OCH₃) | Aromatic Ring | Decrease (Lower Wavenumber) | No significant change | Resonance donation weakens C=O bonds. |
| Alkyl/Aryl (e.g., N-CH₃) | Nitrogen | Minor Increase | Peak Disappears | N-substitution is confirmed by the absence of the N-H stretch. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample using the KBr pellet technique. Mix approximately 1-2 mg of the dried isatoic anhydride derivative with 100-200 mg of dry FT-IR grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of at least 2 cm⁻¹.[8]
-
Analysis: Identify the key vibrational bands, paying close attention to the dual carbonyl stretching region (1700-1850 cm⁻¹) and the N-H stretching region (3100-3500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons. For substituted isatoic anhydrides, ¹H and ¹³C NMR are indispensable for determining the position and nature of substituents.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-8.5 ppm) is the most informative. The splitting patterns and chemical shifts of the aromatic protons are highly sensitive to the electronic effects of substituents.
-
Unsubstituted Isatoic Anhydride: The spectrum shows a complex multiplet for the four aromatic protons.[9][10]
-
Substituted Isatoic Anhydrides:
-
EWGs deshield adjacent protons, shifting their signals downfield (to higher ppm values).
-
EDGs shield adjacent protons, shifting their signals upfield (to lower ppm values).
-
The N-H proton is a broad singlet, often found far downfield (>10 ppm), and its presence or absence is diagnostic for N-substitution.
-
Caption: Influence of substituents on ¹H NMR chemical shifts in the aromatic region.
¹³C NMR Spectroscopy
¹³C NMR complements the proton data by providing information on the carbon framework.
-
Carbonyl Carbons: The two anhydride carbonyl carbons are highly deshielded and appear in the 160-175 ppm region.[11] The amide-like carbonyl (C4) is typically found further downfield than the ester-like carbonyl (C2).
-
Aromatic Carbons: These carbons resonate between 110-150 ppm. The carbon directly attached to a substituent (ipso-carbon) will show a significant shift depending on the substituent's nature. Other aromatic carbon shifts are also predictably affected by resonance and inductive effects.[12]
| Substituent Type | ¹H NMR Aromatic Protons | ¹H NMR N-H Proton | ¹³C NMR Carbonyl Carbons | ¹³C NMR Aromatic Carbons |
| Unsubstituted | Complex multiplet ~7.2-8.1 ppm | Broad singlet >10 ppm | ~162 ppm, ~168 ppm | ~115-140 ppm |
| EWG (e.g., 5-NO₂) | Downfield shift of adjacent protons | Broad singlet >10 ppm | Downfield shift | Significant downfield shift for C5 and C6 |
| EDG (e.g., 5-OCH₃) | Upfield shift of adjacent protons | Broad singlet >10 ppm | Upfield shift | Significant upfield shift for C5 and C6 |
| N-Alkyl | Aromatic shifts similar to parent | Signal disappears | Minor shifts | Minor shifts |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isatoic anhydride derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it effectively dissolves a wide range of derivatives and allows for the clear observation of the N-H proton.[8]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Use standard parameters. Ensure a sufficient relaxation delay to accurately integrate all signals.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A longer acquisition time or a higher number of scans may be necessary to observe the quaternary carbonyl carbons, which have long relaxation times.
-
Advanced Experiments (Optional): If assignments are ambiguous, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed to definitively map the structure.
Mass Spectrometry (MS): Confirming Identity and Fragmentation
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of the synthesized compound, providing the most direct confirmation of its elemental composition. Furthermore, the fragmentation pattern observed under ionization offers a structural fingerprint that can validate the proposed structure.[13]
Authoritative Grounding: Isatoic anhydrides undergo characteristic fragmentation pathways. The molecular ion (M⁺) is typically observed. A key fragmentation event is the loss of carbon dioxide (CO₂, 44 Da) to form a benzoyl isocyanate intermediate, which can undergo further fragmentation.[3][14]
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Safety Operating Guide
A Guide to the Safe Disposal of 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
A Guide to the Safe Disposal of 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione
This guide provides comprehensive procedures for the safe disposal of 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione, a chlorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a conservative disposal strategy based on the known hazards of analogous chlorinated aromatic compounds and general principles of hazardous waste management. This protocol is designed to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Assessment: An Evidence-Based Approach
-
Chemical Class: As a dichlorinated aromatic compound, it belongs to a class of substances that are often persistent in the environment and can have toxic effects.
-
Analog Data: Monochloro-1H-benzo[d][1][2]oxazine-2,4-dione variants are consistently identified as causing skin, eye, and respiratory irritation[3][4][5]. It is prudent to assume that the dichloro- derivative will exhibit similar or potentially more pronounced irritant properties.
-
Thermal Decomposition: The thermal breakdown of chlorinated organic compounds can release highly toxic and corrosive gases, including hydrogen chloride (HCl), phosgene, and carbon monoxide[1][2].
Based on this analysis, 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione should be handled as a hazardous substance with irritant and potentially toxic properties.
Table 1: Inferred Hazard Profile of 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione
| Hazard Parameter | Inferred Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed | Based on general toxicity of chlorinated aromatics. |
| Skin Corrosion/Irritation | Causes skin irritation | Based on data for monochlorinated analogs[3][4]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Based on data for monochlorinated analogs[3][4]. |
| Respiratory Irritation | May cause respiratory irritation | Based on data for monochlorinated analogs[3][4]. |
| Aquatic Hazard | Potentially harmful to aquatic life | A common characteristic of chlorinated aromatic compounds. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the inferred hazards, strict adherence to the following PPE protocols is mandatory when handling 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione in any form (solid, in solution, or as waste).
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Skin and Body Protection: A lab coat is essential. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If the compound is in a volatile solvent, ensure adequate ventilation (fume hood) to control vapor dispersion.
-
Absorb and Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect Waste: Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Workflow
The cornerstone of safe disposal is the segregation of halogenated waste. Never mix chlorinated waste with non-halogenated waste streams, as this can complicate and significantly increase the cost of disposal.
Workflow for Disposal of 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione
Caption: Decision workflow for the disposal of 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione.
Detailed Protocol:
-
Waste Identification: All waste streams containing 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione, including unreacted solid, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous halogenated organic waste.
-
Waste Collection:
-
Use a dedicated waste container, clearly and indelibly labeled "Hazardous Waste: Halogenated Organic Waste."
-
The container must be made of a material compatible with all components of the waste stream (e.g., High-Density Polyethylene (HDPE) or a glass bottle with a screw cap).
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
-
The waste container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Disposal will likely involve high-temperature incineration at a licensed facility equipped to handle chlorinated aromatic compounds[2].
-
References
- Generic Safety Data Sheet. (2018). Warning. This document provides general safety information for a chemical that is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation. It also notes that thermal decomposition can produce hazardous materials like carbon monoxide and carbon dioxide.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Grokipedia. (n.d.). Dichlorobenzene.
- Sigma-Aldrich. (2024). Safety Data Sheet. This SDS for a chemical compound outlines hazards including flammability, acute toxicity, and environmental hazards.
- Chemical Society Reviews. (1995).
- Google Patents. (n.d.). Process for destroying chlorinated aromatic compounds.
-
BIOSYNCE. (n.d.). 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione CAS 63497-60-9. This product page notes the lack of specific toxicity data but advises caution and adherence to standard laboratory safety practices.
-
Lab-Chemicals.Com. (n.d.). 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione, 97%. This product page provides basic chemical information and GHS hazard statements indicating it is an irritant.
-
ChemScene. (n.d.). 6-Chloro-2H-benzo[d][1][2]oxazine-2,4(1H)-dione. This product page includes computational chemistry data and notes that it may be a hazardous material.
-
ChemBK. (2024). 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione Request for Quotation. This page provides safety information, stating the compound is irritating to the eyes, respiratory system, and skin.
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-
ChemScene. (n.d.). 6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. This product page provides basic chemical and computational data.
-
Echemi. (n.d.). 5-chloro-1h-benzo[d][1][2]oxazine-2,4-dione. This page includes GHS hazard statements indicating the compound causes skin, eye, and respiratory irritation.
-
BLDpharm. (n.d.). 4743-17-3|6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione. A product listing page.
-
ChemicalBook. (2025). 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. This page provides synthesis and characterization data for a related compound.
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TCI Chemicals. (n.d.). 2H-Benzo[e][1][2]oxazine-2,4(3H)-dione. This product page includes hazard and precautionary statements.
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BIOSYNCE. (n.d.). 7-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione CAS 40928-13-0. This page notes that the compound may be irritating to the skin, eyes, and respiratory system.
A Comprehensive Guide to Personal Protective Equipment for Handling 6,8-dichloro-1H-benzo[d]oxazine-2,4-dione
A Comprehensive Guide to Personal Protective Equipment for Handling 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione
Immediate Safety Briefing: Hazard Assessment
Based on data from analogous compounds such as 5-chloro, 6-chloro, and 8-chloro-1H-benzo[d][1][2]oxazine-2,4-dione, the primary hazards are anticipated to be:
-
Skin Irritation (H315): Direct contact may cause redness, itching, and inflammation.[3]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[3]
Given these potential hazards, a comprehensive PPE strategy is mandatory to prevent exposure.
Operational Plan: From Preparation to Disposal
A systematic approach to handling 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione is critical. The following step-by-step guide ensures that safety is integrated into the entire workflow.
Engineering Controls: The First Line of Defense
Before any handling of the compound, ensure that appropriate engineering controls are in place and functioning correctly. All work with 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][4] The fume hood should have a certified face velocity to ensure adequate containment.
Personal Protective Equipment (PPE) Selection and Donning
The selection of appropriate PPE is crucial for personal safety. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[1] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[1] |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[1] |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn.[1][2] | Protects the eyes and face from splashes or airborne particles of the compound.[1] |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of an N95, or P100 disposable filtering facepiece respirator is advised. | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers.[1] | Prevents the tracking of contamination outside of the designated work area. |
The following diagram illustrates the proper sequence for donning PPE to avoid cross-contamination.
Handling the Compound
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust. Use tools that minimize dust generation, such as spatulas rather than pouring directly from the container.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
Doffing and Disposal of PPE
The removal of PPE is a critical step to prevent contamination of yourself and the surrounding environment. The general principle is to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated chemical waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers, turning them inside out as you remove them to contain any contamination. Dispose of them in the appropriate waste container.
-
Goggles/Face Shield: Remove eye and face protection.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[5]
The following diagram illustrates the proper sequence for doffing PPE.
Disposal of Chemical Waste
All disposable PPE that has come into contact with 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione should be considered contaminated waste. Dispose of all solid waste, including contaminated gloves, gowns, and shoe covers, in a clearly labeled, sealed container for chemical waste.[1] Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Spill: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for chemical waste disposal.
By adhering to these guidelines, you can significantly minimize the risks associated with handling 6,8-dichloro-1H-benzo[d][1][2]oxazine-2,4-dione and maintain a safe and productive research environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
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- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
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BLD Pharmatech. (n.d.). 1H-Thieno[3,2-d][1][2]oxazine-2,4-dione Safety Data Sheet. Retrieved from
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BIOSYNCE. (n.d.). 8-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione CAS 63497-60-9. Retrieved from
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Lab-Chemicals.Com. (n.d.). 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione, 97%. Retrieved from
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National Institutes of Health. (2025, August 4). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Retrieved from
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Echemi. (n.d.). 5-chloro-1h-benzo[d][1][2]oxazine-2,4-dione. Retrieved from
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BLDpharm. (n.d.). 4743-17-3|6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione. Retrieved from
- Organic Syntheses Procedure. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione.
- ChemicalBook. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione - Safety Data Sheet.
- PMC. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
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BLDpharm. (n.d.). 14529-12-5|6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. Retrieved from
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ChemScene. (n.d.). 6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. Retrieved from
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TCI Chemicals. (n.d.). 2H-Benzo[e][1][2]oxazine-2,4(3H)-dione. Retrieved from
-
J&K Scientific. (n.d.). 8-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione | 174463-53-7. Retrieved from
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BLDpharm. (n.d.). 118-48-9|1H-Benzo[d][1][2]oxazine-2,4-dione. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
